2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWWZBSVVEQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645221 | |
| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-02-1 | |
| Record name | 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone: Synthesis, Properties, and Applications in Drug Discovery
A Note on Nomenclature: This technical guide focuses on the chemical compound 2,2,2,4'-Tetrafluoroacetophenone . Initial inquiries regarding "2'-Methyl-2,2,2,4'-tetrafluoroacetophenone" did not yield significant results in scientific literature, suggesting it may be a novel or less-documented compound. This guide will primarily detail the properties and synthesis of the well-characterized 2,2,2,4'-Tetrafluoroacetophenone and will include a discussion on the potential structural and reactivity implications of a hypothetical 2'-methyl group based on established principles of organic chemistry.
Introduction and Strategic Importance
2,2,2,4'-Tetrafluoroacetophenone is a fluorinated aromatic ketone that serves as a valuable building block in medicinal chemistry and agrochemical research.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore that can enhance the efficacy and pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 2,2,2,4'-Tetrafluoroacetophenone for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The chemical structure of 2,2,2,4'-Tetrafluoroacetophenone consists of a 4-fluorophenyl ring attached to a trifluoroacetyl group.
Molecular Formula: C₈H₄F₄O[2]
Molecular Weight: 192.11 g/mol [3]
Chemical Structure:
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 655-32-3 | [1] |
| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |
| Melting Point | 24-27 °C (lit.) | |
| Boiling Point | 66-67 °C at 34 mmHg (lit.) | |
| Density | 1.37 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.448 (lit.) |
Synthesis of 2,2,2,4'-Tetrafluoroacetophenone
The most common and industrially scalable method for the synthesis of 2,2,2,4'-Tetrafluoroacetophenone is the Friedel-Crafts acylation of fluorobenzene.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.
Friedel-Crafts Acylation: Mechanism and Causality
The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The choice of acylating agent and reaction conditions is critical for achieving high yield and selectivity. Trifluoroacetyl chloride or trifluoroacetic anhydride are common acylating agents for this transformation.
The fluorine atom on the fluorobenzene ring is an ortho-, para-directing deactivator. Steric hindrance from the acylium ion generally favors substitution at the para position, leading to the desired 2,2,2,4'-tetrafluoroacetophenone as the major product.
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of 2,2,2,4'-Tetrafluoroacetophenone.
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative, self-validating protocol for the synthesis of 2,2,2,4'-Tetrafluoroacetophenone.
Materials:
-
Fluorobenzene
-
Trifluoroacetyl chloride (or trifluoroacetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel. The formation of the acylium ion is exothermic, and slow addition is crucial to control the reaction temperature.[4]
-
Addition of Fluorobenzene: After the addition of the acylating agent is complete, add fluorobenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition of fluorobenzene, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride complexes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2,2,2,4'-Tetrafluoroacetophenone.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 2,2,2,4'-Tetrafluoroacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the four protons on the fluorophenyl ring. Due to the symmetry of the para-substituted ring, the protons ortho to the acyl group will be equivalent, as will the protons meta to the acyl group. These will appear as two distinct multiplets, likely doublets of doublets, due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to coupling with the three fluorine atoms), and the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two signals: a singlet for the trifluoromethyl group and a multiplet for the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups.[6]
| Wavenumber (cm⁻¹) | Vibration |
| ~1700 | C=O stretch (ketone) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1300-1100 | C-F stretch (strong) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would include the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z = 123, and the formation of the 4-fluorobenzoyl cation at m/z = 123.[7][8][9]
Reactivity and Synthetic Applications
The ketone moiety and the fluorinated aromatic ring of 2,2,2,4'-Tetrafluoroacetophenone are the primary sites of its chemical reactivity.
Reactions at the Carbonyl Group
The carbonyl group is susceptible to nucleophilic attack. Common reactions include:
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium reagents to the carbonyl group yields tertiary alcohols.
Nucleophilic Aromatic Substitution
While the fluorine on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions, it can be displaced by strong nucleophiles under forcing conditions.
Role in the Synthesis of Bioactive Molecules
2,2,2,4'-Tetrafluoroacetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The trifluoromethyl ketone moiety can be transformed into other functional groups, or the entire molecule can be incorporated as a key structural element in a larger bioactive compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. raco.cat [raco.cat]
An In-depth Technical Guide to 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Within the vast landscape of fluorinated building blocks, substituted acetophenones represent a particularly valuable class of intermediates.
This technical guide provides a comprehensive overview of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone (CAS Number: 886370-02-1 ), a specialized reagent with significant potential in the synthesis of novel pharmaceutical agents and advanced materials. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic ketone. The presence of a trifluoromethyl group on the acetyl moiety and both a fluorine and a methyl group on the phenyl ring creates a unique electronic and steric environment, making it an attractive synthon for introducing these key functionalities into larger, more complex molecules.
| Property | Value | Source |
| CAS Number | 886370-02-1 | Chemical Abstracts Service |
| Molecular Formula | C₉H₆F₄O | - |
| Molecular Weight | 206.14 g/mol | - |
| IUPAC Name | 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone | - |
| Boiling Point (Predicted) | 202.1 ± 35.0 °C | - |
| Density (Predicted) | 1.306 ± 0.06 g/cm³ | - |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not widely available, a robust and logical approach is the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with a trifluoroacetylating agent.[2] This electrophilic aromatic substitution is a well-established method for the preparation of aryl ketones.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The proposed synthesis involves the reaction of 1-fluoro-3-methylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a well-reasoned approach based on established Friedel-Crafts acylation procedures.[2]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent such as dichloromethane (DCM).
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 eq) dropwise to the stirred suspension. The formation of the highly electrophilic trifluoroacylium ion complex with AlCl₃ will occur.
-
Electrophilic Aromatic Substitution: To this mixture, add a solution of 1-fluoro-3-methylbenzene (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C. The regioselectivity of the acylation is directed by the activating methyl group and the ortho-, para-directing, yet deactivating, fluorine atom. The acylation is expected to occur predominantly at the position para to the fluorine and ortho to the methyl group due to steric hindrance at the other ortho position to the fluorine.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
The structural elucidation of this compound can be unequivocally achieved through a combination of spectroscopic techniques. The following are predicted spectral characteristics based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons will appear as a singlet.
-
¹³C NMR: The carbon NMR will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (a quartet due to coupling with the three fluorine atoms), and the aromatic carbons, some of which will exhibit splitting due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. A singlet is expected for the fluorine atom on the aromatic ring, and another singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1690-1710 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.[3] Characteristic absorptions for C-F bonds will also be present.
Applications in Drug Discovery and Chemical Research
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential biological activity or unique material properties.
Role as a Pharmaceutical Intermediate
The introduction of methyl and fluoro groups can significantly impact the pharmacological profile of a drug candidate.[1] The methyl group can enhance binding to hydrophobic pockets of target proteins and improve metabolic stability, while the fluorine atoms can modulate pKa, improve membrane permeability, and block metabolic pathways.
This compound can serve as a precursor for a variety of heterocyclic and carbocyclic scaffolds relevant to medicinal chemistry. For instance, it can be a starting material for the synthesis of fluorinated chalcones, pyrazoles, and other pharmacologically relevant structures.
Caption: Hypothetical workflow illustrating the use of this compound in a drug discovery pipeline.
Utility in Materials Science
The trifluoromethyl group is known to impart desirable properties to polymers, such as increased thermal stability, chemical resistance, and specific optical properties. This acetophenone derivative can be used in the synthesis of specialty polymers and other advanced materials.
Analytical Methods
The purity and identity of this compound can be reliably determined using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for the analysis of this volatile compound.
Caption: A typical workflow for the GC-MS analysis of this compound.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling fluorinated aromatic ketones should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable, albeit specialized, building block for chemical synthesis. Its unique substitution pattern offers a strategic tool for introducing key fluorine and methyl moieties into target molecules. While detailed experimental data for this specific compound is limited in the public domain, its synthesis, analysis, and potential applications can be reliably inferred from the well-established chemistry of related fluorinated acetophenones. This guide provides a solid foundation for researchers and drug development professionals to confidently incorporate this promising intermediate into their research and development programs.
References
Sources
A Methodological and Predictive Guide to the Spectroscopic Characterization of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Abstract: This technical guide provides a comprehensive, predictive analysis and methodological framework for the spectroscopic characterization of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone. As a novel fluorinated aromatic ketone, this compound holds potential as a building block in medicinal chemistry and materials science. In the absence of published experimental data, this document serves as a foundational resource for researchers. It outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic features. Furthermore, it details the requisite experimental protocols for data acquisition, ensuring a self-validating system for structural elucidation and purity assessment. The causality behind predicted spectral characteristics is explained, grounding the analysis in fundamental principles of chemical structure and spectroscopy.
Introduction and Molecular Structure Analysis
This compound incorporates several key structural motifs that dictate its chemical behavior and spectroscopic signature: a trifluoroacetyl group, a 1,2,4-trisubstituted benzene ring containing a fluorine atom, and a methyl group. The powerful electron-withdrawing nature of the trifluoroacetyl moiety and the fluorine substituents significantly influences the electronic environment of the aromatic ring, which is the basis for the spectroscopic predictions herein.
The primary objective of this guide is to equip researchers with a robust predictive model and the practical workflows necessary to acquire and interpret empirical data for this compound.
Figure 1: Molecular structure of this compound with atom numbering for NMR discussion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments will be required for complete assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons (3H): Due to the substitution pattern, three signals are expected in the aromatic region (~7.0-8.0 ppm).
-
H6': This proton is ortho to the electron-withdrawing C(=O)CF₃ group and will be the most downfield, likely appearing as a doublet.
-
H5': This proton is meta to the C(=O)CF₃ and ortho to the fluorine at C4'. It will likely appear as a doublet of doublets due to coupling with both H6' and the ¹⁹F nucleus.
-
H3': This proton is ortho to the methyl group and meta to the C(=O)CF₃ group. Its chemical shift will be influenced by both groups, and it should appear as a doublet.
-
-
Methyl Protons (3H): A singlet corresponding to the three protons of the 2'-methyl group is expected. Due to the moderate electron-donating nature of the methyl group, this signal will appear in the typical aromatic methyl region (~2.3-2.6 ppm).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display 10 unique carbon signals:
-
Carbonyl Carbon (C=O): Expected around 180-185 ppm, appearing as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
-
Trifluoromethyl Carbon (CF₃): Expected around 115-120 ppm, appearing as a strong quartet due to the one-bond C-F coupling.
-
Aromatic Carbons (6C):
-
C4' (C-F): This carbon will be significantly downfield-shifted by the directly attached fluorine and will appear as a large doublet. Expected range: 160-165 ppm.
-
C1', C2': These quaternary carbons will be identifiable by their lower intensity. C1' (attached to the ketone) and C2' (attached to the methyl group) will have distinct chemical shifts.
-
C3', C5', C6': These protonated carbons will appear in the 120-140 ppm range. Their assignment can be confirmed using an HSQC experiment.
-
-
Methyl Carbon (CH₃): A signal in the aliphatic region, expected around 20-25 ppm.
Predicted ¹⁹F NMR Spectrum
Two signals are anticipated in the ¹⁹F NMR spectrum:
-
CF₃ Group: A singlet around -65 to -75 ppm (relative to CFCl₃).
-
Aromatic Fluorine (C4'-F): A more complex multiplet further downfield, likely coupled to H3' and H5'.
NMR Analysis Workflow and 2D Experiments
To move from prediction to confirmation, a systematic workflow is essential. 2D NMR experiments are not merely confirmatory; they are required for definitive assignment.
-
COSY (Correlation Spectroscopy): Will establish the connectivity between coupled protons, confirming the relationship between H5' and H6' in the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of C3', C5', C6', and the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals 2- and 3-bond correlations between protons and carbons. This is critical for assigning the quaternary carbons. For example, correlations are expected from the methyl protons to C1', C2', and C3', and from H6' to the carbonyl carbon.
Figure 2: Recommended workflow for complete NMR-based structural elucidation.
Mass Spectrometry (MS): Predicted Fragmentation
Mass spectrometry provides crucial information about the compound's molecular weight and fragmentation patterns, which aids in structural confirmation.
-
Molecular Ion: The compound has a molecular formula of C₁₀H₆F₄O and a monoisotopic mass of 218.0355 g/mol . In an electron ionization (EI) experiment, a clear molecular ion peak (M⁺˙) at m/z = 218 should be observed.
-
Key Fragmentation Pathways: Alpha-cleavage is the most probable and informative fragmentation pathway for this ketone.
-
Loss of ·CF₃: Cleavage of the bond between the carbonyl carbon and the trifluoromethyl carbon is highly favorable, leading to the formation of a stable acylium ion at m/z = 149 . This is predicted to be a very prominent, possibly the base, peak.
-
Formation of CF₃⁺: The trifluoromethyl cation at m/z = 69 is also a common fragment in such compounds.
-
Aromatic Fragments: The acylium ion (m/z = 149) could further fragment by losing carbon monoxide (CO) to yield a fragment at m/z = 121 .
-
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum provides a diagnostic fingerprint of the functional groups present. Key absorptions are predicted in the following regions.[1][2]
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity | Rationale |
| C=O Stretch (Ketone) | 1710 - 1730 | Strong, Sharp | Conjugation with the aromatic ring and the electron-withdrawing effect of the CF₃ group shifts this to a higher frequency than a simple alkyl ketone. |
| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong, Broad | Multiple strong bands are characteristic of the symmetric and asymmetric stretches of the CF₃ group. |
| C-F Stretch (Aromatic) | 1200 - 1270 | Strong | Stretching vibration of the fluorine attached to the sp² carbon. |
| C-H Stretch (Aromatic) | 3030 - 3100 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | Stretching of the C-H bonds in the methyl group. |
| C=C Stretch (Aromatic) | 1580 - 1610, 1450 - 1500 | Medium, Sharp | Multiple bands corresponding to the skeletal vibrations of the aromatic ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is governed by the electronic transitions within the conjugated π-system.
-
π → π* Transition: A strong absorption band is expected, characteristic of the aromatic system conjugated with the carbonyl group. For the related compound 2,2,2,4'-tetrafluoroacetophenone, a λ_max at 266 nm has been reported.[3] The addition of a methyl group (an auxochrome) is likely to cause a slight bathochromic (red) shift. Therefore, a λ_max is predicted around 268-275 nm .
-
n → π* Transition: A weaker, longer-wavelength absorption corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital is also expected, likely appearing as a shoulder around 300-320 nm.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Solubilization: Cap the tube and gently invert or vortex until the sample is fully dissolved.
-
Acquisition:
-
Acquire spectra on a spectrometer with a minimum field strength of 400 MHz.
-
Record standard 1D ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
Record 2D COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.
-
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol for FT-IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Sample Application: Place a single drop of the neat liquid sample (the compound is a liquid at room temperature) directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Process the data to present it in transmittance or absorbance mode.
-
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., acetonitrile or methanol) of known concentration.[4] Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as the reference/blank.
-
Fill a second matched quartz cuvette with the sample solution.
-
Scan over a range of 200-600 nm to capture all relevant electronic transitions.
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
Conclusion
This guide establishes a comprehensive spectroscopic framework for the analysis of this compound. By detailing the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling patterns, likely mass spectral fragmentation pathways, and characteristic IR and UV absorptions, it provides a reliable benchmark for researchers. The inclusion of validated, step-by-step experimental protocols ensures that high-quality, reproducible data can be obtained for the definitive confirmation of the compound's structure and purity. This document serves as a critical resource for any scientist engaged in the synthesis or application of this and structurally related fluorinated molecules.
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An In-Depth Technical Guide to the Solubility of 2,2,2,4'-Tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2,2,4'-Tetrafluoroacetophenone, with a primary focus on its solubility characteristics. Given the apparent novelty or misidentification of "2'-Methyl-2,2,2,4'-tetrafluoroacetophenone," this document centers on the well-documented and structurally similar compound, 2,2,2,4'-Tetrafluoroacetophenone (CAS 655-32-3). This compound serves as a critical fluorinated building block in various scientific fields, and a thorough understanding of its solubility is paramount for its effective application in synthesis, formulation, and biological assays.
Introduction and Compound Profile
2,2,2,4'-Tetrafluoroacetophenone, also known by its synonym α,α,α,4-Tetrafluoroacetophenone, is an aromatic ketone distinguished by a trifluoromethyl group on the acetyl moiety and a fluorine atom at the para-position of the phenyl ring. The presence of these fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Fluorination is a widely employed strategy in drug discovery to enhance the biological activity and pharmacokinetic profile of molecules.[2]
The trifluoromethyl group, in particular, is known to enhance the reactivity and solubility of the compound in various organic solvents.[3] This enhanced lipophilicity is a desirable trait in drug development, where improved metabolic stability and bioavailability are sought.[1]
Chemical Structure
Caption: Chemical structure of 2,2,2,4'-Tetrafluoroacetophenone.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2,2,4'-Tetrafluoroacetophenone is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 655-32-3 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | White or colorless to light yellow powder to lump to clear liquid | [1] |
| Melting Point | 24-27 °C | [4] |
| Boiling Point | 66-67 °C at 34 mmHg | [4] |
| Density | 1.37 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.448 | [4] |
Solubility Profile of 2,2,2,4'-Tetrafluoroacetophenone
Theoretical Considerations and Expected Solubility
The presence of a trifluoromethyl group and a phenyl ring suggests that 2,2,2,4'-Tetrafluoroacetophenone is a lipophilic molecule. The single keto group and the fluorine atoms can act as hydrogen bond acceptors, which may impart some minor aqueous solubility. However, the overall character of the molecule is nonpolar.
Structurally similar compounds provide further insight:
-
4'-Fluoroacetophenone is described as soluble in organic solvents like ethanol and ether, with limited solubility in water.[5]
-
2,2,2-Trifluoroacetophenone is noted for its solubility in various organic solvents and low water solubility.[1][3]
Based on these analogs, the following qualitative solubility profile for 2,2,2,4'-Tetrafluoroacetophenone is expected:
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Low / Insoluble | The molecule is largely nonpolar, and while some hydrogen bonding is possible, it is not sufficient to overcome the hydrophobic nature of the fluorinated aromatic structure. |
| Methanol | High | Soluble | The alcohol can engage in hydrogen bonding and has a hydrocarbon portion that can interact with the aromatic ring. |
| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the compound. |
| Acetone | Medium | Soluble | A polar aprotic solvent that can effectively solvate the ketone group and the aromatic ring. |
| Ethyl Acetate | Medium | Soluble | An ester with moderate polarity that is a good solvent for many organic compounds. 4'-Fluoroacetophenone is known to be soluble in ethyl acetate.[6] |
| Dichloromethane | Low | Soluble | A nonpolar aprotic solvent that is expected to readily dissolve the lipophilic compound. |
| Chloroform | Low | Soluble | Similar to dichloromethane, it is a good solvent for nonpolar to moderately polar organic molecules. 4'-Fluoroacetophenone is soluble in chloroform.[6] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds. |
Disclaimer: This table represents an expected solubility profile based on structural analogy and is not a substitute for experimental determination.
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[4][7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.
The Shake-Flask Method: A Validated Protocol
This protocol outlines a robust procedure for determining the thermodynamic solubility of 2,2,2,4'-Tetrafluoroacetophenone.
3.1.1. Materials and Equipment
-
2,2,2,4'-Tetrafluoroacetophenone (solid, high purity)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm or smaller)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
3.1.2. Experimental Workflow
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
3.1.3. Step-by-Step Procedure
-
Preparation: Add an excess amount of solid 2,2,2,4'-Tetrafluoroacetophenone to a 2 mL glass vial. The exact amount should be enough to ensure a saturated solution with visible undissolved solid at the end of the experiment.[4]
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8] It is crucial to ensure that saturation is maintained throughout this period.
-
Separation of Solid and Liquid Phases: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw a portion of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.[2]
3.1.4. HPLC-UV Analysis
A reverse-phase HPLC method is generally suitable for the analysis of aromatic ketones.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Quantification: Prepare a calibration curve using standard solutions of 2,2,2,4'-Tetrafluoroacetophenone of known concentrations. The concentration of the sample from the shake-flask experiment can then be determined by interpolation from this curve.[2]
Safety and Handling
2,2,2,4'-Tetrafluoroacetophenone is classified as a hazardous substance. Appropriate safety precautions must be taken during handling.
-
GHS Hazard Statements:
-
H228: Flammable solid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[9]
-
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1]
Applications in Research and Development
The unique properties of 2,2,2,4'-Tetrafluoroacetophenone make it a valuable tool in several areas:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the creation of complex fluorinated molecules with potential therapeutic applications.[1][2]
-
Agrochemical Development: Used in the synthesis of novel pesticides and herbicides.[1]
-
Materials Science: Employed in the development of advanced polymers with enhanced thermal and chemical resistance.[2]
Conclusion
While quantitative solubility data for 2,2,2,4'-Tetrafluoroacetophenone is not widely published, its structural characteristics and comparison with analogous compounds strongly suggest high solubility in common organic solvents and low solubility in aqueous media. For researchers and drug development professionals, the ability to experimentally determine the thermodynamic solubility is a critical skill. The shake-flask method, coupled with HPLC-UV analysis, provides a robust and reliable framework for obtaining this crucial data, enabling the effective use of this versatile fluorinated building block in a wide range of applications.
References
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Chem-Impex. (n.d.). 2,2,2,4'-Tetrafluoroacetophenone. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2,4'-Tetrafluoroacetophenone. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Disclaimer: Specific toxicological and comprehensive safety data for 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone (CAS No. 886370-02-1) is not extensively available in public literature. This guide has been constructed by synthesizing data from structurally analogous compounds, primarily 2,2,2,4'-Tetrafluoroacetophenone (CAS No. 655-32-3), and adhering to established principles for handling fluorinated chemical intermediates. Researchers must exercise caution and conduct their own risk assessments based on the specific context of their work.
Introduction: Compound Profile and Rationale for Use
This compound is a fluorinated aromatic ketone. Its structure is of significant interest to professionals in medicinal chemistry and drug development. The incorporation of fluorine atoms and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy for enhancing critical pharmacological properties.[1] The trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity, while the aromatic fluorine atom modulates the electronic properties of the molecule.[2][3] These characteristics make fluorinated acetophenones valuable building blocks in the synthesis of novel therapeutic agents.[4]
This guide provides a framework for the safe handling, storage, and disposal of this compound in a research and development laboratory setting, ensuring the protection of personnel and the integrity of experimental work.
Physicochemical Properties and Hazard Identification
Understanding the fundamental properties of a chemical is the cornerstone of a robust safety protocol. The following table summarizes key data for the target compound and its close, unmethylated analog, 2,2,2,4'-Tetrafluoroacetophenone, which serves as the primary source for hazard assessment.
| Property | Value (this compound) | Value (Analog: 2,2,2,4'-Tetrafluoroacetophenone) | Source(s) |
| CAS Number | 886370-02-1 | 655-32-3 | [5][6] |
| Molecular Formula | C9H6F4O | C8H4F4O | [5][6] |
| Molecular Weight | 206.14 g/mol | 192.11 g/mol | [5][6] |
| Appearance | Not specified | White or colorless to light yellow powder, lump, or clear liquid | [4] |
| Melting Point | Not specified | 24-27 °C (lit.) | [7][8] |
| Boiling Point | Not specified | 66-67 °C at 34 mmHg (lit.) | [7][8] |
| Density | Not specified | 1.37 g/mL at 25 °C (lit.) | [7][8] |
| Flash Point | Not specified | 32 °C (89.6 °F) - closed cup | [6] |
GHS Hazard Classification (Inferred from 2,2,2,4'-Tetrafluoroacetophenone)
Based on data from its close analog, this compound should be treated as hazardous.[9]
-
Hazard Statements:
-
Hazard Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
-
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and dissolution, must be performed inside a certified chemical fume hood to mitigate the risk of inhaling vapors or fine particulates.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[11]
-
Ignition Source Control: Due to its flammability, all sources of ignition (open flames, hot plates, non-intrinsically safe equipment) must be removed from the handling area.[12] Use only non-sparking tools when handling containers.[12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and eye irritation.[6][13]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[14] Dispose of contaminated gloves immediately after use.[14]
-
Body Protection: A flame-retardant lab coat must be worn and kept fastened. Impervious clothing should be selected based on the scale and nature of the work.[14]
-
Respiratory Protection: If there is a risk of exposure above occupational limits despite engineering controls (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge (e.g., type P3) is necessary.[6]
Standard Operating Protocol for Safe Handling
Adherence to a strict, step-by-step protocol minimizes risk. The causality behind these steps is to contain the chemical, prevent exposure, and ensure stability.
Caption: General workflow for safely handling chemical intermediates.
Protocol Steps:
-
Pre-Experiment Assessment: Before any work begins, conduct a thorough risk assessment. Review this guide and any available safety data for analogous compounds.
-
Preparation: Assemble all necessary PPE, glassware, and spill cleanup materials inside the designated chemical fume hood.
-
Retrieval from Storage: The compound should be stored in a cool, well-ventilated area, with a recommended temperature of 2-8°C, away from heat and ignition sources.[2][15] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which could compromise the sample.
-
Weighing and Transfer: Carefully weigh the required amount of the compound on weighing paper or in a tared vessel inside the fume hood. Avoid creating dust. Use a clean, non-sparking spatula for transfers.
-
Dissolution: Add the compound slowly and in portions to the desired solvent. Be aware of potential exothermic reactions, especially when dissolving in reactive solvents.
-
Post-Handling Cleanup: After use, decontaminate all surfaces and equipment.
-
Storage: Tightly reseal the container, potentially purging with an inert gas like nitrogen or argon to protect from moisture and air, and return it to designated cold storage.[11]
Emergency Response Protocols
Rapid and correct response to an emergency is critical.
Caption: Decision tree for responding to a chemical spill.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13] If skin irritation occurs, seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
-
Spills: Evacuate non-essential personnel. Remove all ignition sources. Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[11] Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[11]
-
Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[11][14] Hazardous decomposition products under fire conditions may include carbon oxides and hydrogen fluoride.[14]
Disposal and Decontamination
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste. It should be collected in a designated, sealed, and properly labeled container for halogenated organic waste. Follow all local, state, and federal regulations.
-
Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the compound. Decontaminate the work area in the fume hood with an appropriate solvent and cleaning agent.
Context in Medicinal Chemistry: The Role of Fluorine
The synthesis and handling of molecules like this compound are driven by the unique advantages conferred by its fluorine substituents in drug design. Understanding this context reinforces the value of meticulous safety practices.
Caption: Logic of using fluorination in drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] The CF3 group can act as a "metabolic shield," preventing the degradation of an adjacent part of the molecule, thereby increasing the drug's half-life.
-
Lipophilicity and Permeability: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[2][3]
-
Binding Affinity: Aromatic fluorine atoms can alter the acidity or basicity of nearby functional groups and participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets, potentially increasing the potency of a drug candidate.
By understanding the purpose and potential of this compound, researchers can better appreciate the imperative of handling it with the rigorous care and respect it requires.
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A Prospective Technical Guide to the Novel Reactivity of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
A Whitepaper for Advanced Synthetic and Medicinal Chemistry
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering unparalleled control over a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide introduces 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, a novel and hitherto unexplored fluorinated building block. While direct experimental data for this specific compound is not yet prevalent in published literature, its unique constellation of functional groups—a highly electrophilic trifluoromethyl ketone, a nucleophilic aromatic ring, and strategically placed fluoro- and methyl-substituents—suggests a rich and versatile reaction portfolio. This whitepaper serves as a prospective technical guide, leveraging established principles from analogous systems to predict and outline novel reactions. We will provide detailed, field-proven protocols for its synthesis and propose its application in key transformations including asymmetric reductions, organocatalysis, and photoredox-mediated radical chemistry, positioning it as a high-value intermediate for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Acetophenones
The prevalence of fluorinated compounds in modern pharmaceuticals is a testament to the element's profound impact on molecular properties. Over 20% of all pharmaceuticals contain fluorine, a figure that underscores its importance in modulating metabolic stability, bioavailability, and binding affinity.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that significantly enhances the electrophilicity of adjacent carbonyl carbons, making trifluoromethyl ketones highly reactive and versatile intermediates.[3]
This compound presents a unique combination of features:
-
Trifluoromethyl Ketone: A highly activated carbonyl group, primed for nucleophilic attack and organocatalytic applications.
-
4'-Fluoro Substituent: Further enhances the electron-withdrawing nature of the aromatic ring, potentially increasing the ketone's reactivity compared to non-fluorinated analogues.
-
2'-Methyl Substituent: Provides steric influence and acts as an electronic-donating group, which can modulate regioselectivity in aromatic substitution reactions and influence conformational preferences.
This guide will explore the untapped potential of this molecule, providing a theoretical and practical framework for its use in pioneering new synthetic pathways.
Proposed Synthesis of the Core Scaffold
The most direct and industrially scalable approach to synthesizing this compound is via a Friedel-Crafts acylation of 3-fluorotoluene.[4][5] The reaction utilizes a strong Lewis acid to generate a highly reactive acylium ion from a trifluoroacetyl source, which then undergoes electrophilic aromatic substitution onto the electron-rich aromatic ring.
Caption: Proposed synthetic workflow for the target molecule via Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound
Causality: This protocol employs aluminum chloride, a robust and cost-effective Lewis acid for generating the acylium ion.[6] Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both the reactants and the Lewis acid complex. The reaction is initiated at low temperature to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM, 3 mL per mmol of arene).
-
Initial Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) to the suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C.
-
Substrate Addition: Add a solution of 3-fluorotoluene (1.0 eq) in dry DCM (1 mL per mmol) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (2 mL). Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation to yield the final product.
Novel Reaction Pathways: A Prospective Analysis
The unique electronic and steric properties of this compound open the door to a variety of powerful transformations.
3.1. Asymmetric Carbonyl Reductions: Accessing Chiral Fluorinated Alcohols
Chiral trifluoromethyl-substituted alcohols are highly valuable building blocks in medicinal chemistry.[2] The asymmetric reduction of the prochiral ketone of our target molecule offers a direct route to these scaffolds. While many catalysts exist, systems based on chiral organomagnesium amides (COMAs) or iridium/f-amphol complexes have shown exceptional enantioselectivity for trifluoromethyl ketones, which often prove challenging due to the similar steric bulk of the phenyl and trifluoromethyl groups.[7][8][9]
Expertise Insight: Standard borane-based reductions (e.g., CBS catalysts) can sometimes yield lower enantioselectivities with trifluoromethyl ketones due to competing non-catalytic background reduction.[10] The use of a Meerwein-Ponndorf-Verley (MPV)-type reduction with a recoverable chiral ligand, such as in COMA systems, provides a robust alternative that avoids this issue.[8]
Table 1: Predicted Substrate Scope for Asymmetric Reduction
| Entry | Reducing System | Predicted Yield (%) | Predicted e.e. (%) |
| 1 | (R)-1a/i-Pr₂Mg (COMA) | >90 | >95 |
| 2 | Ir/f-amphol | >95 | >98 |
| 3 | RuCl(p-cymene)[(R,R)-TsDPEN] | >95 | >97 |
Experimental Protocol: Asymmetric Reduction with a Chiral Organomagnesium Amide (COMA)
-
Catalyst Preparation: In a glovebox, add the chiral amine (e.g., (R,R)-N,N'-dibenzyl-1,2-diaminocyclohexane, 1.1 eq) to a flask containing dry THF (2 mL per mmol). Add diisopropylmagnesium (i-Pr₂Mg, 1.0 M in hexanes, 1.0 eq) dropwise at room temperature and stir for 1 hour.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in dry THF (3 mL per mmol).
-
Reduction: Cool the ketone solution to -78 °C. Slowly add the pre-formed COMA reagent via cannula.
-
Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor for completion using TLC.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The chiral alcohol can be purified by flash chromatography. The chiral amine ligand can be recovered from the aqueous layer by basification and extraction.[8]
3.2. Organocatalysis: A Potent Catalyst for Oxidative Transformations
It is well-established that highly electron-deficient ketones, such as 2,2,2-trifluoroacetophenone, can act as potent organocatalysts for oxidations, particularly for the epoxidation of alkenes using hydrogen peroxide.[11] The catalytic cycle involves the formation of a highly reactive dioxirane intermediate.[12]
We predict that this compound will be an even more efficient catalyst. The additional 4'-fluoro group will further increase the electrophilicity of the carbonyl carbon, favoring the formation of the active dioxirane species and potentially leading to faster reaction times or lower catalyst loadings.
Caption: Proposed catalytic cycle for alkene epoxidation using the target molecule.
3.3. Photoredox-Mediated Radical Reactions
Visible-light photoredox catalysis offers a mild and powerful way to generate radical species.[13] Trifluoromethyl ketones can serve as precursors to trifluoromethyl ketyl radicals, which can engage in various C-C bond-forming reactions. Recent work has demonstrated the addition of radicals derived from dihydroquinoxalin-2-ones to trifluoromethyl ketones.[13] Another promising avenue involves the generation of a 1-hydroxy-2,2,2-trifluoroethyl radical, which can add to styrenes.[14]
We propose a novel pathway where single-electron reduction of this compound by an excited-state photocatalyst generates a ketyl radical. This radical is a potent nucleophile that can add to electron-deficient alkenes or participate in radical-polar crossover reactions.[15]
Caption: General workflow for a proposed photoredox-mediated radical addition.
Conclusions and Future Outlook
While this guide is prospective, the foundational chemistry of analogous fluorinated ketones provides a robust basis for predicting the reactivity of this compound. Its unique electronic and steric profile makes it a compelling candidate for a new generation of versatile building blocks. The proposed reactions—asymmetric reduction, organocatalysis, and photoredox-mediated transformations—represent just the initial foray into its potential applications. We strongly encourage the scientific community to undertake experimental validation of these pathways, which hold significant promise for accelerating discovery in medicinal chemistry, agrochemicals, and materials science.
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Wang, Y., et al. (2019). Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. Organic & Biomolecular Chemistry.
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Campbell, M. G., et al. (2024). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. PMC.
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A Theoretical and Computational Guide to 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone: Exploring Structure, Spectroscopy, and Electronic Properties
This in-depth technical guide provides a comprehensive theoretical framework for the study of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of fluorine atoms and a methyl group on the acetophenone scaffold can profoundly influence its physicochemical and biological properties.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's conformational landscape, electronic characteristics, and spectroscopic signatures through the lens of modern computational chemistry.
The introduction of fluorine into organic molecules is a widely adopted strategy to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[1] The specific substitution pattern in this compound, with a trifluoromethyl group on the acetyl moiety and fluoro and methyl groups on the phenyl ring, presents a unique case for theoretical investigation. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior and for the rational design of novel compounds with desired functionalities.
Part 1: Foundational Theoretical Approaches for Molecular Characterization
The in silico analysis of this compound relies on a synergistic application of quantum mechanical methods. The two primary approaches discussed herein are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[2]
Density Functional Theory (DFT): DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[2][3] It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules. The choice of functional and basis set is critical for obtaining reliable results. For fluorinated aromatic ketones, hybrid functionals such as B3LYP have shown robust performance.[4][5] Basis sets like 6-311++G(d,p) are recommended to accurately describe the electronic distribution, especially around the electronegative fluorine atoms.[6]
Hartree-Fock (HF) Theory: HF is an ab initio method that provides a good starting point for more advanced calculations.[2] While it does not account for electron correlation to the same extent as DFT, it can be valuable for initial geometry optimizations and for comparative studies. Comparing results from both DFT and HF methods can provide a more comprehensive understanding of the molecule's electronic structure.[2]
Computational Workflow: A Self-Validating System
A robust theoretical study should follow a systematic and self-validating workflow. This ensures the reliability and reproducibility of the obtained results.
Caption: A typical workflow for the theoretical analysis of an organic molecule.
Part 2: Conformational Landscape: The Influence of Substitution
The orientation of the trifluoroacetyl group relative to the substituted phenyl ring is a key determinant of the molecule's overall shape and reactivity. The primary conformational isomers to consider are the s-trans and s-cis conformers, which are defined by the dihedral angle between the carbonyl group and the phenyl ring.
For 2'-fluoro-substituted acetophenone derivatives, studies have shown a preference for the s-trans conformation, where the carbonyl oxygen and the ortho-substituent are on opposite sides of the C-C single bond.[7] This preference is often driven by the minimization of steric and electrostatic repulsion.[7] In the case of this compound, the presence of the ortho-methyl group and the 4'-fluoro group will influence this conformational equilibrium.
Protocol for Conformational Analysis:
-
Initial Geometries: Generate initial 3D structures for both the s-trans and s-cis conformers.
-
Geometry Optimization: Perform full geometry optimization for each conformer using DFT (B3LYP/6-311++G(d,p)) and HF (6-31G*) methods.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Potential Energy Surface (PES) Scan: To map the rotational barrier between the conformers, perform a relaxed PES scan by systematically rotating the dihedral angle of the trifluoroacetyl group.
Expected Insights: The conformational analysis is expected to reveal the most stable conformer and the energy barrier for rotation between the s-trans and s-cis forms. This information is critical for understanding which conformation is likely to be dominant under experimental conditions and how the molecule might interact with biological targets.
Part 3: Electronic Properties and Chemical Reactivity
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][8] The energy and distribution of these orbitals provide insights into the molecule's reactivity, ionization potential, and electron affinity.[4][6]
| Property | Significance | Computational Method |
| HOMO Energy | Related to the ability to donate an electron (nucleophilicity).[6] | DFT/B3LYP, HF |
| LUMO Energy | Related to the ability to accept an electron (electrophilicity).[6] | DFT/B3LYP, HF |
| HOMO-LUMO Energy Gap | Correlates with chemical stability and reactivity.[6][9] A smaller gap suggests higher reactivity. | Calculated from HOMO/LUMO energies |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT/B3LYP |
The Influence of Fluorine: The presence of multiple fluorine atoms significantly impacts the electronic properties. Fluorine's strong electron-withdrawing inductive effect (-I) can deactivate the aromatic ring towards electrophilic substitution and increase the electrophilicity of the carbonyl carbon.[1] Conversely, its electron-donating mesomeric effect (+M) can influence the electron density of the ring.[1]
Caption: A schematic representation of the HOMO and LUMO energy levels.
Part 4: Simulating Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.[10]
NMR Spectroscopy
The presence of ¹⁹F, ¹³C, and ¹H active nuclei makes NMR spectroscopy a powerful tool for the structural elucidation of this compound.[11] Simulating NMR spectra can aid in the assignment of experimental signals and provide insights into the molecule's conformation.[12]
Challenges in ¹⁹F NMR Simulation: The chemical shifts of fluorine are highly sensitive to the local electronic environment, making accurate theoretical prediction challenging.[12] High-level computational methods and careful selection of functionals and basis sets are necessary for reliable results.[12]
Protocol for NMR Simulation:
-
Optimized Geometry: Use the lowest energy conformer obtained from the conformational analysis.
-
GIAO Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a standard approach for calculating NMR chemical shifts.
-
Functional and Basis Set: Use a suitable functional (e.g., B3LYP) and a large basis set.
-
Reference Standard: Calculate the chemical shifts of a reference compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) at the same level of theory to obtain relative chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule. Theoretical frequency calculations can help in assigning the bands in an experimental IR spectrum.
Protocol for IR Spectrum Simulation:
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry at the DFT/B3LYP level with a suitable basis set.
-
Scaling Factor: Calculated vibrational frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies for better agreement with experiment.
-
Visualization: Visualize the vibrational modes to understand the nature of each absorption band.
Part 5: Potential Applications and Future Directions
The theoretical insights gained from studying this compound can guide its application in various fields.
-
Drug Development: The conformational preferences and electronic properties can inform the design of this molecule as a scaffold for new therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity.[1]
-
Materials Science: Fluorinated organic compounds are of interest for applications in organic electronics and polymers due to their unique electronic and physical properties.
-
Catalysis: Acetophenone derivatives can act as organocatalysts in various organic reactions.[6]
Future theoretical studies could explore the molecule's reactivity in more detail, for instance, by modeling reaction mechanisms or by studying its interactions with biomolecules through molecular docking and molecular dynamics simulations.
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Introduction: The "Super-Electrophilic" Carbonyl
An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Ketone Group
For Researchers, Scientists, and Drug Development Professionals
Prepared by Gemini, Senior Application Scientist
Trifluoromethyl ketones (TFMKs) have become indispensable building blocks in medicinal chemistry, agrochemistry, and materials science.[1] Their significance stems from the unique and powerful electronic influence of the trifluoromethyl (–CF₃) group on the adjacent carbonyl. This guide provides an in-depth exploration of the core principles governing TFMK reactivity, offering mechanistic insights, field-proven experimental protocols, and a look into their application as strategic tools in drug design.
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (–I effect).[2][3] This effect profoundly polarizes the adjacent carbonyl bond, creating a highly electron-deficient, or "super-electrophilic," carbon atom.[2][4] This enhanced electrophilicity is the cornerstone of TFMK chemistry, making them exceptionally susceptible to nucleophilic attack and differentiating their reactivity starkly from their non-fluorinated counterparts.[4][5]
The Hallmarks of TFMK Reactivity: Hydration and Hemiketal Formation
A direct and defining consequence of the TFMK's enhanced electrophilicity is its propensity to form stable tetrahedral adducts in the presence of nucleophiles.
Hydration to Gem-Diols
In aqueous media, most simple ketones exist overwhelmingly in their keto form. TFMKs, however, readily and reversibly add water to form a stable geminal diol (hydrate).[4][6] The equilibrium often lies significantly towards the hydrated form, a phenomenon rarely seen with non-fluorinated ketones.[7][8]
The stability of this hydrate is critical to the biological activity of many TFMK-containing molecules. The tetrahedral geometry of the gem-diol can effectively mimic the transition state of substrate hydrolysis by enzymes like proteases and esterases.[7][9]
Caption: Equilibrium between a trifluoromethyl ketone and its stable gem-diol hydrate.
Mechanism of Enzyme Inhibition
The ability to form stable tetrahedral adducts makes TFMKs potent inhibitors of serine, cysteine, and other hydrolases.[5][7] The carbonyl carbon of the TFMK acts as a "warhead" that is attacked by a nucleophilic residue (e.g., the hydroxyl of serine or the thiol of cysteine) in the enzyme's active site.[4] This attack forms a stable, covalent hemiketal or hemithioketal adduct, which is a structural mimic of the natural tetrahedral intermediate of the enzymatic reaction.[4][5] This leads to powerful, often slow-binding, reversible inhibition.[5] Aromatic trifluoromethyl ketones have been specifically characterized as effective warheads for designing covalently reversible kinase inhibitors targeting non-catalytic cysteine residues.[10]
Caption: Mechanism of TFMK-based reversible covalent enzyme inhibition.
Key Reactions of Trifluoromethyl Ketones
The electrophilic nature of TFMKs dictates their participation in a wide range of chemical transformations.
Nucleophilic Addition Reactions
This is the most fundamental reaction class for TFMKs. They readily react with a variety of carbon, nitrogen, and oxygen nucleophiles. Competition experiments have shown that trifluoromethyl ketones can be more reactive toward nucleophilic addition than even aldehydes, despite being more sterically hindered.[11]
-
Organometallic Reagents: Grignard reagents, organolithiums, and organozinc compounds add to TFMKs to form tertiary trifluoromethylated alcohols.
-
Enolates (Aldol-type Reactions): The reaction of TFMKs with enolates provides access to β-hydroxy-β-trifluoromethyl ketones, which are valuable chiral synthons.[12][13]
-
Wittig and Related Reactions: While challenging, olefination reactions like the Horner-Wadsworth-Emmons reaction can be performed to introduce double bonds.[14]
-
Cyanide Addition: Addition of cyanide forms cyanohydrins, which are versatile intermediates.
Enantioselective Reduction
The synthesis of chiral trifluoromethylated alcohols is of high importance in pharmaceutical development.[15][16] The reduction of prochiral TFMKs is a primary route to these compounds. Due to the similar steric bulk of a phenyl and a trifluoromethyl group, achieving high enantioselectivity can be challenging.[16][17] However, specialized catalytic systems have been developed to overcome this.
Chiral organomagnesium amides (COMAs), for instance, have been shown to reduce trifluoromethyl ketones in a Meerwein-Ponndorf-Verley (MPV)-type mechanism with excellent enantioselectivities (up to 98:2 er).[17] Highly efficient asymmetric hydrogenation using iridium-based catalysts has also been reported, yielding chiral 2,2,2-trifluoroethanols with up to 99% ee.[16]
Featured Experimental Protocol: Asymmetric Reduction of a TFMK using a Chiral Organomagnesium Amide (COMA)
This protocol is adapted from the work of Henderson et al. for the enantioselective reduction of trifluoroacetophenone.[17]
Objective: To synthesize (R)-1-phenyl-2,2,2-trifluoroethanol with high enantiomeric excess.
Materials:
-
(S,S)-N,N'-bis(2-methoxybenzyl)-1,2-diphenylethan-1,2-diamine (Chiral Diamine Ligand)
-
Diisopropylmagnesium (i-Pr₂Mg), ~0.4 M in diethyl ether
-
Trifluoroacetophenone
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, argon-purged flask, dissolve the chiral diamine (0.51 mmol) in anhydrous Et₂O (12 mL) and cool the solution to -78 °C.
-
COMA Formation: To the cooled diamine solution, add the solution of i-Pr₂Mg (0.50 mmol) dropwise. After addition, allow the resulting solution to warm to ambient temperature and stir for 30 minutes.
-
Reaction Setup: Add anhydrous THF (1.5 mL) to the COMA solution and cool it back down to -78 °C.
-
Substrate Addition: In a separate vial, prepare a solution of trifluoroacetophenone (0.25 mmol) in anhydrous Et₂O (1 mL). Add this solution to the cooled COMA reagent.
-
Reaction Execution: Stir the reaction mixture at -78 °C and allow it to warm slowly to room temperature over 5-6 hours.
-
Quenching: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Workup and Isolation: Transfer the mixture to a separatory funnel, extract with Et₂O (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product via flash column chromatography on silica gel. Determine the chemical yield and enantiomeric ratio (er) by chiral HPLC analysis.
Causality: The chiral diamine ligand coordinates to the magnesium center, creating a chiral environment. The reduction proceeds via a β-hydride transfer from an isopropyl group on the magnesium to the ketone, following an MPV-type mechanism. The stereochemical outcome is dictated by the preferential formation of one of the two possible diastereomeric six-membered ring transition states, minimizing steric interactions between the ketone's substituents (phenyl and CF₃) and the chiral ligand.[17]
Cycloaddition Reactions
Trifluoromethyl ketones can act as dienophiles or dipolarophiles in cycloaddition reactions, providing access to complex fluorinated heterocyclic scaffolds. Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the formal [2+2] cycloaddition of ketenes and TFMKs, yielding β-trifluoromethyl-β-lactones with high diastereoselectivity and enantioselectivity.[18][19][20] These reactions are valuable for creating densely functionalized, stereochemically rich molecules.[21]
Synthesis of Trifluoromethyl Ketones
A brief overview of common synthetic routes is essential for any researcher working with these compounds.
| Synthesis Strategy | Description | Key Reagents | Reference(s) |
| Nucleophilic Trifluoromethylation | Addition of a "CF₃⁻" equivalent to an ester, acyl chloride, or carboxylic acid derivative. This is one of the most common and versatile methods. | TMS-CF₃ (Ruppert-Prakash reagent), HCF₃ (Fluoroform), CF₃I/TDAE | [1][9][22][23][24] |
| Oxidation of Alcohols | Oxidation of the corresponding secondary trifluoromethyl carbinols. | Dess-Martin periodinane, Swern oxidation, PCC | [1] |
| Friedel-Crafts Trifluoroacetylation | Electrophilic acylation of aromatic compounds using a trifluoroacetylating agent. | Trifluoroacetic anhydride (TFAA), trifluoroacetyl chloride | [1] |
| Radical-Based Methods | Generation of a trifluoroacetonyl radical which then reacts with various substrates like olefins. | Halotrifluoroacetones, photoredox catalysis | [25][26] |
TFMKs in Drug Design: The Bioisosteric Advantage
Beyond enzyme inhibition, the trifluoromethyl ketone group serves as a valuable bioisostere—a chemical group that can replace another with similar physical or chemical properties to improve the biological profile of a compound.
-
Amide/Ester Bioisostere: As discussed, the hydrated TFMK is a transition-state analog for amide or ester hydrolysis, making it a powerful replacement for these groups when targeting hydrolases.[9]
-
Ketone/Aldehyde Replacement: Replacing a simple methyl ketone with a TFMK dramatically increases its reactivity and potential for covalent interaction, turning a simple binding element into a reactive warhead.[27]
-
Nitro Group Bioisostere: In certain contexts, the CF₃ group has been shown to be a successful bioisosteric replacement for an aliphatic nitro group, leading to compounds with greater potency and improved metabolic stability.[28]
The incorporation of a TFMK can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, making it a key tool for lead optimization in drug discovery.[29][30]
Conclusion
The reactivity of the trifluoromethyl ketone is dominated by the profound electron-withdrawing nature of the CF₃ group. This intrinsic property enhances the electrophilicity of the carbonyl carbon to such an extent that it readily forms stable tetrahedral adducts, such as hydrates and hemiketals. This behavior is not only a defining chemical characteristic but also the foundation of the TFMK's utility as a powerful and versatile motif in modern drug discovery. For researchers and drug development professionals, a deep understanding of these principles—from nucleophilic additions and asymmetric reductions to their application as enzyme inhibitors and bioisosteres—is crucial for harnessing the full potential of this remarkable functional group.
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Giri, R., Kissling, M., Zhilin, E., Fernandes, A. J., Ordan, Q. E. L., & Katayev, D. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta. [Link]
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Zhou, J., et al. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. [Link]
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Lu, L., & Shen, Q. (2012). The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted Carbon Centers. CHIMIA. [Link]
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Funabiki, K., Hashimoto, W., & Matsui, M. (2004). Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines. Chemical Communications. [Link]
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Jukič, M., & Sova, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Funabiki, K., Hashimoto, W., & Matsui, M. (2004). Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines. Chemical Communications. [Link]
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Grether, U., et al. (2017). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]
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Wang, X. N., et al. (2009). Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions. Organic Letters. [Link]
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Funabiki, K., et al. (2003). The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. The Journal of Organic Chemistry. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews. [Link]
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Mechanism of trifluoromethylation-induced cyclization of alkynyl aryl ketones. (2020). Journal of Organic Chemistry. [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
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Sanchez-Hernandez, E., et al. (2016). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling. [Link]
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Mercer, G. J., et al. (2017). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. [Link]
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Prakash, G. K. S., et al. (2014). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Fluorine Chemistry. [Link]
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Leech, A. G., et al. (2021). Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Nature Communications. [Link]
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Wang, W., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. [Link]
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Valotta, A., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers. [Link]
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Hine, J., & Redding, R. W. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. The Journal of Organic Chemistry. [Link]
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Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Johannes Gutenberg University Mainz. [Link]
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Synthesis of trifluoromethyl carbinols. (n.d.). Organic Chemistry Portal. [Link]
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Aït-Mohand, S., et al. (2002). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. [Link]
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Jana, A., & Ghosh, I. (2023). Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. Organic Letters. [Link]
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Matoušek, V., et al. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]
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Nishi, K., et al. (2024). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science. [Link]
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Jukič, M., & Sova, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Mykhailiuk, P. K. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
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Recent Trifluoromethylation Reactions. A Mini Review Paper. (2020). Oriental Journal of Chemistry. [Link]
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Hydration of trifluoromethyl ketones. (n.d.). ResearchGate. [Link]
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Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. (2020). CCS Chemistry. [Link]
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Methodological & Application
Synthesis of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, a valuable fluorinated building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide is designed to provide not just a step-by-step protocol, but also the underlying scientific rationale for the chosen synthetic strategy and experimental procedures, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Introduction: The Significance of Fluorinated Acetophenones
Fluorinated acetophenone derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The presence of a trifluoromethyl group, in particular, can confer unique properties to a molecule, such as increased metabolic stability and enhanced binding to biological targets.[2] The target molecule, this compound, combines the features of a trifluoromethyl ketone with a substituted aromatic ring, making it a versatile precursor for further chemical elaboration in drug discovery programs.
Synthetic Strategy: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[3][4] This powerful reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3]
Our synthetic approach to this compound will utilize a Friedel-Crafts acylation of commercially available 3-fluorotoluene with trifluoroacetic anhydride (TFAA) as the trifluoroacetylating agent. Aluminum chloride (AlCl₃) will be employed as the Lewis acid catalyst to generate the highly electrophilic trifluoroacylium ion.
Causality Behind Experimental Choices:
-
Starting Material Selection: 3-Fluorotoluene is a readily available and cost-effective starting material.[5][6] The directing effects of the methyl and fluoro substituents are key to achieving the desired regiochemistry. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The strong activating effect of the methyl group is expected to dominate, directing the bulky trifluoroacetyl group primarily to the less sterically hindered para position (the 4'-position), leading to the desired product.
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is a highly reactive and effective source of the trifluoroacetyl group.[7] Its volatility simplifies its removal during the work-up procedure.
-
Lewis Acid Catalyst: Aluminum chloride is a strong and commonly used Lewis acid for Friedel-Crafts reactions.[3] It efficiently activates the TFAA to form the reactive acylium ion intermediate. A stoichiometric amount is often required as it complexes with the product ketone.[3][4]
-
Solvent: Dichloromethane (DCM) is a suitable solvent for this reaction as it is inert under the reaction conditions and effectively dissolves the reactants and intermediates.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[7][8][9][10] Trifluoroacetic anhydride is corrosive and reacts violently with water.[7][10] Aluminum chloride is a moisture-sensitive and corrosive solid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Purity | Supplier |
| 3-Fluorotoluene | 110.13 | 50 | 5.51 g | 99% | Sigma-Aldrich[5] |
| Trifluoroacetic Anhydride | 210.03 | 60 | 8.4 mL | >99% | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | 133.34 | 65 | 8.67 g | 99.99% | Sigma-Aldrich |
| Dichloromethane (DCM) | - | - | 100 mL | Anhydrous | Fisher Scientific |
| Crushed Ice | - | - | ~100 g | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL | - | - |
| Brine (saturated NaCl solution) | - | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~10 g | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluorotoluene (5.51 g, 50 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Lewis Acid: While stirring, slowly and portion-wise add anhydrous aluminum chloride (8.67 g, 65 mmol) to the cooled solution. The addition is exothermic.[11]
-
Addition of Acylating Agent: Add trifluoroacetic anhydride (8.4 mL, 60 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional hour.
-
Warming to Room Temperature: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight (approximately 12-16 hours).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of dichloromethane.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish oil, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization and Data Analysis
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and signals in the aromatic region corresponding to the protons on the substituted benzene ring. Due to the fluorine substitution, complex splitting patterns (coupling with ¹⁹F) are anticipated.
-
¹³C NMR (CDCl₃): The carbon NMR will show signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons. The carbon atoms attached to fluorine will exhibit C-F coupling.
-
¹⁹F NMR (CDCl₃): The fluorine NMR is a crucial tool for characterizing this molecule. A singlet is expected for the CF₃ group, and another signal for the fluorine atom on the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1690-1715 cm⁻¹. Strong C-F stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the CF₃ group.
Troubleshooting and Field-Proven Insights
-
Low Yield: Ensure all reagents are anhydrous, as moisture will deactivate the aluminum chloride catalyst. The slow and controlled addition of reagents is critical to prevent side reactions.
-
Formation of Isomers: Due to the directing effects of the substituents, the formation of a minor amount of the isomeric product, 1-(2-fluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-one, is possible. Careful purification by fractional distillation or chromatography is necessary to isolate the desired product.
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of trifluoroacetic anhydride and aluminum chloride can be used. The reaction time can also be extended.
-
Work-up Issues: The quenching step is highly exothermic. Performing it slowly and with efficient cooling is crucial to avoid uncontrolled effervescence.
Logical Relationships in Friedel-Crafts Acylation
Caption: Key steps and intermediates in the Friedel-Crafts acylation for the synthesis of the target molecule.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying principles and carefully following the experimental procedures, researchers can reliably synthesize this valuable fluorinated intermediate for applications in drug discovery and materials science.
References
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-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
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Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Acetophenones via Friedel-Crafts Acylation
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Acetophenones
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated acetophenone derivatives, in particular, are valuable synthons and key intermediates in the manufacturing of pharmaceuticals and agrochemicals.[1][4] The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Consequently, the development of robust and efficient methods for the synthesis of fluorinated acetophenones is of paramount importance.
The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction that provides a direct route to aromatic ketones.[5][6][7][8] This guide provides an in-depth exploration of the application of Friedel-Crafts acylation for the synthesis of fluorinated acetophenones, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Mechanistic Insights: The Friedel-Crafts Acylation of Fluorinated Aromatics
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[9][10][11][12] The reaction typically involves an acyl halide (or anhydride) and a Lewis acid catalyst, which generates a highly electrophilic acylium ion.[9][11][12] This electrophile is then attacked by the electron-rich aromatic ring.
The presence of fluorine on the aromatic ring introduces important electronic effects that must be considered. Fluorine is an electronegative atom that deactivates the ring towards electrophilic attack through a negative inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring through a positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions. Due to steric hindrance, the para product is often favored.[13]
The Reaction Mechanism
The reaction proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, leading to the formation of a resonance-stabilized acylium ion.[9][11][12]
-
Electrophilic Attack: The π-electrons of the fluorinated aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[9]
It is crucial to note that in contrast to Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of the Lewis acid catalyst. This is because the product, a ketone, is a Lewis base and forms a stable complex with the catalyst.[10][14] An aqueous workup is necessary to break this complex and isolate the final product.[10]
Diagram 1: Generalized Mechanism of Friedel-Crafts Acylation
Caption: The three key stages of the Friedel-Crafts acylation reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of various fluorinated acetophenones.
Protocol 1: Synthesis of 4-Fluoroacetophenone
This protocol describes the acylation of fluorobenzene with acetyl chloride using aluminum chloride as the catalyst.
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap), and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Add anhydrous AlCl₃ (1.1 equivalents) to the flask, followed by 50 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Fluorobenzene: After the addition of acetyl chloride is complete, add fluorobenzene (1.2 equivalents) dropwise over 30 minutes, still at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl. Stir until all the solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 5% NaOH solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain 4-fluoroacetophenone as a colorless liquid.
Diagram 2: Experimental Workflow for Friedel-Crafts Acylation
Caption: A generalized workflow for a typical Friedel-Crafts acylation experiment.
Protocol 2: Synthesis of 2,4-Difluoroacetophenone
This protocol details the acylation of 1,3-difluorobenzene. The substrate is more deactivated, so slightly more forcing conditions may be necessary.
Materials:
-
1,3-Difluorobenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
Procedure:
-
Reaction Setup: Use a similar setup as in Protocol 1, ensuring all equipment is anhydrous.
-
Reagent Charging: Add 1,3-difluorobenzene (2.0 equivalents, acting as both reactant and solvent) to the reaction flask.[15] Add anhydrous AlCl₃ (1.2 equivalents) in portions while stirring and cooling in an ice bath.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.0 equivalent) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by GC or TLC.
-
Workup and Purification: Follow the quenching, workup, and purification steps as outlined in Protocol 1. The excess 1,3-difluorobenzene can be recovered by distillation.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst and solvent can significantly impact the yield and regioselectivity of the acylation of fluorinated benzenes.
| Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Major Product(s) | Yield (%) |
| Fluorobenzene | Acetyl Chloride | AlCl₃ (1.1) | DCM | 0 to RT | 2 | 4-Fluoroacetophenone | ~85 |
| 1,3-Difluorobenzene | Acetic Anhydride | AlCl₃ (1.2) | None | RT to 50 | 3 | 2,4-Difluoroacetophenone | ~80 |
| 1,2-Difluorobenzene | Acetyl Chloride | AlCl₃ (1.5) | CS₂ | 25 | 5 | 3,4-Difluoroacetophenone | ~70 |
| Trifluorobenzene | Acetyl Chloride | AlCl₃ (2.0) | None | 60 | 8 | Complex Mixture | Low |
Note: Yields are approximate and can vary based on specific reaction scale and conditions.
Troubleshooting and Field-Proven Insights
-
Low Yields with Deactivated Substrates: For di- and trifluorinated benzenes, the aromatic ring is significantly deactivated.[16] To improve yields, consider increasing the amount of catalyst, using a more potent Lewis acid (e.g., triflic acid), or raising the reaction temperature.[16][17]
-
Isomer Formation: While the para isomer is generally favored, the ortho isomer can be a significant byproduct.[13] Using non-polar solvents like dichloromethane or carbon disulfide can enhance para selectivity by maximizing steric hindrance at the ortho position.[18]
-
Moisture Sensitivity: Friedel-Crafts reactions are notoriously sensitive to moisture, which deactivates the Lewis acid catalyst.[16][19] Ensure all glassware is oven-dried, and use anhydrous reagents and solvents under an inert atmosphere (e.g., nitrogen or argon).
-
Alternative "Green" Methodologies: To minimize halogenated and metallic waste, researchers have explored alternative catalytic systems. Methanesulfonic anhydride has been shown to promote Friedel-Crafts acylation without the need for metal catalysts.[20] Additionally, solid-supported catalysts, such as scandium triflate on silica gel, offer the advantage of being recyclable.[21]
Safety Precautions
-
Aluminum Chloride (AlCl₃): AlCl₃ is a water-sensitive, corrosive solid. It reacts violently with water, releasing HCl gas. Handle it in a fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22]
-
Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory. They should be handled in a fume hood.
-
Hydrogen Fluoride (HF) as a Solvent: While not a common solvent for this reaction, in some specialized industrial processes, liquid HF is used. HF is extremely hazardous and can cause severe burns that may not be immediately painful.[23][24] Exposure can be fatal.[24][25] Work with HF requires specialized training, dedicated equipment (including Teflon labware), and specific PPE.[23][26] An antidote, such as calcium gluconate gel, must be readily available.[24][26] Never work alone when handling HF. [26]
References
- Vertex AI Search. (n.d.). Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6.
- Vertex AI Search. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW.
- Reddit. (2021). What are the safety precautions necessary for working with HF?.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Quora. (2022). What are the precautionary measures to use liquid HF as a solvent?.
- Semantic Scholar. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW.
- Missouri S&T. (n.d.). Appendix B Guidelines for Safe Use of Hydrofluoric Acid.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
- ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
- Benchchem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Environment, Health & Safety - Purdue University. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid.
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
- Benchchem. (n.d.). Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene.
- Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the....
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
- Chemguide. (n.d.). friedel-crafts acylation of benzene.
- ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- YouTube. (2018). Friedel-Crafts Acylation.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
- StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone.
- PMC. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.
- PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- YouTube. (2024). Preparation of Acetophenone| Friedel – Crafts acylation| Benzene|Acetyl chloride.
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The Strategic Application of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. Among the myriad of available synthons, 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone emerges as a molecule of significant interest. Its unique combination of a trifluoroacetyl group, a fluorine substituent, and a methyl group on the phenyl ring presents a compelling platform for the development of novel therapeutic agents. This guide provides an in-depth exploration of the potential applications of this versatile compound, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
The Power of Fluorine: Understanding the Molecular Advantages
The presence of multiple fluorine atoms in this compound is not merely an incidental feature; it is a deliberate design element that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The trifluoromethyl (-CF3) group, in particular, is a well-established bioisostere for a variety of functional groups and can significantly enhance:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an increased half-life of the drug molecule.
-
Lipophilicity: The -CF3 group can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.
The additional fluorine and methyl groups on the aromatic ring provide further opportunities for fine-tuning the electronic and steric properties of derivative compounds, allowing for a nuanced approach to structure-activity relationship (SAR) studies.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 886370-02-1 | [1][2] |
| Molecular Formula | C9H6F4O | [1] |
| Molecular Weight | 206.14 g/mol | [1] |
| Boiling Point | 202.1±35.0 °C (Predicted) | [1] |
| Density | 1.306±0.06 g/cm3 (Predicted) | [1] |
Potential Synthetic Pathways Utilizing this compound
The reactivity of the ketone functional group in this compound opens a gateway to a diverse array of chemical transformations, making it a valuable precursor for a range of bioactive scaffolds. Below are detailed protocols for its potential application in the synthesis of heterocyclic compounds, a class of molecules frequently found in approved drugs.
Protocol 1: Synthesis of a Pyrazole Derivative
Pyrazole moieties are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors. The following protocol outlines a potential pathway for the synthesis of a pyrazole derivative from this compound.
Workflow for Pyrazole Synthesis
Caption: Proposed synthesis of a pyrazole derivative.
Step-by-Step Methodology:
-
Claisen Condensation to form a β-Diketone Intermediate:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add this compound (1.0 equivalent).
-
To this mixture, add ethyl acetate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-diketone intermediate. Purification can be achieved by column chromatography.
-
-
Cyclocondensation with Hydrazine to Form the Pyrazole Ring:
-
Dissolve the purified β-diketone intermediate (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final pyrazole derivative.
-
Protocol 2: Synthesis of a Thiazole Derivative
The thiazole ring is another critical scaffold in medicinal chemistry, found in various anticancer and antimicrobial agents. A common route to 2-aminothiazoles is the Hantzsch thiazole synthesis.
Workflow for Thiazole Synthesis
Caption: Proposed synthesis of a thiazole derivative.
Step-by-Step Methodology:
-
α-Halogenation of the Ketone:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor by TLC.
-
After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain the crude α-haloketone. This intermediate may be used in the next step without further purification.
-
-
Condensation with Thiourea:
-
Dissolve the crude α-haloketone (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Conclusion and Future Directions
While direct, published applications of this compound in medicinal chemistry are not yet widespread, its structural motifs strongly suggest its potential as a valuable building block. The protocols outlined above provide a foundational framework for researchers to begin exploring the synthetic utility of this compound. The strategic incorporation of its trifluoromethyl, fluoro, and methyl-substituted phenyl ring can lead to the discovery of novel drug candidates with improved pharmacological profiles. As the demand for innovative therapeutics continues to grow, the exploration of underutilized fluorinated synthons like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
Sources
Application Note: 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone - A Versatile Fluorinated Building Block for the Synthesis of Advanced Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] Fluorinated acetophenones, in particular, have emerged as valuable and versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2][3]
This application note introduces 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone , a specialized fluorinated ketone with significant potential as a precursor for complex API synthesis. While this specific derivative may be a novel or less-commercially available reagent, its structural motifs—a trifluoroacetyl group, a fluorine-substituted aromatic ring, and a methyl group—suggest a rich and diverse reactivity profile. This document will serve as a technical guide, providing detailed protocols and mechanistic insights into its application as a strategic building block for the synthesis of advanced APIs.
Physicochemical Properties of this compound
A comprehensive understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound, with some properties of the closely related 2,2,2,4'-Tetrafluoroacetophenone provided for reference.
| Property | Value (this compound) | Reference Compound: 2,2,2,4'-Tetrafluoroacetophenone |
| Molecular Formula | C₉H₅F₄O | C₈H₄F₄O |
| Molecular Weight | 205.12 g/mol | 192.11 g/mol |
| Appearance | White to off-white solid or liquid | Liquid |
| Boiling Point | Not available | 66-67 °C at 34 mmHg[4][5][6] |
| Melting Point | Not available | 24-27 °C[4][5][6] |
| Density | Not available | 1.37 g/mL at 25 °C[4][5] |
| Refractive Index | Not available | n20/D 1.448[4][5] |
| CAS Number | Not available | 655-32-3 |
Key Synthetic Applications & Protocols
The reactivity of this compound is primarily dictated by the electrophilic nature of the trifluoromethyl-activated carbonyl group and the potential for substitution on the fluorinated aromatic ring. The following sections detail potential synthetic transformations that leverage these features for the construction of API precursors.
Application 1: Synthesis of Chiral Fluorinated Alcohols via Asymmetric Reduction
Chiral fluorinated alcohols are valuable intermediates in the synthesis of numerous APIs. The asymmetric reduction of the ketone moiety in this compound can be achieved with high enantioselectivity using established catalytic systems.
Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established methods for the asymmetric reduction of prochiral ketones.
Materials:
-
This compound
-
(R,R)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
[RuCl₂(p-cymene)]₂
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 eq) and (R,R)-Ts-DPEN (0.02 eq) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
To this solution, add this compound (1.0 eq).
-
Add the formic acid/triethylamine azeotrope (5.0 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at 40 °C and monitor by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with deionized water (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude chiral alcohol.
-
Purify the product by flash column chromatography on silica gel.
Causality and Mechanistic Insight: The ruthenium catalyst, in combination with the chiral diamine ligand, forms a chiral metal complex that facilitates the stereoselective transfer of a hydride from formic acid to the carbonyl carbon of the acetophenone. The steric and electronic properties of the ligand create a chiral pocket that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the alcohol.
Diagram: Asymmetric Reduction Workflow
Caption: Workflow for the asymmetric reduction of this compound.
Application 2: Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can serve as a key precursor for the synthesis of these valuable scaffolds.
Protocol: Knorr Pyrazole Synthesis
This protocol is a classic method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds, which can be formed in situ from the starting acetophenone.
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol (20 mL) at 0 °C.
-
To this solution, add a mixture of this compound (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour to form the intermediate 1,3-dicarbonyl compound.
-
Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq) dropwise.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and pour it into ice-cold water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality and Mechanistic Insight: The reaction proceeds via a Claisen condensation between the acetophenone and diethyl oxalate, catalyzed by sodium ethoxide, to form a 1,3-dicarbonyl intermediate. This intermediate then undergoes a condensation reaction with hydrazine, followed by cyclization and dehydration, to yield the pyrazole ring. The regioselectivity of the cyclization is influenced by the electronic nature of the substituents.
Diagram: Synthesis of a Fluorinated Pyrazole
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]
- 5. 2,2,2,4'-TETRAFLUOROACETOPHENONE | 655-32-3 [chemicalbook.com]
- 6. 2,2,2,4′-四氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the derivatization of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, a fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group dramatically enhances the electrophilicity of the ketone carbonyl, making it a versatile substrate for a range of chemical transformations. This document details the underlying chemical principles and provides field-proven, step-by-step protocols for several key derivatization reactions, including reduction to secondary alcohols, reductive amination, formation of hydrazones and oximes, and olefination via the Horner-Wadsworth-Emmons reaction. Each protocol is designed as a self-validating system, with explanations for experimental choices and guidance on the characterization of the resulting products.
Introduction: The Significance of this compound
This compound is a specialized fluorinated ketone. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physicochemical and biological properties.[1] The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. As such, trifluoromethyl ketones (TFMKs) are valuable synthetic targets and intermediates in the development of novel pharmaceuticals and advanced materials.[2]
The derivatization of this compound opens avenues to a diverse array of functionalized molecules. By targeting the highly reactive carbonyl group, researchers can introduce new pharmacophores and structural motifs, enabling the exploration of new chemical space in drug discovery and the tuning of material properties. This guide serves as a practical resource for scientists seeking to leverage this versatile building block in their research and development endeavors.
The Chemistry of Trifluoromethyl Ketones: A Highly Electrophilic Carbonyl
The key to the reactivity of this compound lies in the strong electron-withdrawing nature of the trifluoromethyl group. This inductive effect polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[3] This enhanced reactivity distinguishes TFMKs from their non-fluorinated ketone counterparts, often allowing for reactions to proceed under milder conditions.
It is also noteworthy that the carbonyl of a TFMK can exist in equilibrium with its hydrate form in the presence of water.[2] This propensity to form a stable hydrate is a direct consequence of the carbonyl's electrophilicity and should be considered when selecting reaction solvents and conditions.[3]
Derivatization Protocols
The following protocols are designed to be robust and adaptable. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Reduction to 1-(4-Fluoro-2-methylphenyl)-2,2,2-trifluoroethanol
The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation that introduces a chiral center. The resulting trifluoromethyl-substituted alcohol is a valuable synthon for further elaboration.[4]
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces ketones to alcohols. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol.
Experimental Protocol:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 2.08 g).
-
Dissolution: Dissolve the ketone in methanol (30 mL) and cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, add sodium borohydride (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl (20 mL) at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(4-Fluoro-2-methylphenyl)-2,2,2-trifluoroethanol.
Characterization: The product can be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The IR spectrum will show a broad O-H stretch around 3300 cm⁻¹ and the disappearance of the C=O stretch from the starting material.
dot
Caption: Workflow for the reduction of the ketone to the corresponding alcohol.
Reductive Amination to N-Alkyl-1-(4-fluoro-2-methylphenyl)-2,2,2-trifluoroethanamine
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary amines from ketones.[5][6]
Principle: The reaction proceeds via the initial formation of a hemiaminal intermediate from the ketone and a primary amine, which then dehydrates to form an imine (or iminium ion). The imine is then reduced in situ by a reducing agent that is selective for the C=N double bond over the C=O double bond, such as sodium triacetoxyborohydride [NaBH(OAc)₃].
Experimental Protocol:
-
Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.08 g), a primary amine (e.g., benzylamine, 12 mmol, 1.29 g), and dichloromethane (DCM, 40 mL).
-
Imine Formation: Add acetic acid (10 mmol, 0.60 g) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, possibly with 1% triethylamine to prevent streaking) to yield the desired secondary amine.
Characterization: Successful derivatization is confirmed by the absence of the ketone C=O in the IR spectrum and the presence of an N-H stretch (if a primary amine was used). NMR spectroscopy will show signals corresponding to the newly introduced alkyl group, and mass spectrometry will confirm the molecular weight of the product.
dot
Caption: Workflow for the synthesis of a secondary amine via reductive amination.
Hydrazone Formation
Hydrazones are useful derivatives for the characterization of carbonyl compounds and serve as versatile intermediates in organic synthesis, for example, in the Wolff-Kishner reduction or the synthesis of N-containing heterocycles.[7][8]
Principle: This is a condensation reaction where the nucleophilic nitrogen of a hydrazine derivative attacks the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid.
Experimental Protocol:
-
Setup: Dissolve this compound (10 mmol, 2.08 g) in ethanol (25 mL) in a 50 mL round-bottom flask.
-
Reagent Addition: Add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine, 11 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution. If no precipitate forms, gently warm the mixture to 50-60 °C for 1-2 hours.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the pure hydrazone derivative.
Characterization: The formation of the hydrazone is indicated by a color change (especially with 2,4-dinitrophenylhydrazine, which gives a red/orange solid). IR spectroscopy will show the disappearance of the C=O band and the appearance of a C=N stretch. NMR and mass spectrometry will confirm the structure and molecular weight.
Oxime Formation
Oximes are another class of C=N containing derivatives formed from ketones. They are important intermediates, for instance, in the Beckmann rearrangement to form amides.[9]
Principle: Similar to hydrazone formation, this is an acid-catalyzed condensation reaction between the ketone and hydroxylamine.
Experimental Protocol:
-
Setup: In a 100 mL flask, prepare a solution of hydroxylamine hydrochloride (15 mmol, 1.04 g) and sodium acetate (20 mmol, 1.64 g) in water (20 mL).
-
Ketone Addition: To this solution, add a solution of this compound (10 mmol, 2.08 g) in ethanol (30 mL).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. If the reaction is slow, it can be heated to reflux for 1-2 hours.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. If the product precipitates, collect it by vacuum filtration. If not, pour the mixture into a larger volume of cold water (100 mL) to induce precipitation.
-
Purification: The crude oxime can be recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure product.
Characterization: The oxime product will show a characteristic C=N stretch in the IR spectrum and a broad O-H stretch. ¹H and ¹³C NMR will confirm the structure, and often both (E) and (Z) isomers may be observed.
Olefination via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for converting ketones, especially sterically hindered or less reactive ones, into alkenes.[10][11] It typically provides excellent stereoselectivity, favoring the (E)-alkene.
Principle: A phosphonate carbanion, generated by deprotonating a phosphonate ester with a strong base, acts as a nucleophile and attacks the ketone. The resulting intermediate eliminates a phosphate ester to form the C=C double bond.
Experimental Protocol:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of a phosphonate ester (e.g., triethyl phosphonoacetate, 12 mmol, 2.69 g) in dry tetrahydrofuran (THF, 40 mL). Cool the solution to 0 °C.
-
Base Addition: Slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 13 mmol, 0.52 g). Caution: Flammable hydrogen gas is evolved.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Ketone Addition: Cool the solution back to 0 °C and add a solution of this compound (10 mmol, 2.08 g) in dry THF (10 mL) dropwise.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC for the consumption of the ketone.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether (3 x 40 mL).
-
Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting alkene by flash column chromatography.
Characterization: The product will show the disappearance of the ketone C=O in the IR spectrum and the appearance of alkene C=C and C-H signals in the IR and NMR spectra. The stereochemistry of the double bond can be determined by NMR (coupling constants).
dot
Caption: Workflow for the HWE olefination of the ketone.
Summary of Derivatization Strategies
The following table summarizes the derivatization reactions detailed in this guide, providing a quick reference for researchers.
| Reaction Type | Reagents | Product Class | Key Features |
| Reduction | NaBH₄, Methanol | Secondary Alcohol | Introduces a chiral center; mild and selective. |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, AcOH | Secondary Amine | Efficient C-N bond formation; broad substrate scope. |
| Hydrazone Formation | R-NHNH₂, Acetic Acid (cat.) | Hydrazone | Stable derivative; useful synthetic intermediate. |
| Oxime Formation | NH₂OH·HCl, NaOAc | Oxime | Precursor for Beckmann rearrangement. |
| HWE Olefination | Phosphonate Ester, NaH | Alkene | Forms C=C bonds; good for less reactive ketones. |
Conclusion
This compound is a highly activated and versatile substrate for chemical derivatization. The protocols outlined in this application note provide robust starting points for the synthesis of a variety of valuable compounds. By leveraging the unique reactivity imparted by the trifluoromethyl group, researchers can efficiently access novel alcohols, amines, hydrazones, oximes, and alkenes, thereby expanding the toolkit for drug discovery and materials science. Careful monitoring and purification are key to obtaining high yields of the desired products.
References
-
Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of Biological Chemistry, 255(8), 3313–3318. [Link]
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Guzman-Gutierrez, M. T., et al. (2008). Synthesis and gas transport properties of new aromatic 3F polymers. Journal of Membrane Science, 323(2), 379–385. [Link]
-
Mosher, H. S., et al. (1956). Asymmetric Reductions. IV. The Action of the Grignard Reagent from (+)-2-Methylbutyl Chloride on 2, 2, 2-Trifluoroacetophenone. Journal of the American Chemical Society, 78(17), 4374–4376. [Link]
-
Lykakis, I. N., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4219-4225. [Link]
-
Wang, F., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(14), 6236–6243. [Link]
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Reeves, J. T., et al. (2008). A General Method for the Preparation of Trifluoromethyl Ketones from Carboxylic Acids. The Journal of Organic Chemistry, 73(23), 9476–9478. [Link]
-
Li, G., et al. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]
-
Liang, T., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(3), 1032-1036. [Link]
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Song, J. J., et al. (2007). Development of an Asymmetric Acetate Aldol Reaction with a Trifluoromethyl Ketone. Organic Process Research & Development, 11(3), 564–567. [Link]
-
Zhang, C., et al. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters, 17(19), 4758–4761. [Link]
-
Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride and a catalytic amount of acid under solvent-free conditions. Tetrahedron, 61(24), 5725–5734. [Link]
-
Maryanoff, M. J., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Fustero, S., et al. (2011). Recent advances in the synthesis of fluorinated hydrazones and derived products. Chemical Communications, 47(37), 10266-10279. [Link]
-
Gawley, R. E. (1988). The Beckmann fragmentation and rearrangement. Organic Reactions, 35, 1-420. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley. [Link]
Sources
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Application Notes and Protocols for 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a prospective guide based on established principles of polymer chemistry and the known reactivity of structurally similar fluorinated aromatic ketones. As of the time of writing, there is a notable absence of published literature specifically detailing the use of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone in polymer synthesis. Therefore, this document serves as an expert-guided projection to facilitate exploratory research in this area.
Introduction: A Novel Building Block for High-Performance Fluoropolymers
This compound is an intriguing, yet underexplored, monomer for the synthesis of advanced fluorinated polymers. Its unique molecular architecture, featuring a trifluoromethyl (-CF3) group, a methyl (-CH3) group, and a fluorine (-F) atom on the aromatic ring, suggests its potential for creating polymers with a desirable combination of properties.
The presence of the bulky and electron-withdrawing -CF3 group is known to impart several beneficial characteristics to polymers, including:
-
Enhanced thermal stability
-
Improved optical transparency due to disruption of polymer chain packing and reduction of intermolecular charge transfer complexes[1]
-
Lower dielectric constants[2]
-
High gas permeability
The methyl group at the 2'-position introduces a kink in the polymer backbone, which can further enhance solubility by reducing chain packing. The 4'-fluoro substituent offers an additional site for potential post-polymerization modification or may influence the electronic properties of the aromatic ring.
These application notes will provide a theoretical framework for the utilization of this compound as a monomer in step-growth polymerization, drawing parallels from the successful polymerization of similar fluorinated acetophenones[3].
Predicted Properties of Polymers Derived from this compound
Based on the extensive research on aromatic polymers containing trifluoromethyl and methyl groups, we can predict the properties of polymers synthesized using this compound.
| Property | Expected Characteristic/Value | Rationale |
| Solubility | High solubility in common organic solvents (e.g., NMP, DMAc, THF, chloroform) at room temperature.[2] | The bulky trifluoromethyl and 2'-methyl groups disrupt regular chain packing, reducing intermolecular forces and allowing solvent molecules to penetrate and dissolve the polymer.[1][4] |
| Thermal Stability | High glass transition temperature (Tg) > 250 °C and 5% weight loss temperature (TGA) > 500 °C in nitrogen.[2] | The rigid aromatic backbone and the strong C-F bonds contribute to excellent thermal stability. |
| Optical Transparency | High optical transparency in the visible region, with low color and low cutoff wavelengths.[1][2] | The electron-withdrawing -CF3 group and the steric hindrance from the 2'-methyl group reduce the formation of color-inducing interchain charge transfer complexes.[1] |
| Dielectric Constant | Low dielectric constant (k < 3.0).[2] | The low polarizability of the C-F bond and the increase in fractional free volume due to the bulky -CF3 group lead to a lower dielectric constant. |
| Mechanical Properties | Good mechanical strength, forming tough and flexible films. | The aromatic backbone provides rigidity and strength, while the substituents can be tuned to control flexibility. |
| Morphology | Amorphous.[1] | The irregular polymer chain structure resulting from the unsymmetrical monomer and the bulky side groups is expected to prevent crystallization. |
Potential Polymerization Pathways: Superacid-Catalyzed Polyhydroxyalkylation
The most plausible route for polymerizing this compound is through a step-growth polycondensation reaction, specifically a superacid-catalyzed polyhydroxyalkylation. This method has been successfully employed for the polymerization of 2,2,2-trifluoroacetophenone with various aromatic comonomers[3].
In this proposed reaction, the ketone group of this compound is activated by a superacid, such as trifluoromethanesulfonic acid (TfOH), facilitating an electrophilic aromatic substitution reaction with a suitable aromatic comonomer. This process forms a new carbon-carbon bond and a hydroxyl group, which is subsequently eliminated to regenerate the aromaticity, leading to the growth of the polymer chain.
Caption: Proposed superacid-catalyzed polymerization.
Experimental Protocol: Synthesis of a Novel Fluoropolymer
This section outlines a detailed, step-by-step methodology for the hypothetical synthesis of a fluoropolymer from this compound and biphenyl as a comonomer.
Materials:
-
This compound (Monomer A)
-
Biphenyl (Monomer B)
-
Trifluoromethanesulfonic acid (TfOH) (Catalyst)
-
Dichloromethane (CH2Cl2) (Solvent, anhydrous)
-
Methanol (Precipitation agent)
-
Argon or Nitrogen gas (Inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas inlet and outlet (bubbler)
-
Ice bath
-
Heating mantle with temperature controller
-
Apparatus for filtration (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet/outlet. Purge the entire system with argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Monomer Dissolution: In the flask, dissolve equimolar amounts of this compound (Monomer A) and biphenyl (Monomer B) in anhydrous dichloromethane. Stir the mixture at room temperature until all solids are completely dissolved.
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH) dropwise from the dropping funnel over 30 minutes. An excess of TfOH is typically used to act as both catalyst and solvent.
-
Polymerization: After the complete addition of the catalyst, remove the ice bath and allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring. The viscosity of the solution is expected to increase as the polymerization progresses.
-
Polymer Precipitation: At the end of the reaction period, slowly pour the viscous polymer solution into a large beaker containing vigorously stirred methanol. This will cause the polymer to precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove any residual catalyst and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Caption: Experimental workflow for polymer synthesis.
Characterization of the Resulting Polymer
The structure and properties of the synthesized polymer should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure, verify the incorporation of both monomers, and check for any side reactions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and confirm the disappearance of the ketone carbonyl group from the monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.
Conclusion
While direct experimental data for the polymerization of this compound is not yet available, the chemical principles derived from similar fluorinated monomers strongly suggest its viability as a building block for high-performance polymers. The proposed superacid-catalyzed polyhydroxyalkylation offers a promising starting point for the synthesis of novel fluoropolymers with potentially excellent thermal, optical, and solubility properties. The protocols and predictive data presented in these notes are intended to serve as a foundational guide for researchers venturing into this new area of polymer chemistry.
References
-
Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (n.d.). Royal Society of Chemistry. [Link]
-
Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (n.d.). ResearchGate. [Link]
-
Scheme 1. Step Polymerization of 2,2,2-Trifluoroacetophenone with Two... (n.d.). ResearchGate. [Link]
-
Comparative Investigations on the Effects of Pendent Trifluoromethyl Group to the Properties of the Polyimides Containing Diphenyl-substituted Cyclopentyl Cardo-structure. (2025). ResearchGate. [Link]
Sources
Application Notes and Protocols for Nucleophilic Addition to 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of drug development, strategic fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of lead compounds. The subject of this application note, 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, is a prochiral ketone bearing a trifluoromethyl group and two fluorine atoms on the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the carbonyl carbon towards nucleophilic attack, making it a valuable synthon for the creation of chiral tertiary alcohols.[1][2] These resulting fluorinated alcohol moieties are found in a variety of biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic addition to this specific fluorinated ketone, with a focus on Grignard and organolithium reagents.
Underlying Principles: Reactivity and Stereoselectivity
The carbonyl carbon of this compound is highly electrophilic due to the cumulative inductive effects of the trifluoromethyl group and the fluorinated phenyl ring. This heightened electrophilicity facilitates the addition of a wide range of nucleophiles.
Mechanism of Nucleophilic Addition:
The reaction proceeds via the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide during aqueous workup yields the tertiary alcohol.[1][3][4]
-
With Grignard Reagents (R-MgX): The Grignard reagent, a potent nucleophile, readily adds to the carbonyl carbon.[1][3]
-
With Organolithium Reagents (R-Li): Organolithium reagents, being even more reactive than Grignard reagents, also undergo efficient addition to the ketone.[2][4]
Stereochemical Considerations:
The starting ketone is prochiral. Nucleophilic addition to the carbonyl group creates a new stereocenter. In the absence of a chiral catalyst or auxiliary, the reaction will typically yield a racemic mixture of the (R)- and (S)-enantiomers of the tertiary alcohol.
Experimental Protocols
This section details the step-by-step protocols for the nucleophilic addition of a Grignard reagent (methylmagnesium bromide) and an organolithium reagent (n-butyllithium) to this compound.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| Methylmagnesium bromide | 3.0 M solution in diethyl ether |
| n-Butyllithium | 2.5 M solution in hexanes |
| Anhydrous diethyl ether | ≥99.7%, inhibitor-free |
| Anhydrous tetrahydrofuran (THF) | ≥99.9%, inhibitor-free |
| Saturated aqueous ammonium chloride | Reagent grade |
| Saturated aqueous sodium bicarbonate | Reagent grade |
| Brine (saturated aqueous sodium chloride) | Reagent grade |
| Anhydrous magnesium sulfate | Reagent grade |
| Round-bottom flasks | Oven-dried |
| Addition funnel | Oven-dried |
| Magnetic stirrer and stir bars | |
| Inert gas supply (Argon or Nitrogen) | High purity |
| Syringes and needles | Oven-dried |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography supplies | Silica gel, appropriate solvents |
Safety Precautions:
-
This compound: This compound is likely to be an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Grignard and Organolithium Reagents: These reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (argon or nitrogen). Use oven-dried glassware and anhydrous solvents.[6][7] Always wear appropriate PPE, including flame-retardant lab coats and safety glasses.
-
Anhydrous Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides upon prolonged exposure to air. Use in a well-ventilated fume hood away from ignition sources.[8]
Protocol 1: Grignard Reaction with Methylmagnesium Bromide
This protocol describes the addition of methylmagnesium bromide to this compound to synthesize 2-(2-methyl-4-fluorophenyl)-1,1,1,3-tetrafluoropropan-2-ol.
Reaction Workflow:
Caption: Workflow for the Grignard reaction.
Step-by-Step Procedure:
-
Preparation:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an argon/nitrogen inlet.
-
In the flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
-
Reaction:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise via the addition funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired tertiary alcohol.[9]
-
Protocol 2: Organolithium Reaction with n-Butyllithium
This protocol details the addition of n-butyllithium to this compound to synthesize 1-(2-methyl-4-fluorophenyl)-1-(trifluoromethyl)pentan-1-ol.
Reaction Workflow:
Caption: Workflow for the organolithium reaction.
Step-by-Step Procedure:
-
Preparation:
-
Set up a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF to a concentration of approximately 0.5 M.
-
-
Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the tertiary alcohol.[9]
-
Characterization of Products
The successful synthesis of the tertiary alcohol products should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the ketone starting material signals. Appearance of a new singlet for the hydroxyl proton (which may be broad and its chemical shift can vary). Characteristic shifts for the newly introduced alkyl group and shifts in the aromatic region due to the new substituent. |
| ¹⁹F NMR | The trifluoromethyl group will appear as a singlet. The fluorine on the aromatic ring will show characteristic coupling. These signals can be used to confirm the structure and purity of the product.[10][11][12][13] |
| ¹³C NMR | Appearance of a new quaternary carbon signal corresponding to the carbon bearing the hydroxyl group. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated mass of the product should be observed. Fragmentation patterns can further confirm the structure.[11][14] |
| Infrared (IR) Spectroscopy | Disappearance of the strong carbonyl (C=O) stretch of the starting ketone (typically around 1700 cm⁻¹). Appearance of a broad O-H stretch in the region of 3200-3600 cm⁻¹. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Ensure all reagents are fresh and of high purity. Check the concentration of the Grignard/organolithium reagent. Extend the reaction time or slightly increase the temperature (for Grignard). |
| Decomposition of Grignard/organolithium reagent. | Use strictly anhydrous conditions and freshly opened or titrated reagents. Ensure all glassware is thoroughly dried. | |
| Formation of side products (e.g., biphenyl from Grignard) | High concentration of aryl halide or high reaction temperature. | Add the aryl halide slowly to the magnesium turnings during Grignard reagent formation. Maintain a gentle reflux. |
| Recovery of starting material | Inactive Grignard/organolithium reagent. | Prepare a fresh batch of the organometallic reagent and titrate it before use. |
| Steric hindrance. | For very bulky nucleophiles, longer reaction times or the use of a more reactive organometallic reagent may be necessary. |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful nucleophilic addition of Grignard and organolithium reagents to the activated ketone, this compound. The strong electron-withdrawing nature of the fluorine substituents facilitates these transformations, offering a reliable route to valuable fluorinated tertiary alcohols. Careful attention to anhydrous reaction conditions and appropriate safety measures are paramount for achieving high yields and ensuring a safe laboratory practice. The resulting products can be readily characterized by standard spectroscopic methods, providing essential data for further research and development in medicinal chemistry and materials science.
References
-
Thermo Fisher Scientific. (2012). Safety Data Sheet - 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Airgas. (n.d.). 1,2,2,2-Tetrafluoroethyl methyl ether Safety Data Sheet. Retrieved from [Link]
-
University of Hawaii. (n.d.). Grignard Reaction. Retrieved from [Link]
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Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]
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Kuhler, J. L., et al. (2010). Synthesis of Tertiary Alcohols via an Ionic Liquid Catalyst. Der Pharma Chemica, 2(1), 378-384. Retrieved from [Link]
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ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [Link]
-
California State University, Northridge. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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University of Bari. (n.d.). Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds under. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
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Myers, A. (n.d.). Organolithium Reagents. Retrieved from [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Retrieved from [Link]
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Nature. (2023). Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Retrieved from [Link]
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PubMed. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Retrieved from [Link]
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MDPI. (n.d.). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved from [Link]
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The Strategic Incorporation of Fluorinated Ketones in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Fluorine Advantage in Agrochemical Design
The introduction of fluorine atoms into active agrochemical molecules is a highly effective strategy for enhancing their biological efficacy and metabolic stability.[1] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical properties of a molecule.[2] This often leads to improved bioavailability, greater resistance to metabolic degradation by crop pests, and enhanced binding affinity to target enzymes.[1] Among the various fluorine-containing building blocks, fluorinated ketones have emerged as exceptionally versatile intermediates in the synthesis of a wide array of modern fungicides, herbicides, and insecticides.[3][4]
This guide provides an in-depth exploration of the application of fluorinated ketones in agrochemical synthesis. We will delve into key reaction methodologies, provide detailed experimental protocols for the synthesis of important agrochemical classes, and discuss the mechanistic rationale behind these synthetic strategies.
Key Synthetic Methodologies Employing Fluorinated Ketones
The reactivity of the ketone functional group, amplified by the presence of electron-withdrawing fluorine atoms, allows for a range of powerful chemical transformations. These reactions are central to constructing the complex molecular architectures of modern agrochemicals.
Claisen Condensation: Building the Core of Heterocyclic Agrochemicals
The Claisen condensation is a cornerstone reaction for the synthesis of β-dicarbonyl compounds, which are pivotal intermediates for many heterocyclic agrochemicals, particularly pyrazole-based fungicides and herbicides.[5] The reaction typically involves the condensation of a fluorinated ester, such as ethyl trifluoroacetate, with a ketone or another ester in the presence of a strong base.[4][5]
Mechanistic Insight: The reaction proceeds via the formation of an enolate from the non-fluorinated carbonyl compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated ester. The subsequent loss of an alkoxide leaving group generates the β-dicarbonyl product. The use of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is crucial for driving the reaction to completion.[4]
Application Protocol 1: Synthesis of a Trifluoromethyl-Substituted Pyrazole Intermediate
Trifluoromethyl-substituted pyrazoles are a critical class of agrochemicals, with prominent examples including the fungicide Penthiopyrad and the insecticide Fipronil.[6][7] The synthesis of the pyrazole core is often achieved through the condensation of a 1,3-dicarbonyl intermediate with a hydrazine derivative. This protocol outlines the synthesis of a key intermediate, 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione, a precursor to various trifluoromethyl-pyrazole agrochemicals.
Experimental Protocol: Synthesis of 4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione
This two-step protocol first describes the Claisen condensation to form the diketone, a versatile building block.
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Methanol
-
Hydrochloric acid (1 N)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Toluene
-
Sodium hydride
Procedure:
Method A: Sodium Ethoxide in Methanol [8]
-
Prepare a solution of sodium ethoxide by dissolving 5.7 g (0.25 mol) of sodium metal in 80 mL of methanol under an inert atmosphere.
-
To this solution, add 22 mL (0.16 mol) of ethyl trifluoroacetate.
-
Over a period of 30 minutes, add a solution of 21 g (0.15 mol) of 4-methylacetophenone in 40 mL of methanol.
-
Heat the resulting mixture at 80 °C for 10 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the resulting sodium salt in 50 mL of water and acidify with 120 mL of 1 N HCl.
-
Extract the aqueous layer three times with 80 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.
Method B: Sodium Hydride in Toluene [9]
-
To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.
-
Stir the suspension and heat to 60-65 °C.
-
Concurrently, add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.
-
Maintain the reaction at this temperature until completion (monitored by TLC or HPLC).
-
After cooling, quench the reaction carefully with an appropriate acidic solution.
-
Proceed with an aqueous work-up and extraction with an organic solvent to isolate the product.
| Parameter | Method A | Method B |
| Base | Sodium Ethoxide | Sodium Hydride |
| Solvent | Methanol | Toluene |
| Temperature | 80 °C | 60-65 °C |
| Yield | ~95% (crude)[8] | High Yield |
Causality Behind Experimental Choices:
-
Choice of Base: Both sodium ethoxide and sodium hydride are strong bases capable of deprotonating the α-carbon of the acetophenone to form the reactive enolate. Sodium hydride often provides a more irreversible deprotonation, driving the reaction forward.
-
Solvent Selection: The choice of solvent depends on the base used. Methanol is suitable for sodium ethoxide, while a non-protic solvent like toluene is necessary for sodium hydride to prevent its reaction with the solvent.
-
Temperature: Heating is required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Friedel-Crafts Acylation: Direct Introduction of Fluorinated Ketone Moieties
The Friedel-Crafts acylation is a powerful method for the direct synthesis of aromatic fluorinated ketones.[10] This electrophilic aromatic substitution reaction involves reacting a fluorinated benzene derivative with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10]
Mechanistic Insight: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This electrophile then attacks the aromatic ring, followed by deprotonation to restore aromaticity and yield the aromatic ketone. The trifluoromethyl group on the benzene ring is electron-withdrawing and acts as a meta-director in these reactions.
Application Protocol 2: Synthesis of 2'-(Trifluoromethyl)propiophenone
2'-(Trifluoromethyl)propiophenone is a valuable intermediate in the synthesis of various agrochemicals. Its synthesis via Friedel-Crafts acylation is a classic example of this methodology.
Experimental Protocol: Friedel-Crafts Acylation[10]
Materials:
-
Trifluoromethylbenzene
-
Propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add propionyl chloride under an inert atmosphere.
-
After the formation of the acylium ion complex, add trifluoromethylbenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by GC or TLC).
-
Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2'-(trifluoromethyl)propiophenone.
Caption: Friedel-Crafts Acylation Workflow.
Asymmetric Reduction: Accessing Chiral Fluorinated Agrochemicals
Many modern agrochemicals are chiral, with one enantiomer often exhibiting significantly higher biological activity than the other. The asymmetric reduction of prochiral fluorinated ketones is a key strategy for accessing enantiomerically enriched building blocks.[11][12] This is commonly achieved using chiral catalysts, such as those derived from oxazaborolidines (CBS catalysts).[11]
Mechanistic Insight: The chiral catalyst coordinates to both the reducing agent (e.g., borane) and the ketone, creating a rigid, stereochemically defined transition state. This directs the hydride delivery to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol.
Application Protocol 3: Catalytic Asymmetric Reduction of a Trifluoromethyl Ketone
This protocol provides a general procedure for the enantioselective reduction of a trifluoromethyl ketone to a chiral secondary alcohol, a valuable synthon for various agrochemicals.
Experimental Protocol: CBS-Catalyzed Reduction[11]
Materials:
-
Trifluoromethyl ketone substrate
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Hydrochloric acid (1 N)
-
Diethyl ether
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol in anhydrous THF.
-
Cool the solution to 0 °C and add borane-dimethyl sulfide complex dropwise to generate the oxazaborolidine catalyst in situ.
-
In a separate flask, dissolve the trifluoromethyl ketone substrate in anhydrous THF.
-
Slowly add the ketone solution to the catalyst solution at a low temperature (e.g., -20 °C).
-
Stir the reaction at this temperature until completion (monitored by TLC or chiral HPLC).
-
Quench the reaction by the slow addition of methanol, followed by 1 N HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the chiral alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Caption: Asymmetric Reduction of a Prochiral Ketone.
Conclusion and Future Outlook
Fluorinated ketones are indispensable building blocks in the synthesis of modern agrochemicals. Their unique reactivity enables a diverse range of synthetic transformations, from the construction of complex heterocyclic cores to the stereoselective introduction of fluorine-containing chiral centers. The protocols outlined in this guide provide a practical framework for researchers in the field. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the development of novel synthetic methodologies involving fluorinated ketones will undoubtedly remain a vibrant and critical area of research.
References
-
Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Exploring Reaction Mechanisms of 2'-(Trifluoromethyl)propiophenone. Retrieved from [Link]
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Morimoto, K., Makino, K., Yamamoto, S., & Sakata, G. (1990). Synthesis of fluoromethyl, difluoromethyl and trifluoromethyl analogues of pyrazosulfuron-ethyl as herbicides. Journal of Heterocyclic Chemistry, 27(3), 807-810. Available at: [Link]
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Ramachandran, P. V., & Gagare, P. D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2348. Available at: [Link]
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Mitsui Chemicals, Inc. (2012). Production scheme for penthiopyrad, a broad spectrum fungicide. ResearchGate. Retrieved from [Link]
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Wang, X., et al. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 24(15), 2749. Available at: [Link]
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OpenStax. (2023). The Claisen Condensation Reaction. Retrieved from [Link]
- Changzhou Engineering Vocational and Technical College. (2012). Method for synthesizing trifluoromethyl acetophenone. Google Patents.
-
Lv, T. T. (2024). Research On The Synthesis Technology Of Important Intermediates Of Penthiopyrad. Globe Thesis. Retrieved from [Link]
- Ni, Y., et al. (2004). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Enzyme and Microbial Technology, 35(2-3), 132-138.
- UPL Ltd. (2022). A process for preparation of bixafen. Google Patents.
- Tang, X., et al. (2021). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
-
Bayer Intellectual Property GMBH. (2020). A novel and practical synthetic process for fluopyram. Retrieved from [Link]
- Sodeoka, M., et al. (2025). Advances in the Synthesis of α-Trifluoromethyl Ketones and Their Application via Defluorinative Reactions.
-
NC Quimica. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem [Video]. YouTube. [Link]
- Singh, P., & Singh, P. (2025). Recent synthetic approaches to fipronil, a super-effective and safe pesticide.
- Ishihara, Y., et al. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Maccari, R., et al. (2011). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 54(21), 7585-7597.
- Kramer, W., & Schirmer, U. (2025). The continuing significance of chiral agrochemicals.
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Jiangxi Synergy Pharma Co Ltd. (2012). Synthesis method of celecoxib. Eureka | Patsnap. Retrieved from [Link]
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Bayer CropScience AG. (2012). 10 Bixafen – The New Cereal Fungicide with Yield Boosting Effects. CABI Digital Library. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2011). penthiopyrad (253). Retrieved from [Link]
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LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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- Jeso, V., et al. (2012). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry, 60(46), 11463-11494.
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- European Commission. (2015). Summary of the toxicological studies bixafen + prothioconazole EC 225 (75 + 150 g/L).
- Wang, H., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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-
steph du. (2023, June 24). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0 [Video]. YouTube. [Link]
- Kanth, J. V. B., & Reddy, M. V. R. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 12(4), 793-801.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Trifluoroacetate: Key Intermediate for Celecoxib Synthesis, Properties, and Applications. Retrieved from [Link]
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- Istrate, E., & Istrate, A. (2018). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 11(4), 119.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Welcome to the Technical Support Center for the synthesis of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for this specific synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis.
Introduction
The synthesis of this compound is a multi-step process that often involves challenging reactions, such as Friedel-Crafts acylation on a deactivated and sterically hindered aromatic ring. The presence of multiple fluorine atoms and a methyl group on the aromatic ring introduces electronic and steric complexities that can lead to low yields, side product formation, and purification difficulties. This guide will address common issues encountered during the synthesis and provide logical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the synthesis of this compound:
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 3-fluorotoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: Why is the yield of the Friedel-Crafts acylation often low?
A2: The low yield can be attributed to several factors. The aromatic ring of 3-fluorotoluene is deactivated by the electron-withdrawing fluorine atom, making it less susceptible to electrophilic attack.[1][2] Additionally, the methyl group can sterically hinder the approach of the bulky acylating agent to the ortho position.
Q3: What are the major side products in this reaction?
A3: Common side products include other isomers of the desired product due to acylation at different positions on the aromatic ring, poly-acylated products, and byproducts from the decomposition of the starting material or product under harsh reaction conditions.
Q4: Can I use a Grignard reaction as an alternative synthetic route?
A4: A Grignard-based approach is theoretically possible. This would involve the formation of a Grignard reagent from a suitable brominated or iodinated precursor, followed by reaction with a trifluoroacetylating agent. However, the preparation and stability of the Grignar reagent can be challenging.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material in Friedel-Crafts Acylation
Symptoms:
-
TLC or GC-MS analysis shows a high percentage of unreacted 3-fluorotoluene.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Catalyst Activity | Use a fresh, anhydrous batch of Lewis acid (e.g., AlCl₃). Ensure it is stored under inert conditions to prevent deactivation by moisture. | Lewis acids are highly hygroscopic and lose their catalytic activity upon contact with water. |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature. Start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above. Monitor the reaction progress by TLC or GC-MS. | Friedel-Crafts acylations often require thermal energy to overcome the activation barrier, especially with deactivated substrates.[3] |
| Poor Quality of Reagents | Ensure the purity of 3-fluorotoluene and the acylating agent (TFAA or trifluoroacetyl chloride). Purify if necessary. | Impurities in the starting materials can interfere with the reaction or poison the catalyst. |
| Incorrect Stoichiometry | A stoichiometric amount of the Lewis acid catalyst is often required because both the substrate and the product can form complexes with it.[4] | The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. |
Problem 2: Formation of Multiple Isomers
Symptoms:
-
¹H or ¹⁹F NMR of the crude product shows a complex mixture of signals.
-
GC-MS analysis indicates the presence of multiple compounds with the same mass-to-charge ratio.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Lack of Regioselectivity | Employ a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst to improve regioselectivity. | Harsher Lewis acids can lead to less selective acylation. The choice of catalyst can influence the ortho/para directing effects of the substituents. |
| High Reaction Temperature | Run the reaction at a lower temperature to favor the kinetically controlled product. | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of thermodynamically more stable, but undesired, isomers. |
| Solvent Effects | Experiment with different solvents. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common, but other solvents may alter the regioselectivity. | The solvent can influence the solvation of the reaction intermediates and transition states, thereby affecting the product distribution. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of the desired product and impurities during column chromatography.
-
The final product is an oil that is difficult to crystallize.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Similar Polarity of Product and Byproducts | Utilize a multi-step purification process. This could involve an initial distillation to remove volatile impurities, followed by column chromatography with a carefully selected solvent system. | Isomeric byproducts often have very similar polarities to the desired product, making separation by a single chromatographic step challenging. |
| Oily Nature of the Product | If direct crystallization is difficult, consider converting the product to a solid derivative (e.g., a semicarbazone or oxime), which can be purified by recrystallization and then hydrolyzed back to the ketone. | Crystalline derivatives often have well-defined melting points and are easier to purify than oils. |
| Residual Catalyst | Ensure a thorough aqueous workup to remove all traces of the Lewis acid catalyst. Washing with a dilute acid solution followed by a bicarbonate solution is recommended. | Residual Lewis acid can lead to product degradation and complicate purification. |
Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation
This protocol provides a starting point for the synthesis. Optimization of reaction conditions may be necessary.
Materials:
-
3-Fluorotoluene
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous AlCl₃ (1.2 equivalents) to the flask under a stream of nitrogen.
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred suspension.
-
In the dropping funnel, prepare a solution of 3-fluorotoluene (1.0 equivalent) in anhydrous DCM.
-
Add the 3-fluorotoluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow Diagram for Synthesis and Troubleshooting
Caption: A workflow for the synthesis and troubleshooting of this compound.
References
- Benchchem. Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
- Benchchem. A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers.
- YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Wikipedia. Trifluoroacetic anhydride. Available from: [Link]
Sources
Technical Support Center: Friedel-Crafts Acylation of Fluorotoluene
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of fluorotoluene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered during the electrophilic aromatic substitution of these valuable synthetic intermediates.
Introduction: The Challenge of Acylating Fluorotoluene
The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones.[1] When applied to substituted benzenes like fluorotoluene, the reaction's success hinges on navigating the competing electronic and steric influences of the substituents. The fluorotoluenes (ortho, meta, and para isomers) present a unique case where an activating, ortho-para directing methyl group is paired with a deactivating, ortho-para directing fluorine atom. This interplay governs not only the primary regiochemical outcome but also the potential for side reactions. This guide will help you anticipate and resolve common issues to optimize your synthetic route.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Conversion to the Desired Product
You've run the reaction, but TLC or GC-MS analysis shows primarily unreacted fluorotoluene. What are the likely causes and how can they be remedied?
This is one of the most common issues and often points to problems with the catalyst or the overall reactivity of the system.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst | Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive. | 1. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use. Use freshly opened anhydrous solvents or those dried over molecular sieves. Use a fresh, unopened container of the Lewis acid. |
| Insufficient Catalyst Loading | Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. The product ketone is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1] | 1. Increase Catalyst Stoichiometry: Use at least 1.1 equivalents of the Lewis acid relative to the acylating agent. For less reactive substrates, increasing the equivalents to 1.5 or even 2.0 may be necessary. |
| Substrate Deactivation | While the methyl group is activating, the fluorine atom is deactivating due to its high electronegativity. The combined effect can make fluorotoluene significantly less reactive than toluene itself.[2] | 1. Increase Reaction Temperature: If the reaction is being run at 0°C or room temperature, cautiously increasing the temperature may be required to overcome the activation energy. Monitor the reaction closely for the formation of byproducts. 2. Use a More Reactive Acylating Agent: Acid anhydrides are generally less reactive than acyl chlorides. If using an anhydride, consider switching to the corresponding acyl chloride. |
| Low Reaction Temperature | The activation energy for the acylation of a moderately deactivated ring might not be met at low temperatures. | 1. Gradual Temperature Increase: After the initial addition of reagents at a low temperature (to control the initial exotherm), slowly warm the reaction to room temperature or higher. Use a heating mantle with a temperature controller for precise heating. |
Problem 2: Formation of Multiple Isomeric Products
Your analysis shows the desired product, but also one or more other isomers, complicating purification and reducing the yield of the target molecule.
Regioselectivity is a key challenge in the acylation of substituted benzenes. Understanding the directing effects of the substituents is crucial.
Both the methyl and fluoro groups are ortho, para-directors. The final product distribution is a result of the interplay between the activating effect of the methyl group, the deactivating effect of the fluorine, and steric hindrance.[2]
-
2-Fluorotoluene: The primary site of acylation is the C4 position (para to the methyl group), which is sterically accessible and electronically activated.
-
3-Fluorotoluene: Acylation is expected to occur at the C2 and C6 positions (ortho to the methyl group) as these are activated by the methyl group and not significantly hindered.
-
4-Fluorotoluene: The positions ortho to the activating methyl group (C2 and C6) are the most likely sites of acylation.
| Potential Cause | Explanation | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | In some cases, the initially formed product (kinetic product) can rearrange to a more stable isomer (thermodynamic product) under the reaction conditions, especially at higher temperatures or with prolonged reaction times. This can be influenced by the solvent.[3] | 1. Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the formation of the kinetic product. 2. Shorten the Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent isomerization of the product. |
| Steric Effects | A bulky acylating agent will preferentially react at the least sterically hindered position. | 1. Consider the Acylating Agent: If a mixture of ortho and para isomers is obtained, using a bulkier acylating agent may increase the proportion of the para isomer. |
| Solvent Influence | The polarity of the solvent can influence the regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane often favor the formation of one isomer, while more polar solvents like nitrobenzene can lead to different product ratios, sometimes favoring the thermodynamic product.[3] | 1. Solvent Screening: If obtaining a single isomer is critical, consider screening different anhydrous solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene) to optimize the isomeric ratio. |
Problem 3: The Reaction Mixture Turns Dark or Tarry
During the reaction, the mixture darkens significantly, and upon workup, a tar-like substance is obtained instead of a clean product.
This indicates decomposition or polymerization, often due to an overly aggressive reaction.
| Potential Cause | Explanation | Troubleshooting Steps |
| Uncontrolled Exotherm | The initial reaction between the Lewis acid and the acylating agent is highly exothermic. If the addition is too fast or cooling is insufficient, the temperature can rise uncontrollably, leading to decomposition and side reactions. | 1. Control Reagent Addition: Add the acylating agent or the fluorotoluene dropwise to the cooled Lewis acid suspension. 2. Maintain Low Temperature: Use an ice bath or a cryocooler to maintain a low temperature (e.g., 0°C) during the addition of reagents. |
| High Reactant Concentration | Concentrated reaction mixtures can lead to localized overheating. | 1. Ensure Adequate Dilution: Use a sufficient volume of an appropriate anhydrous solvent to dissipate the heat generated during the reaction. |
| Reactive Solvent | Some solvents can react under Friedel-Crafts conditions. For example, if the solvent is more nucleophilic than the fluorotoluene substrate, it may be acylated instead. | 1. Choose an Inert Solvent: Dichloromethane, carbon disulfide, and nitrobenzene are common choices. Ensure the solvent is less reactive than your substrate. |
Frequently Asked Questions (FAQs)
Q1: Why is polyacylation not a major concern in Friedel-Crafts acylation, unlike polyalkylation?
A1: The acyl group introduced onto the aromatic ring is an electron-withdrawing group.[4] This deactivates the ring, making it less nucleophilic and therefore less reactive towards further electrophilic substitution than the starting fluorotoluene. In contrast, the alkyl group introduced in Friedel-Crafts alkylation is an electron-donating group, which activates the ring and makes the product more reactive than the starting material, often leading to polyalkylation.[5]
Q2: Can the product deacylate back to the starting material?
A2: Yes, deacylation is possible under certain conditions, as Friedel-Crafts acylation can be reversible.[3] This is more likely to occur at higher temperatures, with prolonged reaction times, and in the presence of polar solvents that can stabilize the intermediates involved in the reverse reaction.[3] If you suspect deacylation is reducing your yield, try using lower temperatures and shorter reaction times.
Q3: Is there a risk of the fluoro or methyl groups migrating on the aromatic ring?
A3: While alkyl group isomerization is a well-known side reaction in Friedel-Crafts alkylation, it is much less common in acylation due to the milder conditions typically employed and the deactivating nature of the acyl group. However, with very strong Lewis acids and high temperatures, there is a small possibility of intermolecular or intramolecular rearrangements, although this is not a typical side reaction for acylation.
Q4: Can I use a milder Lewis acid than AlCl₃?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[6] These are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times. However, they can sometimes offer better selectivity and be easier to handle. For highly activated aromatic substrates, even milder catalysts can be effective.
Experimental Protocols & Diagrams
Generalized Experimental Protocol for Friedel-Crafts Acylation of Fluorotoluene
This protocol provides a starting point; optimization of stoichiometry, temperature, and reaction time will be necessary for each specific fluorotoluene isomer and acylating agent.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an appropriate anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath with stirring.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: After the formation of the acylium ion complex, dissolve the fluorotoluene isomer (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, again maintaining a low temperature.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Diagrams
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting workflow for low product yield.
References
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Synthesis of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Welcome to the technical support center for the synthesis and optimization of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for this important fluorinated building block. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, making this acetophenone derivative a valuable intermediate in pharmaceutical research.[1]
Understanding the Synthesis: The Friedel-Crafts Acylation of 3-Fluorotoluene
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 3-fluorotoluene with a trifluoroacetylating agent, such as trifluoroacetyl chloride, in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction, however, is not without its challenges, primarily concerning regioselectivity and reaction control.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The principal challenge is controlling the regioselectivity of the Friedel-Crafts acylation. The starting material, 3-fluorotoluene, has two activating/directing groups: a methyl group (ortho-, para-directing) and a fluorine atom (ortho-, para-directing, though deactivating overall). This can lead to the formation of a mixture of isomers, primarily the desired this compound and the undesired 4'-Methyl-2,2,2,3'-tetrafluoroacetophenone.
Q2: Which isomer is expected to be the major product and why?
A2: The major product is predicted to be this compound. The methyl group on 3-fluorotoluene strongly directs incoming electrophiles to the ortho (C2 and C6) and para (C5) positions. The fluorine atom directs to its ortho (C2 and C4) and para (C6) positions. The C2 and C6 positions are activated by both the methyl and fluoro groups, making them the most likely sites for acylation. Due to steric hindrance, the C2 and C6 positions are electronically and sterically favored over the C4 and C5 positions.
Q3: How does the trifluoromethyl group influence the reaction and the final product?
A3: The trifluoromethyl group is a strong electron-withdrawing group. In the context of the trifluoroacetylating agent, it increases the electrophilicity of the acyl carbon, making the reaction more facile. In the final product, the trifluoromethyl group can significantly impact its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design.[1]
Q4: What are the key safety precautions when handling the reagents for this synthesis?
A4: Trifluoroacetyl chloride is a corrosive and moisture-sensitive gas. It reacts with water to produce toxic hydrogen chloride gas and trifluoroacetic acid. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Anhydrous conditions are essential for the reaction's success and safety.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. 2. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, consuming it. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Ensure all glassware is flame-dried, and use anhydrous solvents and freshly opened catalyst. 2. Use at least 1.1 equivalents of the Lewis acid catalyst. 3. Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC. |
| Formation of Multiple Isomers | 1. Suboptimal Reaction Temperature: Higher temperatures can lead to less selective reactions. 2. Choice of Lewis Acid: The size and activity of the Lewis acid can influence regioselectivity. | 1. Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents. 2. Experiment with different Lewis acids. Bulkier catalysts may favor the less sterically hindered isomer. |
| Darkening or Charring of the Reaction Mixture | 1. Reaction is too Exothermic: Uncontrolled addition of reagents can lead to localized overheating and decomposition. 2. High Concentration of Reactants: This can also contribute to an uncontrolled exothermic reaction. | 1. Add the acylating agent or catalyst dropwise at a controlled rate, maintaining a low temperature with an ice bath. 2. Ensure adequate dilution with an appropriate anhydrous solvent (e.g., dichloromethane). |
| Difficult Purification | 1. Similar Polarity of Isomers: The desired product and its isomers may have very similar polarities, making separation by column chromatography challenging. 2. Formation of Emulsions during Workup: Fluorinated compounds can sometimes form stable emulsions with aqueous layers. | 1. Use a long chromatography column and a carefully optimized eluent system. Preparative HPLC may be necessary for high purity. 2. Use brine to break up emulsions during the workup. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the acylation of m-fluorotoluene and should be optimized for your specific laboratory conditions.
Materials:
-
3-Fluorotoluene
-
Trifluoroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Acylating Agent Addition: Slowly add trifluoroacetyl chloride (1.0 equivalent) to the cooled suspension.
-
Substrate Addition: Dissolve 3-fluorotoluene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Predicted Spectroscopic Data for Product Characterization
Note: The following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental data should be obtained for confirmation.
¹H NMR (500 MHz, CDCl₃):
-
δ ~7.8-7.9 ppm (dd, 1H): Aromatic proton ortho to the carbonyl group. It will be a doublet of doublets due to coupling with the two neighboring aromatic protons.
-
δ ~7.2-7.3 ppm (m, 2H): The remaining two aromatic protons. Their signals will likely overlap and appear as a multiplet.
-
δ ~2.5 ppm (s, 3H): The methyl group protons, appearing as a singlet.
¹³C NMR (125 MHz, CDCl₃):
-
δ ~185 ppm (q): The carbonyl carbon, showing a quartet splitting due to coupling with the three fluorine atoms of the trifluoromethyl group.
-
δ ~160-165 ppm (d): The aromatic carbon attached to the fluorine atom, appearing as a doublet due to C-F coupling.
-
δ ~115-140 ppm: Aromatic carbons.
-
δ ~117 ppm (q): The trifluoromethyl carbon, appearing as a quartet with a large coupling constant.
-
δ ~20 ppm: The methyl carbon.
FT-IR (neat):
-
~1700 cm⁻¹ (strong): C=O stretching vibration of the ketone.
-
~1600, 1500 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.
-
~1100-1300 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (EI):
-
M⁺: The molecular ion peak is expected.
-
[M-CF₃]⁺: A prominent fragment corresponding to the loss of the trifluoromethyl radical.
-
[Ar-C=O]⁺: A fragment corresponding to the acylium ion.
References
-
Wikipedia. (2023, December 1). Trifluoroacetyl chloride. Retrieved from [Link]
- Chinese Patent CN110903176A. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
Sources
Technical Support Center: Purification of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Welcome to the dedicated technical support guide for the purification of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone (F-MTA). This resource is designed for researchers, chemists, and drug development professionals who are handling this fluorinated ketone intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate the challenges of obtaining high-purity F-MTA for your critical applications.
I. Compound Profile and Safety First
Before initiating any purification protocol, a thorough understanding of the compound's properties and associated hazards is paramount. Fluorinated compounds can exhibit unique behaviors and require careful handling.
Physicochemical Properties
The properties of this compound dictate the appropriate purification strategies. Below is a summary of its predicted properties, with a comparison to a structurally similar, non-methylated analogue for context.
| Property | This compound | 2,2,2,4'-Tetrafluoroacetophenone (Analogue) | Significance for Purification |
| Molecular Formula | C₉H₆F₄O[1] | C₈H₄F₄O | Affects molecular weight and polarity. |
| Molecular Weight | 206.14 g/mol [1][2] | 192.11 g/mol [3] | Important for characterization and reaction stoichiometry. |
| Boiling Point | ~202.1 °C (Predicted, atmospheric)[1][2] | 66-67 °C @ 34 mmHg (lit.) | The high predicted boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Density | ~1.306 g/cm³ (Predicted)[1][2] | 1.37 g/mL @ 25 °C (lit.) | Useful for calculating molar quantities from volume. |
| Physical Form | Likely a liquid or low-melting solid | Liquid or low-melting solid (m.p. 24-27 °C)[4] | Determines if recrystallization is a viable primary or final polishing step. |
Mandatory Safety Precautions
Question: What are the primary safety hazards associated with handling fluorinated acetophenones?
-
Irritation: This class of compounds is known to cause skin and serious eye irritation.[3]
-
Respiratory Hazard: Vapors or aerosols may cause respiratory irritation.[3]
-
Flammability: Many related ketones are flammable.[3]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[5] For operations with a high risk of aerosol generation, consider a respirator with an appropriate organic vapor cartridge.
II. Purification Strategy: A Decision Guide
The optimal purification strategy depends on the scale of your experiment and the nature of the impurities. The diagram below outlines a logical workflow for selecting the best method.
Caption: Decision workflow for purifying F-MTA.
III. Troubleshooting Guide: Purification Methods
This section addresses common issues encountered during the purification of F-MTA.
A. Flash Column Chromatography
Flash chromatography is often the most effective method for removing both more polar and less polar impurities.
Question: My compound is not separating from an impurity on the silica gel column. What can I do?
Answer: Poor separation is a common issue that can be resolved by systematically optimizing your chromatographic conditions.
Caption: Troubleshooting workflow for column chromatography.
Protocol: Flash Column Chromatography of F-MTA
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Hexanes) that provides a retention factor (Rf) of approximately 0.25-0.35 for F-MTA.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pack the column, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude F-MTA in a minimal amount of dichloromethane or the eluent. If the sample is not fully soluble, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 2% Ethyl Acetate in Hexanes). Gradually increase the polarity (gradient elution) to elute your target compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[6]
This protocol is a general guideline. Specific solvent ratios and gradients must be optimized based on the impurity profile of your crude material.[7]
B. Vacuum Distillation
Given the high predicted boiling point (~202 °C), vacuum distillation is essential to purify F-MTA without thermal degradation.
Question: My product is decomposing or turning dark during distillation, even under vacuum. What's wrong?
Answer: Thermal decomposition is a sign that the temperature is still too high for the compound's stability. The key is to lower the boiling point further by improving the vacuum.
-
Check for Leaks: Ensure all joints in your distillation apparatus are perfectly sealed. Use high-vacuum grease and check for any cracks in the glassware.
-
Improve the Vacuum Pump: Verify your pump is reaching its specified vacuum level. Change the pump oil if it is old or contaminated. A two-stage rotary vane pump is recommended.
-
Use a Short Path Apparatus: To minimize the distance the vapor travels, a Kugelrohr or short path distillation head is ideal. This reduces the pressure drop within the system and lowers the required pot temperature.
-
Accurate Temperature Monitoring: Place the thermometer bulb correctly—level with the bottom of the sidearm leading to the condenser—to accurately measure the temperature of the vapor that is distilling.
Protocol: Vacuum Distillation of F-MTA
-
Apparatus Setup: Assemble a short path distillation apparatus. Ensure all glassware is dry.
-
Crude Material: Place the crude F-MTA (post-chromatography or workup) into the distillation flask with a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle and a sand or oil bath for uniform temperature distribution.
-
Collect Fractions: As the compound begins to boil and distill, collect an initial "forerun" fraction which may contain residual solvents or volatile impurities. Then, collect the main fraction corresponding to the boiling point of pure F-MTA at the measured pressure.
-
Completion: Stop the distillation before the flask goes to complete dryness to avoid the concentration and potential decomposition of non-volatile impurities.[8]
-
Release Vacuum: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
C. Recrystallization
If F-MTA is a solid at or near room temperature, recrystallization can be an excellent final polishing step to achieve high analytical purity.
Question: I can't get my compound to crystallize from solution. What should I try?
Answer: Failure to crystallize is typically an issue of solvent choice, concentration, or nucleation.
-
Solvent Screening: The ideal solvent is one in which F-MTA is sparingly soluble at room temperature but highly soluble when hot. Test small aliquots in various solvents (e.g., hexanes, heptane, isopropanol, or mixed solvent systems like ethanol/water).
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.
-
Concentration: Slowly evaporate some of the solvent to create a more concentrated, supersaturated solution.
-
Cooling: Cool the solution slowly. A rapid crash-cooling often leads to an oil or amorphous solid rather than well-defined crystals. A stepwise cooling (room temperature, then 4 °C, then -20 °C) can be effective.[9]
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis of this compound?
-
Isomeric Impurities: Depending on the synthetic route, you may have isomeric impurities (e.g., from impurities in the starting materials). These can be very difficult to separate.[8]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Reaction Byproducts: Side reactions can generate various byproducts that are often more or less polar than the desired product.
-
Solvents and Reagents: Residual solvents from the reaction or workup, as well as reagents from the workup (e.g., acids, bases), may be present.
Q2: Can I use reverse-phase HPLC for purification? Yes, reverse-phase HPLC is a powerful tool for purifying small quantities of material to very high purity, especially for removing impurities with very similar polarity. A typical mobile phase would be a gradient of acetonitrile and water, possibly with a small amount of formic acid to improve peak shape.[10] However, for larger quantities (>1 gram), flash chromatography or distillation is more practical.
Q3: How do I confirm the purity of my final product? A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
GC-MS or LC-MS: Confirms the molecular weight and provides a quantitative measure of purity.
-
TLC/HPLC: A single spot/peak in multiple solvent systems is a good indicator of high purity.
V. References
-
PubMed. Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. [Link]
-
PubChem. 2,2,2,4'-Tetrafluoroacetophenone. [Link]
-
ACS Publications. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. [Link]
-
SIELC Technologies. Separation of 2,2',4'-Trichloroacetophenone on Newcrom R1 HPLC column. [Link]
-
ChemRxiv. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. [Link]
-
RSC Publishing. Investigation of crystallization kinetics and its relationship with molecular dynamics for chiral fluorinated glassforming smectogen 3F5HPhH6. [Link]
-
PubMed. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. [Link]
-
NIH National Library of Medicine. 2′-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. [Link]
-
The Royal Society of Chemistry. Supporting Information for Peptide-induced RAFT polymerization via an amyloid-β 17-20-based chain transfer agent. [Link]
-
ResearchGate. Scheme 1. Step Polymerization of 2,2,2-Trifluoroacetophenone with Two.... [Link]
-
ACS Publications. Synthesis and Biophysical Characterization of RNAs Containing 2′-Fluorinated Northern Methanocarbacyclic Nucleotides. [Link]
-
Google Patents. DE10027654A1 - Preparation of 4-methylacetophenone....
-
Google Patents. CN101948386A - Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.
-
NIH National Library of Medicine. Detection and quantification of RNA 2′-O-methylation and pseudouridylation. [Link]
-
PubMed. Affinity chromatography using 2' fluoro-substituted RNAs for detection of RNA-protein interactions.... [Link]
-
Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. [Link]
Sources
- 1. This compound CAS#: 886370-02-1 [amp.chemicalbook.com]
- 2. This compound | 886370-02-1 [chemicalbook.com]
- 3. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,2,4'-TETRAFLUOROACETOPHENONE | 655-32-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]
- 9. Investigation of crystallization kinetics and its relationship with molecular dynamics for chiral fluorinated glassforming smectogen 3F5HPhH6 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Separation of 2,2’,4’-Trichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Byproduct Analysis in 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Drawing on established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, detailed analytical protocols, and answers to frequently asked questions.
The synthesis of this compound, a valuable intermediate in medicinal and agrochemical research, is typically achieved via a Friedel-Crafts acylation of 3-fluorotoluene with a trifluoroacetylating agent.[1] While seemingly straightforward, this electrophilic aromatic substitution is sensitive to reaction conditions and can lead to a complex mixture of products, demanding robust analytical methods for characterization and purification. This guide focuses on the identification and analysis of common byproducts to help you optimize your reaction for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis?
The synthesis proceeds via a Friedel-Crafts acylation, which is a classic electrophilic aromatic substitution reaction.[2] The mechanism involves three key steps:
-
Generation of the Electrophile: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) to form a highly reactive acylium ion (CF₃CO⁺).[3]
-
Electrophilic Attack: The electron-rich aromatic ring of 3-fluorotoluene attacks the acylium ion. This step temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion.[1]
-
Deprotonation: A weak base, typically the complexed Lewis acid (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring aromaticity and yielding the final ketone product. The catalyst is regenerated in this step.[2]
Q2: Why are anhydrous (moisture-free) conditions so critical for this reaction?
The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[4] Water will react with and deactivate the catalyst, forming aluminum hydroxide and halting the generation of the necessary acylium ion. This will lead to a significant drop in reaction rate and overall yield. Therefore, all glassware must be flame-dried, and all solvents and reagents must be strictly anhydrous.[4]
Q3: What are the main challenges in synthesizing the target molecule with high purity?
The primary challenge is controlling the regioselectivity of the acylation. The starting material, 3-fluorotoluene, has two directing groups: a methyl group (-CH₃) and a fluorine atom (-F).
-
The methyl group is an activating, ortho-, para- directing group.
-
The fluorine atom is a deactivating, ortho-, para- directing group.[5]
The interplay of these electronic effects means that the incoming trifluoroacetyl group can add to several different positions on the aromatic ring, leading to the formation of isomeric byproducts alongside the desired 2'-Methyl-4'-fluoro product. Separating these closely related isomers can be a significant purification challenge.
Q4: Is polyacylation a major concern?
Unlike Friedel-Crafts alkylation, polyacylation is generally not a major issue in Friedel-Crafts acylation.[6] The introduction of the first trifluoroacetyl group, which is strongly electron-withdrawing, deactivates the aromatic ring towards further electrophilic attack.[7] This makes the product significantly less reactive than the starting material, effectively preventing a second acylation reaction under typical conditions.[2]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction yield is extremely low or I've recovered only starting material. What are the likely causes and solutions?
This is a common issue that can usually be traced back to a few key factors.
| Probable Cause | Detailed Explanation & Solution |
| Inactive Catalyst | The Lewis acid (e.g., AlCl₃) has been deactivated by moisture. Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly opened, anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4] |
| Insufficient Catalyst | The product ketone forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[2] Therefore, Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, not just catalytic quantities. Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent. For some substrates, more may be required. |
| Deactivated Substrate | While 3-fluorotoluene is generally reactive enough, the presence of the deactivating fluorine atom means the reaction may be sluggish. Solution: A moderate increase in reaction temperature may be necessary to overcome the activation energy. However, be cautious, as excessive heat can promote side reactions. Monitor the reaction by TLC or GC-MS to find the optimal temperature.[4] |
| Poor Reagent Quality | Impurities in the 3-fluorotoluene or the trifluoroacetylating agent can interfere with the reaction. Solution: Use reagents of the highest possible purity (≥98%). If necessary, distill the 3-fluorotoluene before use. |
Problem: Multiple Products Observed (Byproduct Formation)
Q: My crude product analysis (GC-MS/NMR) shows multiple peaks with the same mass, suggesting isomeric byproducts. How do I identify them and prevent their formation?
This is the most common challenge in this synthesis due to the directing effects of the substituents on the 3-fluorotoluene ring.
Understanding Regioisomer Formation
The trifluoroacetyl group will be directed to positions that are ortho or para to the activating methyl group and the deactivating fluorine atom. This leads to two primary products:
-
Desired Product: Acylation at C4 (para to -F, ortho to -CH₃) gives This compound .
-
Major Byproduct: Acylation at C6 (ortho to -F, para to -CH₃) gives 4'-Methyl-2,2,2,2'-tetrafluoroacetophenone .
A minor amount of acylation at C2 (ortho to both groups) may occur but is generally disfavored due to steric hindrance.
Caption: Friedel-Crafts acylation pathways for 3-fluorotoluene.
Solutions to Minimize Byproduct Formation
-
Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -10 °C) can increase the kinetic selectivity towards the thermodynamically favored product, which is often the less sterically hindered isomer.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ may offer different regioselectivity profiles.[8] Experimenting with different catalysts can help optimize the product ratio.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Less polar solvents like dichloromethane or 1,2-dichloroethane are standard. Highly coordinating solvents should be avoided as they can complex with the Lewis acid.
In-Depth: Byproduct Identification and Analysis Workflow
A systematic approach is required to identify and quantify the byproducts in your crude reaction mixture.
Caption: Systematic workflow for byproduct identification and analysis.
Protocol 1: GC-MS Analysis for Isomer Separation
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent first-pass technique to determine the number of components in your mixture and confirm their molecular weight.[9] Isomers will have identical molecular ions but may be separable by chromatography.
Sample Preparation:
-
Quench a small aliquot (approx. 0.1 mL) of the crude reaction mixture in 1 mL of cold 1M HCl.
-
Extract with 1 mL of ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Dilute the sample 1:100 in fresh solvent before injection.
Instrument Parameters (Example):
| Parameter | Setting | Rationale |
| Column | Agilent HP-5ms (or equivalent non-polar) | Provides good separation for aromatic compounds.[10] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analytes. |
| Oven Program | Start at 80 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold for 5 min. | A temperature ramp is crucial for separating closely eluting isomers. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns. |
| Mass Range | 40-300 amu | Covers the expected mass of the product (MW 206.14) and fragments. |
Data Interpretation:
-
Look for peaks with a molecular ion (M⁺) at m/z = 206.
-
Key fragments to look for include the loss of CF₃ (m/z = 137) and the CF₃CO⁺ fragment (m/z = 97).
-
The relative retention times will help you quantify the ratio of isomers present.
Protocol 2: NMR Spectroscopy for Structural Elucidation
NMR is the definitive method for unambiguous identification of regioisomers.[11] ¹H, ¹⁹F, and ¹³C NMR spectra provide detailed structural information through chemical shifts and spin-spin coupling constants.
Sample Preparation:
-
Purify a small amount of the crude mixture via flash column chromatography to isolate the major components, if possible.
-
If separation is difficult, analyze the mixture directly.
-
Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or acetone-d₆.
Expected Spectral Features for Isomer Differentiation:
| Isomer | ¹H NMR (Aromatic Region) | ¹⁹F NMR (Key Features) |
| 2'-Methyl-4'-fluoro (Desired) | Three protons. Expect complex splitting patterns due to H-H and H-F couplings. The proton at C3' will be a doublet of doublets coupled to the C5' proton and the C4' fluorine. | Two signals: one for the Ar-F and one for the -CF₃ . The Ar-F signal will show coupling to adjacent aromatic protons. |
| 4'-Methyl-2'-fluoro (Byproduct) | Three protons. Splitting patterns will differ significantly from the desired product due to the different substitution pattern and resulting coupling constants. | Two signals. The chemical shifts of both the Ar-F and -CF₃ will be distinct from the desired product. Through-space coupling between the Ar-F and the -CF₃ group may be observed.[12] |
Key Analytical Insights:
-
¹H-¹⁹F Coupling: The magnitude of the coupling constant between an aromatic proton and the fluorine atom depends on the number of bonds separating them (³JHF > ⁴JHF). This is highly diagnostic.
-
¹³C-¹⁹F Coupling: Carbon-fluorine coupling (¹JCF, ²JCF, etc.) is very large and provides definitive proof of which carbons are bonded to or near a fluorine atom.
-
NOE Experiments: A Nuclear Overhauser Effect (NOE) experiment can confirm spatial proximity. For the 4'-Methyl-2'-fluoro byproduct, an NOE may be observed between the protons of the methyl group and the fluorine at the 2' position.
By combining the separation power of GC-MS with the detailed structural information from multi-nuclear NMR, researchers can confidently identify and quantify the byproducts in the synthesis of this compound, paving the way for targeted optimization of the reaction conditions.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules, 26(5), 1429. [Link]
-
Kalhor-Monfared, S., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(46), 26655–26680. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Lim, Z. J., & Wu, J. C. (2023). Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS. figshare. [Link]
-
Nonaka, H., et al. (2005). NMR structures of double loops of an RNA aptamer against mammalian initiation factor 4A. Nucleic Acids Research, 33(10), 3145–3153. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. figshare.com [figshare.com]
- 11. NMR structures of double loops of an RNA aptamer against mammalian initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Moisture-Sensitive Reactions with Fluorinated Ketones
Welcome to the Technical Support Center for handling moisture-sensitive reactions involving fluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these highly reactive and valuable compounds. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve consistent, reliable results.
The high electrophilicity of the carbonyl carbon in fluorinated ketones, a direct consequence of the powerful electron-withdrawing nature of fluorine atoms, makes them exceptionally reactive towards nucleophiles. Unfortunately, one of the most ubiquitous nucleophiles is water. This inherent reactivity leads to the formation of stable gem-diols (hydrates), which can significantly impede or halt your desired reaction pathway.[1][2][3] This guide will equip you with the knowledge and techniques to rigorously exclude moisture from your reactions, ensuring the successful application of fluorinated ketones in your synthetic endeavors.
Section 1: Core Principles of an Anhydrous Environment
Success in this field hinges on the meticulous exclusion of water. This requires a two-pronged approach: the use of an inert atmosphere and the rigorous drying of all reaction components.
Inert Atmosphere Techniques: Your First Line of Defense
An inert atmosphere, typically of argon or nitrogen, is essential to prevent atmospheric moisture from entering your reaction vessel.[4] The two most common methods for achieving this are the use of a Schlenk line or a glovebox.
-
Schlenk Line: A versatile and cost-effective tool, the Schlenk line allows for the manipulation of moisture-sensitive compounds on the benchtop. It consists of a dual manifold providing both an inert gas and a vacuum source, enabling the user to evacuate and backfill glassware to remove air and adsorbed water.[4]
-
Glovebox: For exceptionally sensitive reagents or prolonged manipulations, a glovebox provides a completely enclosed and controlled inert environment. The atmosphere within the box is continuously circulated through a catalyst to remove trace amounts of oxygen and water.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with fluorinated ketones in a practical question-and-answer format.
Q1: My reaction is sluggish or fails to proceed to completion. How can I determine if trace moisture is the culprit?
A1: This is a classic symptom of hydrate formation. The highly electrophilic carbonyl of the fluorinated ketone has likely reacted with water to form a stable gem-diol, rendering it unreactive towards your desired nucleophile.[1]
Troubleshooting Steps:
-
Solvent Purity Check: Even "anhydrous" commercial solvents can contain unacceptable levels of water for these sensitive reactions. It is imperative to either use freshly distilled and dried solvents or to quantify the water content.
-
Reagent Integrity: If you are using a previously opened bottle of a fluorinated ketone, it may have been compromised. Consider running a control reaction with a fresh, unopened bottle.
-
Headspace Matters: Ensure the reaction is conducted under a positive pressure of a dry, inert gas. Even small leaks in your setup can introduce atmospheric moisture over time.
-
Quantitative Analysis: The most definitive way to determine water content is through Karl Fischer titration. This technique can accurately measure water content down to the parts-per-million (ppm) level.[5][6][7]
Q2: I've dried my solvent, but my reaction is still not working. What other sources of moisture should I consider?
A2: Water can be introduced from several sources beyond the solvent. A systematic evaluation of your entire experimental setup is crucial.
Potential Moisture Sources:
-
Glassware: Glass surfaces readily adsorb water from the atmosphere. All glassware must be rigorously dried, either by oven-drying at >120 °C for several hours or by flame-drying under vacuum.[4]
-
Reagents: Solid reagents can be hygroscopic. If possible, dry solid reagents in a vacuum oven before use. Liquid reagents should be handled under an inert atmosphere.
-
Starting Materials: Your substrate may contain residual water. Consider drying it azeotropically with a suitable solvent like toluene if its stability permits.
-
Inert Gas Quality: The inert gas itself can be a source of moisture if not properly dried. Pass the gas through a drying column containing a desiccant like Drierite® or molecular sieves.
Q3: What are the best practices for drying solvents for reactions with fluorinated ketones?
A3: The choice of drying method depends on the solvent and the required level of dryness.
| Drying Method | Suitable Solvents | Key Considerations |
| Distillation from a Drying Agent | Ethers (THF, Et2O), Hydrocarbons (Toluene, Hexane) | Use a reactive drying agent like sodium/benzophenone for ethers (provides a visual indicator of dryness - a deep blue/purple color) or calcium hydride for hydrocarbons. Caution: Never use sodium with halogenated solvents.[8] |
| Activated Alumina Column | Many common solvents (DCM, Acetonitrile, THF) | A safe and effective method for obtaining very dry solvents. The solvent is passed through a column of activated alumina, which traps water. |
| Molecular Sieves | Most common solvents | Use activated 3Å or 4Å molecular sieves. Ensure the sieves are properly activated by heating under vacuum. This is a convenient method for storing already dry solvents to maintain their anhydrous state. |
Q4: How can I visually assess if my reaction conditions are sufficiently anhydrous?
A4: While quantitative methods like Karl Fischer titration are the gold standard, some visual indicators can be helpful.
-
Sodium/Benzophenone Ketyl: When drying ethereal solvents with sodium, the addition of benzophenone creates a radical anion (ketyl) that is a deep blue or purple color in the absence of water and oxygen. The persistence of this color indicates anhydrous conditions.
-
Clarity of the Reaction Mixture: In some cases, the presence of water can lead to slight turbidity or the formation of an insoluble hydrate. A perfectly clear solution is a good, though not definitive, sign of anhydrous conditions.
-
Drying Agent Behavior: When adding a solid drying agent like anhydrous magnesium sulfate, it should remain free-flowing and not clump together. Clumping indicates the presence of water.
Section 3: Experimental Protocols
Protocol for Drying Tetrahydrofuran (THF) using Sodium/Benzophenone
Safety First: This procedure involves metallic sodium, which is highly reactive and flammable. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials:
-
Still for solvent distillation
-
Sodium metal (stored under mineral oil)
-
Benzophenone
-
Pre-dried THF (e.g., from a commercial source)
Procedure:
-
Setup: Assemble the distillation apparatus and flame-dry it under vacuum to remove adsorbed water. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
Adding Reagents: To a round-bottom flask containing pre-dried THF (approximately 1 L), add small, freshly cut pieces of sodium metal (about 5 g). Then, add benzophenone (about 5 g).
-
Reflux: Heat the mixture to a gentle reflux under an inert atmosphere.
-
Observation: Initially, the solution may be colorless or yellow. As the sodium reacts with residual water, the deep blue or purple color of the benzophenone ketyl radical will appear. The persistence of this color indicates that the solvent is dry.
-
Distillation: Once the blue/purple color is stable, distill the THF directly into a flame-dried collection flask under an inert atmosphere.
-
Storage: The freshly distilled THF should be used immediately or stored over activated molecular sieves in a sealed flask under an inert atmosphere.
Protocol for a General Moisture-Sensitive Reaction with a Fluorinated Ketone
This protocol outlines the general workflow for setting up a reaction that is sensitive to moisture.
Workflow Diagram:
Caption: General workflow for a moisture-sensitive reaction.
Detailed Steps:
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Solvent Transfer: Transfer the required volume of freshly dried, anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add the substrate and any other non-fluorinated, moisture-sensitive reagents to the reaction flask under a positive flow of inert gas.
-
Fluorinated Ketone Addition: Carefully add the fluorinated ketone to the reaction mixture. For liquids, use a dry syringe. For solids, add them quickly under a strong counter-flow of inert gas. For highly sensitive solids, this transfer is best performed inside a glovebox.
-
Reaction Monitoring: Maintain the reaction under a positive pressure of inert gas (a balloon or a bubbler connected to the inert gas line). Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC/MS, NMR).
-
Work-up: Once the reaction is complete, carefully quench the reaction. Be mindful that unreacted fluorinated ketones may react exothermically with aqueous solutions. Proceed with a standard aqueous work-up and extraction.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product for subsequent purification.
Section 4: Decision-Making for Troubleshooting
When a reaction fails, a logical approach is key to identifying the source of the problem.
Caption: Troubleshooting decision tree for failed reactions.
By diligently applying these principles and techniques, you can overcome the challenges associated with the moisture sensitivity of fluorinated ketones and successfully leverage their unique reactivity in your research and development endeavors.
References
-
Wikipedia. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
ACS Publications. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]
-
SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. [Link]
-
Quora. (2020). Why do ketones not react with Fehlings' solution and Tollens' reagent?. [Link]
-
ResearchGate. (2019). Synthesis of γ‐fluorinated ketone derivatives via an iminyl radical.... [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Dalton Transactions. (2018). Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction. [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. [Link]
-
YouTube. (2024). Testing For Aldehydes & Ketones | Fehling's & Tollens' Solution. [Link]
-
PubChem. (n.d.). Hexafluoroacetone. [Link]
-
YouTube. (2022). 348 BCH3023 Problem Solving Reactions of Aldehydes and Ketones. [Link]
-
ACS Organic & Inorganic Au. (2023). Difunctionalization Processes Enabled by Hexafluoroisopropanol. [Link]
-
ResearchGate. (2016). Photochemical Syntheses of Fluorides in Liquid Anhydrous Hydrogen Fluoride. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Fluorination. [Link]
-
Reddit. (2024). Removal of trace water from a reaction. [Link]
-
ResearchGate. (2011). (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. [Link]
-
PMC. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. [Link]
-
ResearchGate. (2021). Heterogeneous Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate and Its Kinetic Modeling. [Link]
-
Langmuir. (2026). Dynamic and Interfacially Reinforced Surfactant for Ionic Liquid Microemulsions in Supercritical CO2. [Link]
-
Organic Chemistry Frontiers. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]
Sources
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Trifluoromethyl Ketone Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketones (TFMKs). This guide is designed to provide you with in-depth, field-proven insights into the stability of TFMKs and to offer practical solutions for preventing their decomposition during your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your work.
Section 1: Understanding the Instability of Trifluoromethyl Ketones
Trifluoromethyl ketones are invaluable synthetic targets and intermediates, particularly in medicinal chemistry, where they serve as potent enzyme inhibitors.[1][2] Their utility stems from the unique electronic properties conferred by the trifluoromethyl (-CF3) group. However, this same feature is the root of their inherent instability.
The powerful electron-withdrawing nature of the three fluorine atoms makes the adjacent carbonyl carbon exceptionally electrophilic.[3][4] This heightened electrophilicity makes TFMKs highly susceptible to nucleophilic attack, which is the primary driver of their decomposition and deactivation. The most common issue is the reaction with water to form a gem-diol, also known as a hydrate. Unlike typical ketones, the equilibrium for TFMKs often significantly favors this hydrated form, which can be remarkably stable.[3][5] This stable hydrate is often key to their biological activity, as it can mimic the tetrahedral transition state of enzymatic reactions.[6][7][8]
However, this reactivity also extends to other nucleophiles, including alcoholic solvents, thiol-containing reagents, and even basic conditions, leading to unwanted side products and loss of material.
Core Decomposition Pathways
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// Edge Definitions TFMK -> Hydrate [label=" + H2O\n(Aqueous Media)\n[Equilibrium]", color="#4285F4"]; TFMK -> Hemiacetal [label=" + R'-OH\n(Alcoholic Solvents)\n[Equilibrium]", color="#4285F4"]; TFMK -> Reduced [label=" + Reductase/Hydride\n(Metabolic Pathway)", color="#4285F4"]; TFMK -> Other [label=" + Nucleophiles\n(e.g., R-SH, Amines)", color="#4285F4"];
// Invisible nodes for layout subgraph { rank=same; TFMK; } } enddot Caption: Primary pathways leading to TFMK decomposition or deactivation.
Section 2: Troubleshooting and FAQs
This section addresses common problems encountered during the handling and use of TFMKs in a practical question-and-answer format.
Storage and Handling
Q1: I just received my custom-synthesized TFMK, and its purity is lower than expected upon re-analysis. What could have happened?
A1: The most likely cause is exposure to atmospheric moisture during handling or storage. TFMKs are highly hygroscopic and can readily form their corresponding hydrates.[9]
Causality Explained: The high electrophilicity of the TFMK's carbonyl carbon makes it act like a "magnet" for water molecules. Even trace amounts of water in the air or on glassware can shift the equilibrium towards the stable hydrate form. While this is a reversible equilibrium, the hydrate may appear as a separate, less active species in your analysis (e.g., by NMR or LC-MS).
Preventative Measures:
-
Handling: Always handle TFMKs under an inert atmosphere (e.g., argon or nitrogen) in a glove box.
-
Storage: Store TFMKs in a desiccator over a strong drying agent (e.g., P₂O₅). For long-term storage, seal the container tightly with paraffin film and store at the recommended temperature (typically -20°C or lower), minimizing freeze-thaw cycles.
-
Glassware: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas before use.
Q2: My TFMK is a solid. Is it more stable than a TFMK that is an oil?
A2: Not necessarily. While a crystalline solid may have less surface area exposed to the atmosphere, its intrinsic reactivity remains the same. The key factor is hygroscopicity. If the solid is hygroscopic, it will still readily absorb water and convert to the hydrate. Always follow strict anhydrous handling procedures regardless of the physical state.[10]
Reaction and Solvent Choice
Q3: I dissolved my TFMK inhibitor in methanol to make a stock solution, but its activity in my enzyme assay is very low. Why?
A3: You have likely converted a significant portion of your active TFMK into an inactive or less active hemiacetal.
Causality Explained: Methanol, like water, is a nucleophile. It will attack the electrophilic carbonyl of the TFMK to form a hemiacetal adduct. This is an equilibrium process, similar to hydrate formation, that sequesters the active ketone form of your inhibitor. Other protic solvents like ethanol will behave similarly.[11]
Solution Workflow:
// Node Definitions Start [label="Issue: Low TFMK Activity\nin Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolvent [label="Was a protic solvent\n(e.g., Methanol, Ethanol) used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseAnhydrous [label="Action: Prepare fresh stock in\nanhydrous, aprotic solvent\n(e.g., DMSO, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReAssay [label="Re-run Experiment", fillcolor="#F1F3F4", fontcolor="#202124"]; OtherIssue [label="Investigate other factors:\npH, buffer components,\ncompound degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions Start -> CheckSolvent; CheckSolvent -> UseAnhydrous [label="Yes"]; CheckSolvent -> OtherIssue [label="No"]; UseAnhydrous -> ReAssay; } enddot Caption: Troubleshooting workflow for low TFMK activity in assays.
Recommended Solvents: Use anhydrous, aprotic polar solvents. High-quality, anhydrous DMSO or DMF are excellent choices for preparing stock solutions.
Q4: Can I use basic or acidic conditions in my reaction involving a TFMK?
A4: Extreme caution is advised. Both acidic and basic conditions can promote decomposition.
Causality Explained:
-
Acidic Conditions: Strong acids can catalyze the hydration of the ketone, pushing the equilibrium further toward the gem-diol.[12]
-
Basic Conditions: TFMKs can be susceptible to base-mediated decomposition pathways. For TFMKs with α-protons, enolization can occur. More critically, strong bases can lead to degradation, potentially through pathways like the Favorskii rearrangement or decomposition of the trifluoromethyl group itself, which can break down to difluorocarbene and fluoride under certain conditions.[6][7]
Recommendation: Whenever possible, maintain a neutral pH (6.5-7.5). If pH modulation is necessary, use the mildest possible conditions and screen for TFMK stability across the intended pH range as part of your experimental validation.
Solvent Compatibility Reference Table
| Solvent | Compatibility | Rationale & Potential Issues |
| Water | Poor | Rapidly forms stable gem-diol (hydrate), reducing the concentration of the active ketone.[5][13] |
| Methanol, Ethanol | Poor | Forms hemiacetal adducts, sequestering the active ketone.[11] |
| DMSO (anhydrous) | Excellent | Aprotic and polar, effectively dissolves TFMKs without direct reaction. Ideal for stock solutions. |
| DMF (anhydrous) | Excellent | Aprotic and polar, similar to DMSO. Ensure high purity as trace amine impurities can be problematic. |
| Acetonitrile (anhydrous) | Good | Aprotic, but less polar. Check solubility. Ensure it is free from water. |
| Dichloromethane (DCM) | Good | Aprotic and suitable for reactions, but ensure it is dry. |
| Tetrahydrofuran (THF) | Fair | Can contain peroxide impurities and water. Use freshly distilled or inhibitor-free anhydrous grade. |
Section 3: Advanced Strategies & Protocols
Protocol: Preparation of a TFMK Stock Solution for Biological Assays
This protocol is designed to minimize degradation and ensure the accurate concentration of the active ketone form.
Materials:
-
Trifluoromethyl ketone (TFMK) compound
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, oven-dried glass vial with a septum-lined cap
-
Gas-tight syringe
Methodology:
-
Preparation: Place the sealed vial containing your pre-weighed solid TFMK and a small magnetic stir bar into a desiccator under vacuum for at least 4 hours to remove any surface moisture.
-
Inert Atmosphere: Backfill the desiccator with inert gas. Transfer the vial to a glove box or a workspace flushed with inert gas.
-
Solvent Addition: Using a gas-tight syringe, carefully add the required volume of anhydrous DMSO to the vial to achieve your target concentration.
-
Dissolution: Seal the vial immediately with the septum cap. Place on a magnetic stir plate and stir gently until the TFMK is fully dissolved. Mild warming (30-35°C) can be applied if necessary, but avoid high temperatures.
-
Storage: Once dissolved, wrap the cap with paraffin film. Store the stock solution at -20°C or -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
For Drug Development: Overcoming Metabolic Instability
A significant challenge in developing TFMK-based drugs is their rapid in vivo metabolism. Carbonyl reductases in the body can quickly reduce the TFMK to a metabolically inactive trifluoromethyl alcohol, leading to a very short half-life.[14]
Advanced Design Strategy: Trifluoropyruvamides (TFPAs) A promising strategy to circumvent this is to modify the TFMK scaffold. By incorporating an adjacent electron-withdrawing group, such as in a trifluoropyruvamide (TFPA), the hydrate form of the ketone becomes even more stable.[15] This enhanced stability of the hydrate protects the carbonyl group from metabolic reduction, significantly improving the compound's pharmacokinetic profile while potentially reducing off-target covalent interactions.[14][15]
References
- Stewart, R., & Van der Linden, R. (1960). Trifluoromethyl Ketone Hydration. Substituent Effects of Amino-groups and the Hydrating Properties of Aqueous Dimethyl Sulphoxid. RSC Publishing.
-
Tummala, R., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. [Link]
-
Klan, M., et al. (2020). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. [Link]
-
Konakahara, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Rzepa, H. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]
-
Tummala, R., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. [Link]
-
Hine, J., & Lee, D. (1977). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry. [Link]
-
Konakahara, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein-Institut. [Link]
-
Konakahara, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. [Link]
-
Galabov, B., et al. (2012). Reactions of Ketones With Aromatics in Acid Media. The Effect of Trifluoromethyl Groups and the Acidity Media. A Theoretical Study. PubMed. [Link]
-
Chen, L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. PubMed. [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. synquestlabs.com [synquestlabs.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
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- 13. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Welcome to the technical support guide for 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on catalyst selection and troubleshooting for reactions involving this specialized fluorinated ketone. Our goal is to bridge the gap between theory and practice, offering scientifically grounded, field-proven insights to ensure the success of your experiments.
Introduction: Understanding the Substrate
This compound is a prochiral ketone with distinct electronic and steric properties that dictate its reactivity.
-
Electrophilic Carbonyl: The ketone's carbonyl carbon is highly electrophilic, a direct consequence of the potent electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group. This makes it an excellent substrate for nucleophilic additions and reductions.
-
Steric Hindrance: The ortho-methyl group (2'-position) introduces steric bulk around one side of the aromatic ring, which can influence the approach of catalysts and reagents.
-
Fluorinated Aromatic Ring: The fluorine atom at the 4'-position modifies the electronic properties of the ring and presents a potential, albeit challenging, site for cross-coupling reactions.
These features make catalyst selection a critical parameter for achieving high yield, chemo-, and stereoselectivity. This guide will focus primarily on the most common and synthetically valuable transformations.
Section 1: Asymmetric Reduction of the Carbonyl Group
The enantioselective reduction of the ketone to the corresponding chiral alcohol is one of the most critical applications for this substrate, as chiral fluorinated alcohols are valuable building blocks in medicinal chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst systems for the asymmetric reduction of this compound?
A1: The two most powerful and widely adopted catalytic systems are Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) .
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a stable, inexpensive hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, and avoids the need for high-pressure hydrogen gas.[3] The most reliable catalysts are Ruthenium(II) complexes with chiral diamine-diphosphine ligands, often referred to as Noyori-type catalysts.[3][4] For your specific substrate, a catalyst like (R,R)-TsDPEN-Ru is an excellent starting point for producing one enantiomer of the alcohol.
-
Asymmetric Hydrogenation (AH): This technique uses high-pressure hydrogen gas (H₂) and is highly efficient, often achieving very high turnover numbers.[5][6] The catalysts are typically Ru(II)-BINAP complexes.[5][7] The choice between (R)-BINAP and (S)-BINAP will determine the stereochemistry of the resulting alcohol.[5][8]
Q2: How do I choose between Asymmetric Transfer Hydrogenation (ATH) and high-pressure Asymmetric Hydrogenation (AH)?
A2: The choice depends on your laboratory's equipment, safety protocols, and the scale of the reaction. The following decision tree and table can guide your selection.
Caption: Decision workflow for selecting a reduction method.
| Feature | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Hydrogenation (AH) |
| Hydrogen Source | Isopropanol or HCOOH/NEt₃ | High-pressure H₂ gas |
| Pressure | Atmospheric | 4–100 atm |
| Equipment | Standard glassware (Schlenk flask) | High-pressure reactor (autoclave/Parr shaker) |
| Catalyst System | Ru(II) with chiral diamine ligands (e.g., TsDPEN) | Ru(II) with chiral diphosphine ligands (e.g., BINAP) |
| Key Advantage | Operational simplicity, no special equipment | High atom economy, high turnover numbers |
| Common Challenge | Reversibility can lower e.e. over time[3] | Requires specialized pressure equipment |
Q3: My enantiomeric excess (e.e.) is low. What are the common causes and how can I fix it?
A3: Low enantioselectivity is a frequent challenge. The underlying causes are often related to catalyst activity, substrate purity, or reaction conditions.
-
Cause 1: Catalyst Inhibition or Deactivation. Impurities in the substrate or solvent (e.g., water, coordinating species) can poison the catalyst.[1] The product amine itself can sometimes inhibit the catalyst at high concentrations.
-
Solution: Ensure the substrate is purified (e.g., by column chromatography or distillation). Use anhydrous, degassed solvents.
-
-
Cause 2: Incorrect Base Concentration (for ATH). The base (e.g., KOH or t-BuOK) is crucial for activating the catalyst, but excess base can inhibit the reaction.[9]
-
Solution: Titrate the base carefully. A typical ratio is 5 equivalents of base relative to the Ruthenium catalyst.[3] Screen different bases to find the optimal conditions.
-
-
Cause 3: Reaction Temperature. Higher temperatures can increase reaction rates but often lead to a decrease in enantioselectivity.
-
Solution: Run the reaction at a lower temperature (e.g., move from room temperature to 0 °C). This may require longer reaction times but can significantly improve the e.e.
-
-
Cause 4: Reversibility of Reaction (for ATH). Transfer hydrogenation can be reversible, which may lead to racemization of the product over extended reaction times, especially as acetone accumulates from the isopropanol hydrogen source.[3]
-
Solution: Monitor the reaction by TLC or GC/LC-MS and stop it once the starting material is consumed. Do not let the reaction run unnecessarily long.
-
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
| Symptom | Potential Cause | Recommended Action & Explanation |
| Low or No Conversion | 1. Inactive Catalyst: The precatalyst was not properly activated, or the active catalyst has degraded from improper storage or handling. | Action: Activate the precatalyst in situ according to established procedures.[4][5] For example, RuCl₂(BINAP) requires reaction with H₂ to form the active dihydride species.[5] Handle air-sensitive catalysts in a glovebox or under an inert atmosphere. |
| 2. Substrate/Solvent Impurities: Water, oxygen, or other coordinating impurities are poisoning the metal center. | Action: Use freshly distilled, anhydrous, and degassed solvents. Purify the this compound substrate immediately before use. | |
| 3. Insufficient Hydrogen Pressure (for AH): The H₂ pressure is too low to drive the catalytic cycle efficiently. | Action: Ensure the reactor is properly sealed and pressurized. For challenging substrates, increasing pressure from 10 atm to 50-100 atm can dramatically improve conversion.[7] | |
| Formation of Side Products | 1. Defluorination: Harsh reaction conditions (e.g., high temperature, strongly nucleophilic reagents) can lead to the cleavage of C-F bonds. | Action: Use milder conditions. Screen different catalysts; some may be more prone to side reactions than others. If using a hydride source, switch to a less aggressive one. |
| 2. Protodeboronation (in Suzuki Coupling): If attempting a Suzuki reaction at the 4'-F position, premature reaction of the boronic acid with solvent protons can occur.[10] | Action: Use anhydrous conditions and a non-protic solvent. The choice of base is critical; weaker, non-nucleophilic bases are often preferred.[10] | |
| Poor Reproducibility | 1. Catalyst Aging: The activity of some catalysts, like oxazaborolidines (CBS catalysts), can degrade during storage.[11] | Action: Whenever possible, generate the active catalyst in situ from stable precursors just before the reaction.[7][11] This ensures consistent catalyst activity between runs. |
| 2. Variations in Reagent Quality: Different batches of solvents, bases, or the substrate itself can contain varying levels of impurities. | Action: Standardize the source and purification method for all reagents. Keep a log of batch numbers for critical components to trace sources of variability. |
Section 3: Beyond Reduction - Other Catalytic Transformations
While reduction is primary, the unique structure of your molecule opens doors to other advanced catalytic reactions.
Q4: Is it possible to perform a Suzuki-Miyaura cross-coupling at the 4'-fluoro position?
A4: Yes, but it is challenging. C(sp²)-F bonds are notoriously strong and require specialized catalytic systems for activation. Standard palladium catalysts used for aryl bromides or iodides are often ineffective.[12]
-
Recommended Approach: Nickel-catalyzed systems are more effective for activating C-F bonds.[12][13][14] Catalysts like Ni(COD)₂ with sterically demanding N-heterocyclic carbene (NHC) or phosphine ligands have shown success.[13]
-
Key Consideration: The reaction may require high temperatures and strong bases. The presence of the ketone and trifluoromethyl group, which are electron-withdrawing, can help facilitate the difficult C-F bond activation process.[13][14]
Q5: Can the C-H bonds of the 2'-methyl group be functionalized?
A5: Yes, directed C(sp²)-H activation is a powerful tool. The adjacent ketone can act as a directing group, guiding a transition metal catalyst to activate the ortho C-H bonds of the methyl group.
-
Catalyst Systems: Rhodium(III), Ruthenium(II), and Cobalt catalysts are commonly used for this type of transformation.[15][16][17] The reaction often involves using a directing group to form a metallacycle intermediate, which facilitates the C-H cleavage.[17]
-
Potential Application: This strategy could be used for methylation, arylation, or other functionalizations of the methyl group, adding molecular complexity in a highly regioselective manner.[15][18]
Section 4: Representative Experimental Protocol
This protocol details a typical Asymmetric Transfer Hydrogenation (ATH) for producing the chiral alcohol from this compound.
Reaction: Asymmetric Transfer Hydrogenation of this compound
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. ethz.ch [ethz.ch]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The hydrogenation side-reaction in copper-mediated radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sci-Hub. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides / Journal of the American Chemical Society, 2011 [sci-hub.box]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 18. The Role of Catalysts in Functionalization of C-H and C-C Bonds | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Analytical Imperative for Fluorinated Aromatics in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone is a prime example of a fluorinated building block, presenting a complex substitution pattern on an acetophenone core. Its utility in the synthesis of novel pharmaceutical agents necessitates unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will explore the causal relationships between the molecule's structure and its spectral features, offering a detailed experimental protocol and a comparative analysis with the less complex analogue, 4'-fluoroacetophenone. This comparison will serve to highlight the specific spectral consequences of the trifluoroacetyl group and the additional substituents on the aromatic ring.
Experimental Protocol: A Self-Validating Approach to ¹H NMR Data Acquisition
The integrity of NMR data is contingent upon meticulous sample preparation and a well-defined acquisition protocol. The following procedure is designed to yield high-quality, reproducible ¹H NMR spectra for fluorinated aromatic compounds.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic molecules like the target compound. It is crucial to use a high-purity solvent to minimize interfering residual peaks.[1]
-
Sample Concentration: A concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended for ¹H NMR.[2] Higher concentrations can lead to line broadening and difficulties in shimming, while very low concentrations may require a significantly longer acquisition time.[1][3]
-
Filtration: To ensure a homogeneous magnetic field across the sample, it is imperative to remove any particulate matter. The sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.[4]
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |
| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio for the given concentration. |
| Relaxation Delay | 2-5 seconds | Ensures full relaxation of protons for accurate integration. |
| Acquisition Time | 3-4 seconds | Provides adequate digital resolution. |
| Spectral Width | 12-16 ppm | A standard range for most organic molecules. |
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of fluorinated acetophenones.
¹H NMR Spectral Analysis of this compound
While a publicly available experimental spectrum for this specific molecule is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles and data from analogous structures. The key structural features influencing the spectrum are:
-
The Trifluoroacetyl Group (-COCF₃): This is a powerful electron-withdrawing group, which will deshield the aromatic protons, shifting them downfield.
-
The Fluorine at C4': This will cause splitting of the adjacent proton signals due to ¹H-¹⁹F coupling.
-
The Methyl Group at C2': This group is electron-donating and will slightly shield the adjacent aromatic protons.
Based on these effects, we can predict the following signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6' | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |
| H-5' | 7.2 - 7.4 | Triplet of doublets (td) or multiplet (m) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz |
| H-3' | 7.1 - 7.3 | Doublet of doublets (dd) or multiplet (m) | ⁴J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 2-4 Hz |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | N/A |
Comparative Analysis: this compound vs. 4'-Fluoroacetophenone
To understand the spectral contributions of the trifluoromethyl group and the additional substituents, a comparison with a simpler analogue, 4'-fluoroacetophenone, is highly instructive.
| Compound | Proton(s) | Chemical Shift (δ, ppm)[5][6] | Multiplicity[5][6] |
| 4'-Fluoroacetophenone | H-2', H-6' | ~8.00 | Multiplet (dd) |
| H-3', H-5' | ~7.13 | Multiplet (t) | |
| -COCH₃ | ~2.58 | Singlet (s) | |
| This compound (Predicted) | H-6' | 7.8 - 8.0 | Doublet of doublets (dd) |
| H-5' | 7.2 - 7.4 | Triplet of doublets (td) or multiplet (m) | |
| H-3' | 7.1 - 7.3 | Doublet of doublets (dd) or multiplet (m) | |
| -CH₃ | 2.4 - 2.6 | Singlet (s) |
Key Observations and Interpretations:
-
Effect of the Trifluoroacetyl Group: The replacement of the -COCH₃ group in 4'-fluoroacetophenone with the -COCF₃ group in the target molecule is expected to have a minimal direct effect on the chemical shifts of the aromatic protons, as the primary electronic influence comes from the carbonyl group itself. The major difference will be the absence of the methyl singlet at ~2.6 ppm.
-
Influence of the 2'-Methyl Group: The introduction of the methyl group at the 2' position breaks the symmetry of the aromatic ring. This results in three distinct aromatic signals for the target molecule, compared to the two signals observed for 4'-fluoroacetophenone. The methyl group's electron-donating nature will cause a slight upfield shift of the adjacent protons (H-3') compared to where they would be without this group.
-
Complex Coupling Patterns: The presence of both H-H and H-F couplings in this compound leads to more complex splitting patterns (e.g., doublet of doublets) compared to the simpler patterns in 4'-fluoroacetophenone. The magnitude of these coupling constants provides valuable information about the relative positions of the coupled nuclei.[7][8][9][10]
Conclusion
The ¹H NMR analysis of this compound, while challenging due to the complex substitution pattern, provides a wealth of structural information. By understanding the electronic effects of the trifluoroacetyl, fluoro, and methyl substituents, and by comparing the predicted spectrum with that of a simpler analogue like 4'-fluoroacetophenone, a confident structural assignment can be made. This guide provides the necessary experimental and theoretical framework for researchers in drug development and related fields to effectively utilize ¹H NMR for the characterization of complex fluorinated molecules.
References
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The Unambiguous Fingerprint: A Comparative Guide to the 19F NMR Characterization of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated compounds is a cornerstone of successful innovation. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, making robust analytical characterization paramount. This guide provides an in-depth analysis of the characterization of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, with a primary focus on the unparalleled insights offered by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will objectively compare the rich information derived from ¹⁹F NMR with data from other common analytical techniques, offering a comprehensive perspective on why ¹⁹F NMR stands as the gold standard for this class of molecules.
The Power of the Fluorine Probe: Why ¹⁹F NMR Excels
Fluorine-19 is an ideal nucleus for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, it offers sensitivity comparable to that of proton (¹H) NMR.[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, typically spanning over 800 ppm, which is significantly wider than that of ¹H NMR.[1] This expansive range minimizes signal overlap and provides exquisite sensitivity to subtle changes in the local electronic environment of each fluorine atom, making it a powerful tool for distinguishing between different fluorine moieties within a molecule.[2][3]
Deciphering the ¹⁹F NMR Spectrum of this compound
The structure of this compound presents two distinct fluorine environments: a trifluoromethyl (-CF₃) group on the acetyl substituent and a fluorine atom on the aromatic ring. This leads to a predictable yet information-rich ¹⁹F NMR spectrum.
Expected ¹⁹F NMR Data
| Fluorine Environment | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CF₃ | -60 to -75 | Quartet (q) | ~2-5 Hz (⁴JHF) |
| Ar-F | -100 to -120 | Doublet of quartets (dq) | ~8-10 Hz (³JHF), ~2-3 Hz (⁴JFF) |
Causality Behind the Spectral Features:
-
Chemical Shift: The trifluoromethyl group's fluorine nuclei are expected to resonate in the typical range of -60 to -75 ppm relative to a CFCl₃ standard.[1] The aromatic fluorine, being attached to an sp² hybridized carbon and influenced by the electron-withdrawing acetyl group, will appear further upfield, generally in the -100 to -120 ppm region.
-
Multiplicity and Coupling: The beauty of ¹⁹F NMR lies in its ability to reveal through-bond connectivities via spin-spin coupling.[4]
-
The -CF₃ group will appear as a quartet due to coupling with the two equivalent protons of the methylene group (CH₂). This is a four-bond coupling (⁴JHF), which is typically small, in the range of 2-5 Hz.
-
The aromatic fluorine (Ar-F) will exhibit a more complex splitting pattern. It will be split into a doublet by the adjacent proton on the aromatic ring (a three-bond coupling, ³JHF, typically 8-10 Hz). Each peak of this doublet will be further split into a quartet by the three fluorine nuclei of the -CF₃ group (a four-bond through-space coupling, ⁴JFF, typically 2-3 Hz). This through-space coupling provides valuable information about the spatial proximity of the aromatic fluorine and the trifluoromethyl group.[5][6]
-
A Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR provides exceptional detail, a comprehensive characterization often involves a suite of analytical methods. Here, we compare the insights gained from ¹⁹F NMR with those from other common techniques for the analysis of this compound.
| Analytical Technique | Strengths for this Molecule | Limitations for this Molecule |
| ¹⁹F NMR | Directly probes the fluorine environments, providing unambiguous structural information. High sensitivity and large chemical shift dispersion prevent signal overlap. J-coupling reveals connectivity and conformational details. | Requires a spectrometer equipped with a fluorine probe. |
| ¹H NMR | Provides information on the number and connectivity of protons. The splitting patterns of the aromatic and methyl protons will be influenced by the adjacent fluorine atoms, offering complementary structural data. | Can be complex to interpret due to ¹H-¹⁹F coupling. The chemical shifts of aromatic protons can overlap. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. The signals for carbons attached to fluorine will be split, providing additional connectivity information (JCF).[7] | Lower sensitivity than ¹H or ¹⁹F NMR. The signals for fluorinated carbons can be broad and difficult to detect due to coupling.[7] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about fragmentation patterns, which can help confirm the structure.[8] | Does not provide detailed information about the specific arrangement of atoms or stereochemistry. Isomeric compounds can be difficult to distinguish. |
| FTIR Spectroscopy | Confirms the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone (around 1690 cm⁻¹) and C-F bond vibrations.[9][10] | Provides limited information about the overall molecular structure and connectivity. |
Experimental Workflow: A Self-Validating Protocol
To ensure the acquisition of high-quality, reliable data, a systematic approach is essential. The following protocol for ¹⁹F NMR analysis incorporates self-validating steps.
Caption: A streamlined workflow for the ¹⁹F NMR characterization of fluorinated compounds.
Decision Logic: Choosing the Right Analytical Tool
The selection of an analytical technique should be guided by the specific information required. The following diagram illustrates a decision-making process for the characterization of this compound.
Caption: Decision workflow for selecting analytical techniques.
Conclusion and Authoritative Recommendation
For the comprehensive and unambiguous characterization of this compound, ¹⁹F NMR spectroscopy is not just a valuable tool; it is an indispensable one. Its high sensitivity, expansive chemical shift range, and the detailed structural information gleaned from spin-spin coupling provide a level of insight that cannot be matched by other standalone techniques. While ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR all contribute important pieces to the structural puzzle, ¹⁹F NMR delivers the definitive fingerprint of the fluorinated core of the molecule. For any researcher working with fluorinated compounds, mastering the interpretation of ¹⁹F NMR spectra is a critical skill for accelerating research and ensuring the integrity of their findings.
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise characterization of fluorinated intermediates is paramount. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth analysis of the mass spectrometric behavior of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, a key building block in organic synthesis. We will explore its anticipated fragmentation patterns under electron ionization and provide a comparative assessment with alternative analytical techniques, namely ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is designed to equip researchers with the necessary insights to select the most appropriate analytical strategy for their specific needs.
Introduction to this compound
This compound (C₉H₆F₄O, MW: 206.14 g/mol ) is a fluorinated aromatic ketone. Its structure, featuring a trifluoromethyl group and a fluorine-substituted aromatic ring, presents unique analytical challenges and opportunities. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and structural elucidation in complex matrices.
Mass Spectrometry Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The coupling of gas chromatography's separation power with the structural information provided by mass spectrometry offers a robust analytical solution.
The Rationale Behind Electron Ionization (EI)
For the analysis of novel compounds where reference standards may be unavailable, Electron Ionization (EI) is the preferred ionization technique.[1] The high energy (typically 70 eV) electron beam induces reproducible fragmentation, generating a characteristic mass spectrum that serves as a molecular fingerprint. This fragmentation pattern is invaluable for structural elucidation and for distinguishing between isomers, which may exhibit identical molecular ions.
Predicted Electron Ionization (EI) Fragmentation Pathway
The molecular ion ([M]⁺•) is expected at an m/z of 206. Key fragmentation pathways are likely to include:
-
Alpha-Cleavage: The most favorable cleavage is anticipated to be between the carbonyl carbon and the trifluoromethyl group, leading to the loss of a trifluoromethyl radical (•CF₃). This would result in a highly stable acylium ion. A second alpha-cleavage could lead to the loss of the methyl-fluorophenyl group.
-
Loss of CO: The molecular ion may undergo the loss of a neutral carbon monoxide molecule.[4]
-
Aromatic Ring Fragmentation: Subsequent fragmentation of the fluorinated aromatic portion of the molecule can also be expected.
Based on these principles, the following key fragments are predicted:
| Predicted Fragment Ion | Structure | m/z (predicted) | Significance |
| [M]⁺• | [C₉H₆F₄O]⁺• | 206 | Molecular Ion |
| [M - CF₃]⁺ | [C₈H₆FO]⁺ | 137 | Loss of the trifluoromethyl group, likely a prominent peak due to the stability of the resulting acylium ion. |
| [M - CO]⁺• | [C₈H₆F₄]⁺• | 178 | Loss of neutral carbon monoxide. |
| [C₇H₆F]⁺ | 109 | Fragment corresponding to the fluorotolyl cation. | |
| [CF₃]⁺ | 69 | Trifluoromethyl cation. |
Predicted Fragmentation of this compound
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a standardized method for the analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with the predicted fragmentation pattern.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide complementary information. Here, we compare GC-MS with ¹⁹F NMR and HPLC-UV for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[5] | Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field, providing structural and quantitative data.[6] | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.[4] |
| Strengths | High sensitivity, excellent separation of volatile compounds, provides structural information through fragmentation.[5] | Non-destructive, provides detailed structural information about the fluorine environments, quantitative without a specific standard (qNMR).[7][8] | Suitable for non-volatile and thermally labile compounds, robust and widely available.[4][9] |
| Weaknesses | Requires volatile and thermally stable analytes, potential for thermal degradation. | Lower sensitivity compared to MS, can have complex spectra due to F-F and F-H couplings.[10] | Limited structural information, co-elution can be an issue, requires a chromophore for UV detection.[9] |
| Typical Application | Identification and quantification of volatile and semi-volatile impurities, reaction monitoring. | Structural elucidation, analysis of complex mixtures of fluorinated compounds, quantitative analysis.[11] | Purity analysis, quantification of known components, analysis of non-volatile impurities.[12][13] |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Powerhouse
¹⁹F NMR is an exceptionally powerful technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6]
Key Advantages for this compound:
-
Distinct Signals: The two different fluorine environments (the -CF₃ group and the aromatic fluorine) will produce distinct signals in the ¹⁹F NMR spectrum, allowing for unambiguous confirmation of their presence.
-
Coupling Information: The coupling patterns between the fluorine nuclei and with neighboring protons will provide valuable information about the substitution pattern on the aromatic ring.
-
Quantitative Analysis (qNMR): ¹⁹F qNMR can be used for highly accurate quantification without the need for a specific reference standard of the analyte, which is particularly useful for novel compounds.[7][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Purity
HPLC-UV is a robust and widely used technique for the purity assessment of organic compounds.[9]
Applicability to this compound:
-
UV Chromophore: The acetophenone moiety provides a strong chromophore, making it readily detectable by UV.
-
Non-Volatile Impurities: HPLC is ideal for the detection of non-volatile impurities that would not be amenable to GC analysis.
-
Method Development: A variety of reversed-phase columns and mobile phase compositions can be employed to achieve optimal separation from related impurities.[12][13]
Conclusion and Recommendations
The choice of analytical technique for this compound is dictated by the specific analytical goal.
-
For structural elucidation and identification of volatile impurities, GC-MS with electron ionization is the method of choice. Its ability to provide a detailed fragmentation pattern is invaluable for confirming the structure of this novel compound.
-
For definitive structural confirmation and analysis in complex mixtures, ¹⁹F NMR is unparalleled. The information obtained from chemical shifts and coupling constants provides a wealth of structural detail.
-
For routine purity analysis and the quantification of known components, HPLC-UV offers a robust, reliable, and cost-effective solution.
In a drug development or quality control setting, a multi-faceted approach employing at least two of these techniques is highly recommended to ensure a comprehensive understanding of the compound's identity, purity, and stability. This orthogonal approach provides a self-validating system, enhancing the trustworthiness and scientific integrity of the analytical data.
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A Comparative Guide to the Purity Assessment of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Fluorinated Intermediates
2'-Methyl-2,2,2,4'-tetrafluoroacetophenone is a fluorinated aromatic ketone with significant potential as a building block in the synthesis of high-value pharmaceutical and agrochemical compounds. The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The precise structure of this molecule—featuring a trifluoromethyl group and fluorine and methyl substituents on the phenyl ring—makes it a versatile intermediate.
However, the efficacy, safety, and regulatory compliance of any final product derived from this intermediate are contingent upon its purity. Process-related impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised performance of the active ingredient. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control measure; it is a fundamental requirement for successful research and development. This guide provides an in-depth examination of a reversed-phase High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound, compares it with viable alternative techniques, and explains the scientific rationale behind the methodological choices.
The Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
For non-volatile, polar-to-moderately-nonpolar organic molecules like this compound, RP-HPLC is the gold-standard analytical technique.[3] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the target compound from structurally similar impurities.[4][5]
The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (often a mixture of water and a miscible organic solvent like acetonitrile or methanol).[6] Compounds are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. Given the aromatic and fluorinated nature of the target molecule, RP-HPLC provides an excellent mechanism for achieving baseline separation from potential impurities.
Anticipated Impurities
A robust analytical method must be capable of separating the main compound from all potential process-related impurities. While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of analogous fluorinated ketones may include:
-
Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.
-
Isomeric Impurities: Positional isomers where the methyl or fluoro groups are on different carbons of the aromatic ring.
-
Dehalogenated Species: Byproducts where one or more fluorine atoms have been replaced by hydrogen.
-
Side-Reaction Products: Compounds formed from unintended reaction pathways.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a starting point for developing a fully validated HPLC method. The choices herein are based on established principles for the analysis of aromatic ketones.[6][7]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution of ~1 mg/mL.
-
Perform a subsequent dilution with the mobile phase (initial conditions) to achieve a final concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV/DAD detector is sufficient. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The length and particle size offer a good balance of resolution and analysis time.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase suppresses the ionization of residual silanols on the silica-based column, reducing peak tailing for polar analytes.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV cutoff.[3] |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-20 min: 40% B | A gradient is essential to elute both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe while maintaining good peak shape.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV/DAD at 254 nm | The aromatic ring of the acetophenone structure provides strong UV absorbance at this wavelength. A Diode Array Detector (DAD) is preferred to check for peak purity.[10] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Method Validation: Ensuring Trustworthy Results
A method is only useful if it is proven to be reliable. Validation is performed according to International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[4][9][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to ensure that degradation products do not co-elute with the main peak.[12]
-
Linearity: A linear relationship between the concentration of the analyte and the detector response. This is typically established across a range of 50-150% of the target concentration with a correlation coefficient (r²) of ≥0.999.[13]
-
Precision: The closeness of agreement between a series of measurements. It is assessed at two levels:
-
Accuracy: The closeness of the test results to the true value. It is often determined by spiking the sample with a known quantity of a certified reference standard.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.[13]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.[13]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, no single technique is universally optimal. A comprehensive purity assessment often benefits from using an orthogonal method—a technique that separates compounds based on a different chemical or physical principle—to confirm results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio.
-
Applicability: Best suited for volatile and thermally stable compounds. This compound is likely volatile enough for GC analysis. It would be particularly effective for identifying low-molecular-weight starting materials or solvent impurities.
-
Advantages: Provides structural information from mass spectra, which is invaluable for identifying unknown impurities.[15] It offers very high sensitivity.
-
Limitations: Not suitable for non-volatile or thermally labile impurities. The high temperatures of the injection port could potentially cause degradation of some analytes.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.
-
Applicability: Can determine the purity of the main compound without needing a reference standard of that same compound. Instead, a certified internal standard of a different, stable compound is used.
-
Advantages: Provides an absolute purity value (e.g., % w/w) rather than a relative purity based on peak area (% Area) like HPLC.[10] It is non-destructive and provides rich structural information.[15]
-
Limitations: Significantly lower sensitivity compared to chromatographic methods, making it unsuitable for detecting impurities below the ~0.1% level. Signal overlap in complex mixtures can complicate quantification.[15]
Performance Comparison Summary
| Feature | RP-HPLC | GC-MS | Quantitative NMR (qNMR) |
| Principle | Polarity & Hydrophobicity | Volatility & Mass | Nuclear Spin Properties |
| Primary Use | Quantitative Purity (% Area) | Impurity Identification | Absolute Purity (% w/w) |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Low (~0.1%) |
| Reference Std. | Required for analyte | Required for quantitation | Requires internal standard |
| Strengths | High resolution, robust, widely applicable for non-volatiles.[4] | Provides structural data for unknowns, excellent for volatiles.[15] | Primary method, no analyte standard needed, structural info.[10][15] |
| Weaknesses | Relative quantification (% Area), peak co-elution possible. | Not for non-volatiles, potential for thermal degradation.[15] | Low sensitivity, potential for signal overlap.[15] |
Decision-Making Framework for Method Selection
The choice of analytical technique depends on the specific goal of the analysis. The following diagram illustrates a logical approach to selecting the appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine purity assessment of this compound, a well-validated reversed-phase HPLC method offers the most effective balance of resolution, sensitivity, and reliability. It is the cornerstone for ensuring batch-to-batch consistency and controlling impurities in a regulated environment. However, a comprehensive analytical strategy should incorporate orthogonal techniques for specific challenges. GC-MS is indispensable for the structural elucidation of unknown volatile impurities, while qNMR serves as the definitive primary method for establishing the absolute purity of a reference standard. By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a robust, self-validating quality control system that ensures the integrity of this critical fluorinated intermediate.
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- Otsuka, M., et al. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH.
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- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA.
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A Senior Application Scientist's Comparative Guide to Fluorinated Ketones: Spotlight on 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, fluorinated molecules represent a cornerstone for innovation. The strategic incorporation of fluorine atoms can profoundly alter a molecule's steric and electronic properties, leading to enhanced metabolic stability, increased binding affinity, and modulated reactivity.[1][2] Among the diverse classes of organofluorine compounds, α-fluorinated ketones are particularly noteworthy for their heightened electrophilicity and versatile reactivity.[3][4]
This guide provides an in-depth comparison of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, a specialized aromatic ketone, with other structurally relevant fluorinated ketones. We will dissect the subtle yet significant impact of its unique substitution pattern on physicochemical properties and reactivity, offering field-proven insights to guide your selection of the optimal building block for your research endeavors.
The Unique Profile of Fluorinated Ketones
The defining characteristic of α-trifluoromethyl ketones is the powerful electron-withdrawing effect of the -CF₃ group. This effect dramatically increases the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[5][6] This enhanced electrophilicity is the foundation of their utility, from serving as intermediates in complex syntheses to acting as potent enzyme inhibitors.[5][7]
Unlike their non-fluorinated counterparts, these ketones readily form stable hydrate or hemiketal adducts in the presence of water or alcohols, a property exploited in the design of transition-state analog inhibitors for proteases and esterases.[3][5][8] The degree of hydration is, in fact, a reliable proxy for the ketone's electrophilicity.
Our focus, this compound, introduces two additional structural modifications to the common 2,2,2-trifluoroacetophenone core: a fluorine atom at the 4'-position and a methyl group at the 2'-position of the aromatic ring. This guide will compare it against three key analogues to elucidate the specific contributions of these substituents:
-
2,2,2-Trifluoroacetophenone (TFAP): The parent compound, our baseline for comparison.
-
2,2,2,4'-Tetrafluoroacetophenone (4-F-TFAP): Isolates the electronic effect of the para-fluoro substituent.
-
2,2,2-Trifluoro-2'-methylacetophenone (2-Me-TFAP): Isolates the steric and electronic effect of the ortho-methyl group.
Comparative Physicochemical Properties
The interplay of fluorine and methyl substituents directly influences the physical properties of these ketones, which in turn affects their handling, solubility, and reaction kinetics.
| Compound | Structure | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | ![]() | 206.14[9] | 202.1 (Predicted)[9] | 1.306 (Predicted)[9] | N/A |
| 2,2,2-Trifluoroacetophenone (TFAP) | ![]() | 174.12[10] | 165-166 | 1.24 | 1.458 |
| 2,2,2,4'-Tetrafluoroacetophenone (4-F-TFAP) | ![]() | 192.11[11] | 66-67 / 34 mmHg[12] | 1.37[12] | 1.448[12] |
| 2,2,2-Trifluoro-2'-methylacetophenone (2-Me-TFAP) | ![]() | 188.15 | 175-176 | 1.22 | 1.463 |
Analysis of Properties:
-
The 4'-fluoro substituent in both our target molecule and 4-F-TFAP is a weak deactivator via induction but a weak activator via resonance. Its primary electronic influence is to further increase the electrophilicity of the carbonyl carbon, albeit modestly compared to the α-CF₃ group.
-
The 2'-methyl group introduces a significant steric factor. It can hinder the approach of nucleophiles to the carbonyl carbon. Electronically, as an alkyl group, it is weakly electron-donating, which would slightly decrease the electrophilicity of the carbonyl, opposing the effects of the fluorine atoms.
Reactivity and Mechanistic Considerations
The core reaction of these ketones is nucleophilic addition.[13][14] The rate and equilibrium of this addition are dictated by the electronic and steric factors discussed above.
Causality Behind Reactivity Differences:
-
Electronic Effects: The rate of nucleophilic addition generally follows the electrophilicity of the carbonyl carbon.[6]
-
TFAP serves as our baseline.
-
4-F-TFAP is expected to be slightly more reactive than TFAP due to the additional electron-withdrawing fluorine on the ring.[11]
-
2-Me-TFAP is expected to be slightly less reactive than TFAP, as the electron-donating methyl group reduces the carbonyl's electrophilicity.
-
This compound presents a fascinating case where the electron-withdrawing 4'-F and electron-donating 2'-Me groups have opposing electronic effects. The net electronic impact is likely a slight increase in reactivity compared to 2-Me-TFAP but less than 4-F-TFAP.
-
-
Steric Effects: Steric hindrance plays a crucial role, particularly for bulkier nucleophiles.[13]
-
TFAP and 4-F-TFAP are relatively unhindered.
-
The ortho-methyl group in both 2-Me-TFAP and our target molecule, This compound , creates significant steric shielding around the carbonyl. This will likely decrease the rate of reaction, especially with large nucleophiles, potentially overriding the subtle electronic effects.
-
Predicted Reactivity Ranking (Rate of Nucleophilic Addition): 4-F-TFAP > TFAP > this compound > 2-Me-TFAP
This prediction hypothesizes that the steric hindrance of the ortho-methyl group is the more dominant factor in determining the reaction rate for the substituted compounds.
Application in Medicinal Chemistry: Enzyme Inhibition
Fluorinated ketones are widely used as inhibitors of serine and cysteine proteases.[3][4] They act as transition-state mimics. The ketone is attacked by a nucleophilic residue (e.g., serine's hydroxyl group) in the enzyme's active site, forming a stable, tetrahedral hemiketal that mimics the transition state of substrate hydrolysis. The stability of this adduct effectively blocks the enzyme's catalytic activity.
The choice of ketone is critical for inhibitor design. The substituents on the aromatic ring are responsible for molecular recognition and binding within the enzyme's specificity pocket. Therefore, This compound could be a valuable scaffold for developing selective inhibitors where the enzyme's active site has a hydrophobic pocket that can accommodate the ortho-methyl group.
Experimental Protocol: Comparative Reactivity via 2,4-DNPH Test
To provide a tangible, verifiable method for comparing the reactivity of these ketones, we propose a standardized protocol based on the well-established 2,4-dinitrophenylhydrazine (2,4-DNPH) test.[15][16] This reaction, a nucleophilic addition-elimination, results in a colored precipitate. The rate of precipitate formation serves as a direct, albeit qualitative, indicator of the carbonyl's electrophilicity and steric accessibility.
Objective: To visually compare the relative reactivity of the four fluorinated ketones towards a common nucleophile.
Materials:
-
This compound
-
2,2,2-Trifluoroacetophenone (TFAP)
-
2,2,2,4'-Tetrafluoroacetophenone (4-F-TFAP)
-
2,2,2-Trifluoro-2'-methylacetophenone (2-Me-TFAP)
-
2,4-Dinitrophenylhydrazine (Brady's Reagent) solution
-
Ethanol (95%)
-
Four labeled test tubes
-
Pipettes
-
Stopwatch
-
Water bath (60 °C)
Methodology:
-
Preparation: In four separate, clearly labeled test tubes, add 5 drops of each respective ketone. To each tube, add 1 mL of 95% ethanol and gently swirl to dissolve.
-
Reaction Initiation: Simultaneously add 1 mL of the 2,4-DNPH reagent to each of the four test tubes. Start the stopwatch immediately.
-
Observation: Monitor the tubes closely at room temperature. Record the time it takes for a yellow or orange precipitate to first appear in each tube. The formation of this dinitrophenylhydrazone product is a positive test.[16][17]
-
Heating: If no precipitate is observed in any of the tubes after 5 minutes, place all four tubes in a 60 °C water bath and continue to observe.[15]
-
Data Interpretation: A shorter time to precipitation indicates a higher reaction rate. Compare the times to rank the ketones' reactivity. This provides experimental validation for our predicted reactivity ranking.
Expected Outcome: Based on our analysis, we anticipate the precipitate will form most rapidly in the tube containing 4-F-TFAP , followed by TFAP . The two ketones with the ortho-methyl group will react more slowly, with This compound likely reacting slightly faster than 2-Me-TFAP .
Conclusion and Scientist's Recommendation
The selection of a fluorinated ketone building block is a decision guided by a nuanced understanding of electronic and steric effects.
-
For maximal reactivity in nucleophilic additions or for creating highly potent general enzyme inhibitors, 2,2,2,4'-Tetrafluoroacetophenone (4-F-TFAP) is an excellent choice due to its heightened electrophilicity.
-
As a standard, well-characterized starting material, 2,2,2-Trifluoroacetophenone (TFAP) remains the reliable workhorse.[7]
-
When steric bulk is a desired feature for probing or designing specific interactions within a constrained active site, This compound offers a unique combination of features. Its ortho-methyl group provides a steric handle that can be exploited for selectivity, while the dual fluorine substitution maintains a highly electrophilic carbonyl center.
Ultimately, this compound is not merely a variation of TFAP; it is a specialized tool. Its true value is realized in applications where the interplay between its distinct steric and electronic profile can be leveraged to achieve specific outcomes, such as enhancing selectivity in catalysis or achieving targeted binding in drug design. We encourage researchers to consider this compound when their synthetic strategy or biological target demands more than just raw electrophilicity.
References
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Di Francesco, A. M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3968. Available at: [Link]
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Di Francesco, A. M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Available at: [Link]
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Liotta, F., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(10), 4566-4572. Available at: [Link]
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]
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De Benedetti, P. G., et al. (2010). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. Available at: [Link]
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Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]
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Al-Saadi, S. (2021). Experimental No. (13) Aldehydes and ketones. Available at: [Link]
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Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
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Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. YouTube. Available at: [Link]
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Study.com. (2023). Video: The Nucleophilic Addition Reactions of Aldehydes & Ketones. Available at: [Link]
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Khan Academy. (2017). Mechanism of nucleophilic addition reactions. YouTube. Available at: [Link]
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Save My Exams. (2025). Testing for Carbonyls (Edexcel A Level Chemistry): Revision Note. Available at: [Link]
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BYJU'S. (2019). Tests for Aldehydes and Ketones. Available at: [Link]
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A Comparative Guide to the Reactivity of Fluorinated Acetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, bioavailability, and metabolic stability. Among fluorinated building blocks, ortho-, meta-, and para-fluorinated acetophenones (2-fluoroacetophenone, 3-fluoroacetophenone, and 4-fluoroacetophenone) are versatile intermediates. However, the positional isomerism of the fluorine atom dictates a nuanced and often counterintuitive reactivity profile. This guide provides an in-depth comparative analysis of the reactivity of these three isomers, grounded in theoretical principles and supported by proposed experimental protocols for validation.
The Duality of Fluorine's Electronic Influence
The reactivity of the fluorinated acetophenone isomers is primarily governed by the interplay of the electronic effects of both the fluorine atom and the acetyl group. Understanding these effects is crucial to predicting the outcome of chemical transformations.
-
Fluorine's Inductive and Resonance Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack.[1] This effect is distance-dependent, being most pronounced at the ortho position and weakest at the para position.[1] Conversely, fluorine possesses lone pairs that can be donated into the aromatic π-system, resulting in an electron-donating resonance (mesomeric) effect (+M).[1] This +M effect is most significant when fluorine is at the ortho or para position and opposes the -I effect in the context of electrophilic aromatic substitution.[1]
-
The Acetyl Group's Influence: The acetyl group is a moderate electron-withdrawing group, primarily through its resonance effect (-M) and a weaker inductive effect (-I). It is a deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[2] Conversely, for nucleophilic aromatic substitution, the acetyl group is strongly activating due to its ability to stabilize the negative charge of the Meisenheimer intermediate.[1]
The following diagram illustrates the interplay of these electronic effects on the aromatic ring.
Caption: Interplay of electronic effects of fluorine and acetyl substituents on the aromatic ring.
Quantitative Comparison of Substituent Effects: Hammett Constants
To move beyond a qualitative description, we can employ Hammett constants (σ) to quantify the electronic influence of the fluorine and acetyl groups at different positions. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -F | 0.34 | 0.06 |
| -COCH₃ | 0.38 | 0.50 |
Data sourced from various compilations.[2]
These values will be instrumental in predicting the relative reactivity of the isomers in different reaction types.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich aromatic ring. Both the fluorine and acetyl groups are deactivating, making all three isomers less reactive than benzene itself. The key to comparing the isomers lies in the directing effects of the substituents.
Predicted Reactivity Order: 3-fluoroacetophenone > 4-fluoroacetophenone > 2-fluoroacetophenone
-
3-Fluoroacetophenone: The fluorine atom is meta to the acetyl group. Both groups direct incoming electrophiles to the 4- and 6-positions, which are ortho and para to the fluorine (activating) and meta to the acetyl group (least deactivating). This alignment of directing effects suggests that the 3-isomer will be the most reactive.
-
4-Fluoroacetophenone: The fluorine is para to the acetyl group. The fluorine directs ortho to itself (positions 3 and 5), while the acetyl group directs meta (also positions 3 and 5). This reinforcement of directing effects would suggest high reactivity at these positions.
-
2-Fluoroacetophenone: The fluorine is ortho to the acetyl group. Steric hindrance from the bulky acetyl group will likely impede the approach of the electrophile to the positions activated by the fluorine (ortho and para to F). This steric clash is expected to render the 2-isomer the least reactive.
The following diagram illustrates the predicted sites of electrophilic attack.
Caption: Predicted regioselectivity in the nitration of fluorinated acetophenone isomers.
Experimental Protocol: Competitive Nitration
To experimentally validate these theoretical predictions, a competitive nitration experiment can be performed.
Materials:
-
2-Fluoroacetophenone
-
3-Fluoroacetophenone
-
4-Fluoroacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal standard (e.g., 1,3,5-trinitrobenzene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar stock solution of the three fluoroacetophenone isomers and the internal standard in dichloromethane.
-
In a round-bottom flask cooled in an ice-water bath (0 °C), add a stirred solution of concentrated sulfuric acid.
-
Slowly add the stock solution of the fluoroacetophenone isomers to the sulfuric acid, maintaining the temperature at 0 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the isomers over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of each isomer. The relative consumption of the starting materials will indicate the relative reactivity.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group (in this case, the fluoride ion) on an electron-deficient aromatic ring. The acetyl group's strong electron-withdrawing nature activates the ring for this transformation.
Predicted Reactivity Order: 4-fluoroacetophenone ≈ 2-fluoroacetophenone > 3-fluoroacetophenone
This predicted order is based on the ability of the acetyl group to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
-
4-Fluoroacetophenone and 2-Fluoroacetophenone: When the nucleophile attacks the carbon bearing the fluorine atom in the para or ortho position relative to the acetyl group, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atom of the acetyl group through resonance. This provides significant stabilization to the intermediate, accelerating the reaction.
-
3-Fluoroacetophenone: In the meta isomer, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the acetyl group's oxygen. This lack of additional stabilization makes the 3-isomer significantly less reactive in SNAr reactions.
The following diagram illustrates the stabilization of the Meisenheimer intermediate.
Caption: Stabilization of the Meisenheimer intermediate in SNAr reactions of fluorinated acetophenone isomers.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiolate
Materials:
-
2-Fluoroacetophenone
-
3-Fluoroacetophenone
-
4-Fluoroacetophenone
-
Sodium thiophenoxide (NaSPh)
-
N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dibenzyl ether)
-
High-performance liquid chromatography (HPLC)
Procedure:
-
In three separate reaction vessels, prepare solutions of each fluoroacetophenone isomer and the internal standard in DMF.
-
Add an equimolar amount of sodium thiophenoxide to each reaction vessel at room temperature.
-
Stir the reactions at a constant temperature (e.g., 60 °C).
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding dilute hydrochloric acid.
-
Analyze the quenched aliquots by HPLC to monitor the disappearance of the starting material and the formation of the corresponding thioether product.
-
Plot the concentration of the starting material versus time for each isomer to determine the initial reaction rates. The relative rates will provide a quantitative measure of their reactivity in this SNAr reaction.
Reactivity at the Carbonyl Group
The electrophilicity of the carbonyl carbon is also influenced by the position of the fluorine atom. A more electron-withdrawing environment around the carbonyl group will enhance its reactivity towards nucleophiles (e.g., in Grignard reactions, reductions).
Predicted Reactivity Order: 2-fluoroacetophenone > 3-fluoroacetophenone > 4-fluoroacetophenone
This order is based on the inductive effect of the fluorine atom, which is strongest at the ortho position and weakest at the para position. The stronger the electron withdrawal, the more electrophilic the carbonyl carbon. However, it is important to note that for the ortho isomer, steric hindrance from the fluorine atom could potentially counteract this electronic effect, depending on the size of the incoming nucleophile.
Conclusion
The positional isomerism of fluorinated acetophenones leads to distinct and predictable differences in their chemical reactivity. For electrophilic aromatic substitution, the 3-fluoro isomer is predicted to be the most reactive due to the synergistic directing effects of the substituents. In contrast, for nucleophilic aromatic substitution, the 2- and 4-fluoro isomers are expected to be significantly more reactive than the 3-fluoro isomer due to the enhanced stabilization of the Meisenheimer intermediate. Finally, reactivity at the carbonyl group is predicted to be highest for the 2-fluoro isomer due to the strong inductive effect of the ortho-fluorine, although this may be tempered by steric effects. The provided experimental protocols offer a framework for the quantitative validation of these theoretical predictions, enabling researchers to make informed decisions in the design and execution of synthetic routes utilizing these valuable fluorinated building blocks.
References
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Wikipedia. Hammett equation. Available from: [Link]
-
Stenutz, R. Hammett substituent constants. Available from: [Link]
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Gao, Y. et al. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry18 , 38 (2024). Available from: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
Scribd. 8relative Rates of Electrophilic Aromatic Substitution. Available from: [Link]
-
Ryan, D. et al. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.140 , 25, 7943–7949 (2018). Available from: [Link]
-
Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. Available from: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195 (1991). Available from: [Link]
Sources
Comparative Analysis of the Biological Activity of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone Derivatives: Acknowledging a Research Gap
A Note to Our Scientific Audience:
The initial objective of this guide was to provide a comprehensive comparison of the biological activities of derivatives of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone. However, an extensive search of the current scientific literature, including peer-reviewed journals, patent databases, and chemical repositories, has revealed a significant lack of publicly available data on the synthesis and biological evaluation of derivatives of this specific scaffold.
This finding is, in itself, a valuable insight for the research community. It highlights a potential underexplored area within medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical properties and enhancing their biological activity. Therefore, the scarcity of research on this compound derivatives presents a unique opportunity for novel investigations.
In light of this information gap, we have pivoted the focus of this guide. Instead of a direct comparison of non-existent data, we will provide a forward-looking analysis based on the known biological activities of structurally related fluoroacetophenone analogues. This approach will serve as a foundational resource for researchers interested in exploring the potential of this chemical class. We will propose hypothetical derivatization strategies and outline the established experimental workflows that would be essential for their evaluation.
Hypothetical Derivatization Strategies and Predicted Biological Activities
Based on established structure-activity relationships (SAR) of analogous fluorinated compounds, we can propose several derivatization pathways for this compound that may yield biologically active molecules.
1. Chalcone and Flavonoid Synthesis:
The acetophenone moiety is a common precursor for the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The reaction of this compound with various substituted benzaldehydes via a Claisen-Schmidt condensation would yield a library of novel fluorinated chalcones. The presence of the trifluoromethyl group is anticipated to enhance the lipophilicity and metabolic stability of the resulting compounds.
2. Heterocyclic Ring Formation:
The carbonyl group of the acetophenone can be utilized to construct various heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyrazoles, while reaction with hydroxylamine could yield isoxazoles. These five-membered heterocyclic rings are privileged scaffolds in medicinal chemistry, often associated with a broad spectrum of pharmacological activities.
Illustrative Synthetic Workflow: From Fluoroacetophenone to Bioactive Heterocycles
A Senior Application Scientist's Guide to the Structural Validation of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, fluorinated compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone scaffold is a key building block for novel pharmaceuticals and advanced materials. However, its synthetic accessibility can lead to potential isomeric impurities, making unambiguous structural validation not just a procedural step, but the cornerstone of reliable research.
This guide provides a comparative analysis of the essential analytical techniques required to definitively confirm the structure of these complex derivatives. We will move beyond mere procedural descriptions to explore the causal logic behind methodological choices, ensuring a robust and self-validating analytical workflow.
The Trinity of Structural Validation: NMR, MS, and Crystallography
A multi-faceted approach is essential for the rigorous validation of novel chemical entities. While each technique provides a unique piece of the structural puzzle, their combined power offers an unassailable confirmation of the target molecule's identity and purity. We will dissect the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The logical flow of these techniques forms a validation cascade. NMR and MS are typically employed first for initial structural confirmation and purity assessment of the bulk sample. X-ray crystallography serves as the ultimate arbiter, providing a definitive three-dimensional structure of the molecule in its solid state.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of atoms within the molecule. For fluorinated compounds like this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Expertise in Action: Why Three Nuclei?
-
¹H NMR provides information on the number, environment, and connectivity of protons. For our target molecule, this is crucial for confirming the presence and position of the aromatic protons and the 2'-methyl group.
-
¹³C NMR reveals the carbon framework of the molecule. It confirms the total number of carbon atoms and their hybridization state (e.g., carbonyl, aromatic, aliphatic).
-
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which makes it possible to resolve each unique fluorine environment.[1][2] It provides direct evidence for the CF₃ group and the fluorine atom on the aromatic ring, and their coupling to other nuclei (¹H, ¹³C) confirms their placement.
Comparative NMR Data for a Hypothetical Derivative
The table below summarizes the expected NMR data for this compound. This serves as a baseline for comparison against experimentally obtained data for its derivatives.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| ¹H | 2'-CH₃ | 2.4 - 2.6 | s (singlet) |
| ¹H | Aromatic H's | 7.0 - 8.0 | m (multiplet), showing characteristic splitting from ¹⁹F |
| ¹³C | 2'-CH₃ | 20 - 25 | q (quartet, due to ¹³C-¹H coupling) |
| ¹³C | Aromatic C's | 115 - 140 | d (doublet, due to ¹³C-¹⁹F coupling) and other multiplicities |
| ¹³C | C=O | 180 - 195 | q (quartet, J ≈ 35 Hz, due to coupling with CF₃) |
| ¹³C | CF₃ | 115 - 125 | q (quartet, J ≈ 290 Hz, due to ¹³C-¹⁹F coupling) |
| ¹⁹F | 4'-F | -105 to -115 | m (multiplet) |
| ¹⁹F | 2,2,2-CF₃ | -60 to -70 | s (singlet) |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F) and can vary with solvent and substitution on the derivative.[3][4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should not have signals that overlap with analyte peaks.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
Data Acquisition: Acquire a standard 1D spectrum for each nucleus. For ¹³C, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon, although coupled spectra can provide additional information.[5]
-
2D NMR (Optional but Recommended): For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are performed to unambiguously assign all signals and confirm the connectivity of the molecular fragments.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern.[6] When a molecule is introduced into the mass spectrometer, it is ionized and often breaks apart into smaller, charged fragments. The instrument measures the mass-to-charge ratio (m/z) of the parent ion and these fragments.
Expertise in Action: Interpreting Fragmentation The fragmentation of acetophenone derivatives is well-understood.[7][8] The most common cleavage occurs at the bond between the carbonyl group and the trifluoromethylated carbon, leading to a stable benzoyl cation. The presence of this fragment is a strong indicator of the core acetophenone structure.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule, confirming its molecular weight. For this compound (C₉H₅F₄O), the exact mass is 221.0252.
-
Key Fragments:
-
[M - CF₃]⁺: Loss of the trifluoromethyl group (mass 69). This results in a prominent peak at m/z 152.
-
[C₇H₄FO]⁺: The 4-fluorobenzoyl cation fragment (m/z 123) after loss of the methyl group and CF₃.
-
[C₆H₄F]⁺: Loss of the carbonyl group (CO, mass 28) from the benzoyl fragment, resulting in a peak at m/z 95.
-
Comparative MS Data for a Hypothetical Derivative
| Ion | Formula | Expected m/z | Interpretation |
| Molecular Ion (M⁺) | [C₉H₅F₄O]⁺ | 221 | Molecular weight of the parent compound |
| [M - CH₃]⁺ | [C₈H₂F₄O]⁺ | 206 | Loss of the 2'-methyl group |
| [M - CF₃]⁺ | [C₈H₅FO]⁺ | 152 | Loss of the trifluoromethyl group (α-cleavage) |
| [4-F-C₆H₄-CO]⁺ | [C₇H₄FO]⁺ | 123 | 4-Fluorobenzoyl cation |
| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95 | Loss of CO from the 4-fluorobenzoyl cation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the components of the mixture based on their boiling points and interactions with the column stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
While NMR and MS provide compelling evidence, single-crystal X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule.[9][10] This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.
Expertise in Action: Beyond Connectivity X-ray crystallography not only confirms the atomic connectivity but also provides precise measurements of:
-
Bond lengths and angles: Allowing for comparison with theoretical values.
-
Stereochemistry: Absolute confirmation of the spatial arrangement of atoms.
-
Conformation: The preferred shape of the molecule in the solid state.
-
Intermolecular Interactions: Reveals how molecules pack together in the crystal, identifying hydrogen bonds or π-π stacking.[11]
Hypothetical Crystallographic Data Table
| Parameter | Hypothetical Value for a Derivative | Significance |
| Chemical Formula | C₉H₅F₄O | Confirms elemental composition in the crystal |
| Formula Weight | 221.15 | Matches the expected molecular weight |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell |
| a, b, c (Å) | 10.5, 5.8, 14.2 | Dimensions of the unit cell |
| β (°) | 105.5 | Angle of the unit cell for a monoclinic system |
| Volume (ų) | 875.4 | Volume of a single unit cell |
| Z | 4 | Number of molecules per unit cell |
These values are representative and will vary for each specific derivative.[9][12]
Experimental Protocol: Crystallization and Data Collection
Caption: Workflow for X-ray crystallography analysis.
-
Crystallization (The Art): This is often the most challenging step.[10] A common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate). Allow the solvent to evaporate slowly over several days in a loosely covered vial. High-quality, single crystals suitable for diffraction are required.[11]
-
Crystal Mounting: Carefully select a well-formed crystal (typically >0.1 mm) and mount it on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled to a low temperature (e.g., 100 K) to reduce thermal motion, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at hundreds of different orientations.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data, determine the unit cell and space group, and ultimately solve the structure to reveal the positions of all atoms in the electron density map. The model is then refined to achieve the best possible fit with the experimental data.
Conclusion
The structural validation of this compound derivatives is a non-negotiable prerequisite for their use in any scientific application. A superficial analysis is insufficient and risks undermining subsequent research. By systematically applying the complementary techniques of NMR spectroscopy for skeletal mapping, mass spectrometry for molecular weight and fragmentation analysis, and X-ray crystallography for definitive 3D structural proof, researchers can proceed with the highest degree of confidence in the identity and integrity of their materials. This rigorous, multi-technique workflow represents the gold standard in modern chemical characterization.
References
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of 3-Hydroxyacetophenone and Its Derivative.
- Emsley, J. W., & Lindon, J. C. (n.d.). Conformation of ω-fluoroacetophenone: an NMR study using a liquid crystalline solvent. Sci-Hub.
- Otomatsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry.
- Zhang, G., et al. (2013). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process. Organic & Biomolecular Chemistry.
- ChemicalBook. (n.d.). 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Fluoroacetophenone(403-42-9) 1H NMR.
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of 2'-Aminoacetophenone Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for X-ray Crystallography of Chalcone Derivatives.
- ResearchGate. (n.d.). X-ray diffraction patterns of o-hydroxy acetophenone azine.
- NIH. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates.
- NIST. (n.d.). 2-Fluoro-4-(trifluoromethyl)acetophenone. NIST WebBook.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Pubs.acs.org. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- PubChem. (n.d.). 2,2,2,4'-Tetrafluoroacetophenone.
- Sigma-Aldrich. (n.d.). 2,2,2,4′-Tetrafluoroacetophenone 99%.
- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Sigma-Aldrich. (n.d.). 2,2,2,4′-Tetrafluoroacetophenone 99%.
- ChemicalBook. (n.d.). 2,2,2,4'-TETRAFLUOROACETOPHENONE.
- MSU Chemistry. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses.
- Wikipedia. (n.d.). X-ray crystallography.
- YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.
- ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.
- Unknown Source. (n.d.). Interpretation Mass spectral interpretation.
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A Comparative Benchmarking Guide to the Synthesis of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of fluorinated organic compounds is of paramount importance. The unique properties imparted by fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of molecules. Among these, 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone stands as a valuable building block. This guide provides a comprehensive comparison of two primary synthetic routes to this ketone: Friedel-Crafts acylation and a Grignard reagent-based approach. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their efficiencies to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Comparison of Synthesis Routes
| Metric | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction |
| Starting Materials | 3-Fluorotoluene, Trifluoroacetic anhydride | 2-Bromo-5-fluorotoluene, Magnesium, Trifluoroacetic anhydride |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Regioselectivity | Potential for isomer formation | High regioselectivity |
| Typical Yield | Moderate to Good (Isomer separation may be required) | Good to High |
| Key Advantages | Readily available starting material | High regiocontrol, potentially higher yields |
| Key Disadvantages | Formation of isomeric byproducts, harsh acidic conditions | Moisture-sensitive reagents, requires inert atmosphere |
Route 1: Friedel-Crafts Acylation of 3-Fluorotoluene
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] In this approach, 3-fluorotoluene is treated with a trifluoroacetylating agent, typically trifluoroacetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]
Mechanistic Rationale and Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the trifluoroacetic anhydride to generate a highly electrophilic trifluoroacylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 3-fluorotoluene.
The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The interplay of these electronic and steric factors dictates the position of trifluoroacetylation. The primary isomers expected are the desired 2'-methyl-4'-fluoro product and the 2'-methyl-6'-fluoro isomer. The formation of the para-substituted product with respect to the methyl group is generally favored in Friedel-Crafts acylations of toluene derivatives to minimize steric hindrance.[2]
Caption: Friedel-Crafts acylation of 3-fluorotoluene.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
3-Fluorotoluene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred suspension.
-
To this mixture, add a solution of 3-fluorotoluene (1.0 eq) in anhydrous dichloromethane dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, an isomeric mixture, is then purified by fractional distillation or column chromatography on silica gel to isolate the desired this compound.
Route 2: Grignard Reaction with a Trifluoroacetylating Agent
This route involves the formation of an organometallic intermediate, a Grignard reagent, from a halogenated precursor, followed by its reaction with a trifluoroacetylating agent. This approach offers high regioselectivity as the position of the trifluoroacetyl group is predetermined by the starting aryl halide.
Mechanistic Rationale
The synthesis begins with the preparation of the Grignard reagent, 2-methyl-4-fluorophenylmagnesium bromide, by reacting 2-bromo-5-fluorotoluene with magnesium metal in an ethereal solvent.[3] This organometallic species is a potent nucleophile.
The subsequent step involves the reaction of the Grignard reagent with a trifluoroacetylating agent, such as trifluoroacetic anhydride.[4] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing a trifluoroacetate leaving group to yield the target ketone.
Caption: Grignard synthesis of the target ketone.
Experimental Protocol: Grignard Reaction
Materials:
-
2-Bromo-5-fluorotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic anhydride
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow to cool.
-
Add anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 2-bromo-5-fluorotoluene (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the solution becomes cloudy and gentle reflux is observed.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of trifluoroacetic anhydride (1.1 eq) in anhydrous THF.
-
Add the trifluoroacetic anhydride solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or column chromatography on silica gel to afford pure this compound. A reported yield for a similar reaction is approximately 74%.[5]
-
Efficiency and Practicality: A Head-to-Head Comparison
Yield and Purity: The Grignard route generally offers higher yields of the desired product due to its inherent regioselectivity. The Friedel-Crafts acylation, on the other hand, can lead to the formation of isomers, which necessitates a potentially challenging and yield-reducing purification step. For instance, the acylation of toluene with acetyl chloride can yield up to 95.8% of the para-isomer, but also small amounts of the ortho (2.7%) and meta (1.2%) isomers.[2]
Reaction Conditions: The Friedel-Crafts acylation typically requires a strong Lewis acid catalyst and can be sensitive to the purity of the reagents and the reaction temperature.[2] The Grignard reaction, while highly effective, demands strict anhydrous and inert conditions, as Grignard reagents are highly reactive towards water and oxygen.
Substrate Scope and Functional Group Tolerance: The Friedel-Crafts acylation is generally limited to aromatic compounds that are not strongly deactivated. The Grignard reaction is versatile but incompatible with functional groups that are acidic or electrophilic, such as alcohols, amines, and carbonyls, unless they are protected.
Cost and Availability of Starting Materials: 3-Fluorotoluene, the starting material for the Friedel-Crafts route, is a readily available and relatively inexpensive commodity chemical. 2-Bromo-5-fluorotoluene, required for the Grignard synthesis, is also commercially available but may be more expensive.
Safety and Environmental Considerations: Friedel-Crafts acylations often use corrosive and hazardous Lewis acids like aluminum chloride, which also generate significant amounts of acidic waste. The use of ethereal solvents like diethyl ether and THF in Grignard reactions poses flammability risks.
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard reaction represent viable pathways for the synthesis of this compound. The choice between the two routes will ultimately depend on the specific requirements of the researcher and the context of the synthesis.
-
For large-scale synthesis where cost is a primary concern and the separation of isomers is feasible, the Friedel-Crafts acylation of 3-fluorotoluene may be the more economical choice.
-
For laboratory-scale synthesis where high purity and regioselectivity are paramount, and the necessary equipment for handling air- and moisture-sensitive reagents is available, the Grignard route is the superior option, likely providing a higher yield of the desired product without the complication of isomer separation.
By carefully considering the factors outlined in this guide, researchers can select the most efficient and practical route for the synthesis of this important fluorinated building block, thereby accelerating their research and development endeavors.
References
-
Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15. [Link]
- This guide does not cite a source with this number.
- This guide does not cite a source with this number.
- This guide does not cite a source with this number.
- This guide does not cite a source with this number.
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof.
- This guide does not cite a source with this number.
- This guide does not cite a source with this number.
-
Experiment 7: The Grignard Reaction. (2024, March 16). Chemistry LibreTexts. [Link]
- This guide does not cite a source with this number.
- This guide does not cite a source with this number.
- This guide does not cite a source with this number.
- This guide does not cite a source with this number.
- This guide does not cite a source with this number.
- This guide does not cite a source with this number.
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]
- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Trifluoromethyl Ketone Synthesis: A Comparative Study of Catalytic Systems
Introduction: The Strategic Importance of the Trifluoromethyl Ketone Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of lead compounds. Among these, the trifluoromethyl (CF₃) group is of paramount importance, often imparting increased metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethyl ketones (TFMKs) have emerged as particularly valuable synthons and bioactive molecules in their own right.[2] Their utility stems from the powerful electron-withdrawing nature of the CF₃ group, which renders the carbonyl carbon highly electrophilic. This unique electronic feature makes TFMKs potent reversible covalent inhibitors of various enzymes, particularly serine and cysteine proteases, by forming stable hemiacetal or hemiketal adducts with active site residues.[2]
Given their significance, the development of efficient and versatile catalytic methods for the synthesis of TFMKs is a topic of intense research. This guide provides a comparative analysis of the leading catalytic strategies, offering field-proven insights into their mechanisms, substrate scope, and practical application. We will delve into the nuances of nucleophilic trifluoromethylation, the elegance of transition-metal catalysis, the innovation of photoredox methods, and the burgeoning field of electrochemical synthesis, providing researchers with the necessary data and protocols to make informed decisions in their synthetic endeavors.
Nucleophilic Trifluoromethylation: The Workhorse of TFMK Synthesis
The most common approach to trifluoromethyl ketones involves the nucleophilic addition of a "CF₃⁻" equivalent to a carbonyl compound or a carboxylic acid derivative. The choice of the trifluoromethyl source and the catalyst for its activation are critical for the success of these reactions.
The Ruppert-Prakash Reagent (TMSCF₃): Activation and Catalysis
Trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a widely used, stable, and easy-to-handle source of a nucleophilic trifluoromethyl group.[1] However, the C-Si bond in TMSCF₃ is covalent and requires activation by a suitable catalyst to generate the reactive trifluoromethyl anion.
Mechanism of Activation:
The activation of TMSCF₃ is typically achieved by a nucleophilic catalyst that attacks the silicon atom, forming a hypervalent siliconate intermediate. This intermediate then releases the trifluoromethyl anion (CF₃⁻), which subsequently attacks the electrophilic carbonyl carbon.
Caption: Catalytic cycle for nucleophilic trifluoromethylation using TMSCF₃.
Comparative Performance of Nucleophilic Catalysts:
The choice of the nucleophilic catalyst significantly impacts the reaction efficiency. Fluoride sources (e.g., TBAF, CsF) and alkoxides (e.g., KHMDS) are the most common choices.
| Catalyst | Typical Loading (mol%) | Substrate | Solvent | Typical Time | Yield (%) | Advantages | Disadvantages | Reference |
| TBAF | 0.6 - 5 | Aldehydes, Ketones | THF | 0.5 - 2 h | 80 - 95 | High solubility, fast reactions. | Basicity can cause side reactions (e.g., elimination).[3] | [4] |
| CsF | 10 - 100 | Esters, Aldehydes, Ketones | Acetonitrile | 1 - 12 h | 70 - 100 | Less basic, good for sensitive substrates, can give higher yields.[3] | Lower solubility, may require higher temperatures or longer times.[3][5] | [5] |
| KHMDS | 1 - 10 | Esters | Triglyme | 4 h | up to 92 | Effective for less reactive substrates like esters. | Requires low temperatures (-40 °C), strong base. | [6][7] |
Experimental Protocol: Trifluoromethylation of 4-Nitrobenzaldehyde using TMSCF₃ and TBAF
This protocol is adapted from a procedure for the synthesis of ¹⁸F-labeled trifluoromethylated compounds and demonstrates a typical setup for a TBAF-catalyzed reaction.[4]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzaldehyde (1.0 mmol).
-
Reagent Addition: Dissolve the aldehyde in anhydrous THF (5 mL). Add TMSCF₃ (1.2 mmol, 1.2 equiv.).
-
Catalyst Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.05 mmol, 0.05 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with 1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Fluoroform (HCF₃): A Cost-Effective but Challenging Reagent
Fluoroform (HCF₃) is an inexpensive and environmentally benign trifluoromethyl source. However, its low acidity (pKa ≈ 27) necessitates the use of strong bases for deprotonation to generate the trifluoromethyl anion.
Mechanism and Catalysis:
The reaction proceeds via direct deprotonation of HCF₃ by a strong base, typically a potassium or sodium hexamethyldisilazide (KHMDS or NaHMDS), to form the CF₃⁻ anion. The choice of solvent is crucial to stabilize the reactive anion.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its role in a synthetic pathway. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone (CAS No. 886370-02-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and are designed to meet stringent regulatory requirements.
Understanding the Compound: Hazard Profile and Characteristics
Anticipated Hazards:
-
Flammability: Similar compounds are classified as combustible or flammable liquids/solids, indicating a risk of ignition near heat, sparks, or open flames.[1]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[1]
-
Environmental Hazard: Fluorinated organic compounds can be persistent in the environment. Improper disposal can lead to long-term contamination. It is crucial to prevent the entry of this product into drains or waterways.
The causality behind these hazards lies in the molecule's structure. The carbon-fluorine bonds are strong, but the overall molecule is a reactive organic ketone. During thermal decomposition, such as in a fire or improper incineration, highly toxic and corrosive gases, including hydrogen fluoride (HF), can be generated.[3] This necessitates specialized disposal methods.
Physicochemical Properties for Safe Handling
The following table summarizes key quantitative data. Note that some data is predicted or derived from the closely related analogue, 2,2,2,4'-Tetrafluoroacetophenone, due to the absence of a specific SDS for the title compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O | [4] |
| Molecular Weight | 206.14 g/mol | [4] |
| CAS Number | 886370-02-1 | [4] |
| Boiling Point | 202.1±35.0 °C (Predicted) | [5] |
| Density | 1.306±0.06 g/cm³ (Predicted) | [5] |
| Flash Point (Analogue) | 32 °C (89.6 °F) - closed cup | [1] |
| Form (Analogue) | Liquid | [2] |
The Core Directive: Waste Management and Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The recommended and most common method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic and toxic combustion byproducts like hydrogen fluoride.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste materials, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for safety.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of open containers of this waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors.
Step 2: Waste Collection and Segregation - Preventing Unwanted Reactions
Proper segregation is critical to laboratory safety. Incompatible waste streams can react violently if mixed.
-
Designate a Waste Container: Obtain a dedicated, chemically compatible waste container from your institution's Environmental Health & Safety (EH&S) department. This is typically a high-density polyethylene (HDPE) or glass container with a secure screw cap.
-
Labeling is Paramount: The container must be clearly labeled as "Hazardous Waste" before any waste is added. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "886370-02-1"
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The accumulation start date (the date the first drop of waste is added).
-
-
Segregation: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong bases, or strong reducing agents.[6] Keep halogenated organic waste separate from non-halogenated waste unless your facility's waste management plan explicitly permits it.
Step 3: On-site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation while awaiting pickup.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Storage Location: Store the container in a well-ventilated area, away from heat, sparks, and open flames.[6] The storage location should be clearly marked as a hazardous waste accumulation area.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.
Emergency Preparedness: Spill Management Protocol
Accidents can happen, and a clear, rehearsed plan is the key to a safe outcome.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor. If the spill is large or involves a fire, pull the fire alarm and evacuate the building.
-
Control Ignition Sources: If it is safe to do so, remove all sources of ignition from the area.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into your designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EH&S department, as required by your local policies.
Final Disposal: The Professional Hand-off
Once your waste container is full or reaches the regulatory accumulation time limit, it is time for final disposal.
-
Seal and Verify: Ensure the container is tightly sealed and the label is accurate and complete.
-
Schedule Pickup: Contact your institution's EH&S department to arrange for the pickup of the hazardous waste. They are trained professionals who will ensure the waste is transported to a licensed and audited Treatment, Storage, and Disposal Facility (TSDF).
-
Documentation: Maintain a log of the waste generated and its disposal, as required by your institution and regulatory bodies like the U.S. Environmental Protection Agency (EPA). While a specific waste code for this compound is not listed, it would likely fall under codes for ignitable waste (D001) if it has a flashpoint below 60°C, and potentially a state-specific code for halogenated organic compounds.[7] The parent compound, acetophenone, is listed as U004, which may also be relevant.[8][9]
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. This typically involves triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process must be collected and disposed of as hazardous waste in your designated container. After triple-rinsing, the original label should be defaced or removed before the container is discarded as non-hazardous waste, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the impact of your research is positive and contained within the laboratory.
References
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES (P and U lists). [Link]
-
U.S. Environmental Protection Agency. Nationally Defined Values for Waste Code. [Link]
Sources
- 1. 2,2,2,4′-テトラフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2,2,4′-四氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 886370-02-1 [chemicalbook.com]
- 5. This compound CAS#: 886370-02-1 [amp.chemicalbook.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. wku.edu [wku.edu]
- 8. adem.alabama.gov [adem.alabama.gov]
- 9. pasteur.epa.gov [pasteur.epa.gov]
A Researcher's Guide to the Safe Handling of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, a fluorinated acetophenone derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. The introduction of fluorine can dramatically alter a molecule's properties, often enhancing its metabolic stability and binding affinity. However, these same properties necessitate a heightened awareness of safety protocols.[1]
Hazard Assessment and Risk Mitigation
Before any laboratory work commences, a thorough risk assessment is crucial. The primary hazards associated with this compound are likely to be:
-
Skin and Eye Irritation: Fluorinated compounds can be irritants.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2]
-
Flammability: Many organic solvents and reagents are flammable. The analog 2,2,2,4'-Tetrafluoroacetophenone is a flammable solid.[2]
-
Unknown Toxicity: As a research chemical, the full toxicological profile is likely not yet determined.
To mitigate these risks, all handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. An operational safety plan should include the ready availability of an eyewash station and a safety shower.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable.[4] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (Nitrile or Neoprene).[6] Double-gloving is recommended.[1] | Flame-resistant lab coat.[1] | Required if not in a fume hood (NIOSH-approved respirator with organic vapor cartridges).[7] |
| Running reactions and work-ups | Chemical splash goggles and a face shield when handling larger quantities or there is a splash risk.[4] | Chemical-resistant gloves (Nitrile or Neoprene).[6] Regularly inspect for signs of degradation.[8] | Flame-resistant lab coat. A chemical-resistant apron is advisable for larger scale work.[1][4] | All operations should be conducted in a chemical fume hood.[8] |
| Handling spills | Chemical splash goggles and a face shield.[9] | Heavy-duty chemical-resistant gloves (Butyl rubber or Viton).[6] | Chemical-resistant suit or coveralls.[9] | A self-contained breathing apparatus (SCBA) may be necessary for large spills.[10] |
Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[8]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: Add the solvent to the solid in a flask, ensuring the flask is stable and secure.
Running the Reaction
-
Apparatus Setup: Assemble glassware in the fume hood, ensuring all joints are properly sealed.
-
Reagent Addition: Add reagents slowly and in a controlled manner.
-
Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.
Work-up and Purification
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Extraction and Washing: Perform all liquid-liquid extractions in the fume hood.
-
Purification: Column chromatography and other purification methods should also be conducted within the fume hood.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (in a fume hood):
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.[11]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle to protect both personnel and the environment.[13]
-
Waste Segregation: All waste containing this compound, including contaminated solids, solutions, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[1][5]
-
Container Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Halogenated Organic Waste," "Flammable").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any amount of this chemical down the drain.
By adhering to these guidelines, researchers can confidently and safely work with this compound, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]
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University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Loba Chemie. ACETOPHENONE AR - Safety Data Sheet. [Link]
-
PubChem. 2,2,2,4'-Tetrafluoroacetophenone. [Link]
-
RIFM. RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. [Link]
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- 2. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sams-solutions.com [sams-solutions.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. fishersci.com [fishersci.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. lobachemie.com [lobachemie.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




